molecular formula C13H9ClF3NO2 B1340095 Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 21168-42-3

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B1340095
CAS No.: 21168-42-3
M. Wt: 303.66 g/mol
InChI Key: SKBIFKCXMGRLLK-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H9ClF3NO2 and its molecular weight is 303.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-5-7(13(15,16)17)3-4-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBIFKCXMGRLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561191
Record name Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
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Molecular Weight

303.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21168-42-3
Record name Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
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Record name 21168-42-3
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the synthesis and analytical characterization of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing trifluoromethyl and chloro groups, makes it a valuable precursor for a wide range of pharmacologically active molecules.[1] This guide moves beyond simple procedural outlines to explain the underlying chemical principles and rationale for the chosen methodologies, ensuring a comprehensive understanding for both practical application and further innovation.

Strategic Importance in Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of complex molecular architectures. The quinoline core is a privileged scaffold found in numerous therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[2][3] The trifluoromethyl group at the 7-position often enhances metabolic stability and binding affinity, while the ester at the 3-position offers a handle for further modification.[4] Critically, the chloro group at the 4-position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions to introduce diverse functional groups and build molecular complexity.[5][6][7]

A Two-Stage Synthetic Approach

The most established and reliable route to the title compound involves a two-stage process. First, a substituted 4-hydroxyquinoline precursor is constructed via the Gould-Jacobs reaction. This intermediate is then converted to the final 4-chloro derivative through a robust chlorination protocol.

Stage 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, involving the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2][8][9] This method is particularly effective for producing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with their 4-oxo (quinolone) form.

Causality of Experimental Design:

  • Condensation: The initial step is a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM).[2] Heating is required to drive this reaction forward by facilitating the elimination of ethanol.[10]

  • Thermal Cyclization: This critical step demands significant thermal energy (typically >250 °C) to overcome the activation barrier for a 6-electron electrocyclization, which forms the quinoline ring system.[2][9] The use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether is essential to achieve and maintain these required temperatures safely and efficiently.[9][11]

Experimental Protocol: Stage 1

Step 1: Condensation

  • In a round-bottom flask, combine 3-(Trifluoromethyl)aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.1 eq.).

  • Heat the mixture with stirring at 120-130 °C for 1 to 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and the formation of the anilidomethylenemalonate intermediate.

  • During this stage, ethanol is generated as a byproduct.

Step 2: Thermal Cyclization & Work-up

  • To the flask containing the intermediate, add a high-boiling solvent such as Dowtherm A (sufficient to ensure good stirring).

  • Equip the flask with a reflux condenser and heat the mixture to 250-255 °C for approximately 2.5 hours.[12]

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Dilute the cooled reaction mixture with a non-polar solvent like hexane to precipitate the product.[12]

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The resulting solid, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, can be dried and used in the next stage, often without further purification.

Gould_Jacobs_Workflow cluster_0 Stage 1: Gould-Jacobs Reaction A Reactants: 3-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate B Condensation (120-130 °C, 1-2h) A->B C Intermediate: Diethyl ((3-(trifluoromethyl)phenylamino)methylene)malonate B->C D Thermal Cyclization in Dowtherm A (250-255 °C, 2.5h) C->D E Precipitation & Filtration (Cool, add Hexane) D->E F Product: Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate E->F

Caption: Workflow for the Gould-Jacobs synthesis of the quinolone precursor.

Stage 2: Chlorination of the 4-Hydroxyquinoline Precursor

The conversion of the 4-hydroxy/4-oxo group to a 4-chloro substituent is a crucial activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Causality of Experimental Design:

  • Chlorination Mechanism: The 4-quinolone tautomer reacts with POCl₃, which acts as both a chlorinating and dehydrating agent. The hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion, yielding the 4-chloroquinoline product. This reaction is typically performed at reflux to ensure it proceeds to completion.[6][11]

  • Work-up: Excess POCl₃ is highly reactive and must be quenched safely. This is achieved by slowly pouring the reaction mixture onto crushed ice, which hydrolyzes the remaining POCl₃ to phosphoric acid and HCl. Subsequent neutralization with a base is required to isolate the product.

Experimental Protocol: Stage 2

  • In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq.) in phosphorus oxychloride (POCl₃) (used in excess, acting as both reagent and solvent).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled mixture onto a stirred beaker of crushed ice. Caution: This is a highly exothermic reaction.

  • Once the quenching is complete, neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is neutral or slightly basic.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Overall_Synthesis_Workflow Start Starting Materials: - 3-(Trifluoromethyl)aniline - Diethyl ethoxymethylenemalonate Step1 Gould-Jacobs Reaction (Condensation & Cyclization) Start->Step1 Intermediate Intermediate: Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate Step1->Intermediate Step2 Chlorination (Reflux in POCl₃) Intermediate->Step2 FinalProduct Final Product: Ethyl 4-chloro-7-(trifluoromethyl) quinoline-3-carboxylate Step2->FinalProduct

Caption: Overall two-stage workflow for the target compound synthesis.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties
PropertyValueSource
Appearance Solid[1]
Molecular Formula C₁₃H₉ClF₃NO₂[1][13]
Molecular Weight 303.66 g/mol [1][13]
Melting Point 71 - 72 °C[1]
Spectroscopic Data

Spectroscopic analysis provides irrefutable evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in the molecule.

¹H NMR (Proton)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
CH₃ (Ethyl) ~1.4Triplet3HEster methyl group
CH₂ (Ethyl) ~4.4Quartet2HEster methylene group
H-5 ~8.4Doublet1HQuinoline ring proton
H-6 ~7.8Doublet1HQuinoline ring proton
H-8 ~8.6Singlet1HQuinoline ring proton
H-2 ~9.1Singlet1HQuinoline ring proton

Note: Exact chemical shifts and coupling constants can vary based on the solvent and instrument used.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester) ~1720-1740Strong, sharp carbonyl stretch
C=N, C=C (Aromatic) ~1500-1600Multiple bands for quinoline ring
C-O (Ester) ~1200-1300Stretching vibration
C-F (Trifluoromethyl) ~1100-1300Strong, broad C-F stretching bands
C-Cl ~700-800C-Cl stretching vibration

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and provides information about the molecule's fragmentation pattern.

AnalysisExpected Result
Molecular Ion (M⁺) m/z ≈ 303.0 (for ³⁵Cl), 305.0 (for ³⁷Cl)
Isotope Pattern ~3:1 ratio for M⁺ and M+2 peaks, characteristic of a single chlorine atom.
Key Fragments Loss of ethoxy group (-OC₂H₅), loss of entire ester group (-COOC₂H₅).

Conclusion and Outlook

The synthesis of this compound is a well-defined and reproducible process, leveraging the classic Gould-Jacobs reaction followed by a standard chlorination protocol. The rationale behind each experimental step is grounded in fundamental principles of organic chemistry, ensuring high yields and purity. The characterization data provide a clear analytical signature for the compound, confirming its structure. As a highly functionalized and reactive intermediate, this compound will continue to be a valuable tool for medicinal chemists and material scientists, enabling the discovery and development of novel molecules with significant biological and physical properties.

References

  • Gould–Jacobs reaction - Wikipedia. Available from: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 16(7), 5584-5610. Available from: [Link]

  • Singh, R., & Singh, K. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 11(10), 4934-4946. Available from: [Link]

  • Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline-3-carboxylate. ResearchGate. Available from: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20522-20531. MDPI. Available from: [Link]

  • Magd, K. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3046-3058. Available from: [Link]

  • CGS-9896 - Pharmaceutical Synthesis Database. Available from: [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. ResearchGate. Available from: [Link]

  • How might one synthesis 4-chloro quinoline? - Quora. Available from: [Link]

  • Synthesis of diethyl (anilinomethylene)malonate - PrepChem.com. Available from: [Link]

  • This compound, 95% Purity, C13H9ClF3NO2, 1 gram - CP Lab Safety. Available from: [Link]

  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. Available from: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(10), 820-827. MDPI. Available from: [Link]

  • Synthesis of 4-quinolones - Organic Chemistry Portal. Available from: [Link]

  • CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate - Google Patents.
  • Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available from: [Link]

  • Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate - mzCloud. Available from: [Link]

  • 4-Chloro-7-(trifluoromethyl)quinoline | C10H5ClF3N | CID 67668 - PubChem. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School. Available from: [Link]

  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Available from: [Link]

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. ResearchGate. Available from: [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available from: [Link]

  • 4-Chloro-7-(trifluoromethyl)quinoline - NIST WebBook. Available from: [Link]

Sources

Spectroscopic data (NMR, IR, Mass) of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Introduction: A Key Heterocyclic Building Block

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates several key functionalities: a quinoline core, a reactive 4-chloro substituent, an electron-withdrawing trifluoromethyl group, and an ethyl carboxylate moiety. This combination makes it a versatile intermediate for synthesizing novel drug candidates, particularly in antimicrobial and anticancer research, as well as functional materials for applications like dye-sensitized solar cells.[1][4] An unambiguous understanding of its spectroscopic signature is paramount for confirming its identity and purity in any research and development setting.

Molecular Structure and Spectroscopic Overview

A thorough spectroscopic analysis relies on dissecting the molecule into its constituent parts and predicting their behavior in different analytical environments.

Figure 1: Chemical structure of this compound with proton numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-2 9.10 - 9.25 Singlet (s) - 1H Quinoline ring proton
H-8 8.40 - 8.55 Doublet (d) ~8.5 1H Quinoline ring proton
H-5 8.30 - 8.45 Singlet (s) - 1H Quinoline ring proton
H-6 7.85 - 8.00 Doublet (d) ~8.5 1H Quinoline ring proton
-OCH₂CH₃ 4.45 - 4.60 Quartet (q) ~7.1 2H Ethyl ester methylene

| -OCH₂CH₃ | 1.40 - 1.55 | Triplet (t) | ~7.1 | 3H | Ethyl ester methyl |

Interpretation and Rationale:

  • Aromatic Region (7.8-9.3 ppm): The four protons on the quinoline core are expected to be significantly downfield due to the aromatic ring current and the presence of electron-withdrawing groups.

    • H-2: This proton is adjacent to the nitrogen atom and deshielded by the ester group at C-3, placing it at the most downfield position, likely above 9.1 ppm.

    • H-8 and H-6: These protons form a coupled system. H-8 is deshielded by the peri-effect of the nitrogen, while H-6 is influenced by the CF₃ group. They will appear as doublets with a typical ortho-coupling constant.

    • H-5: This proton is adjacent to the CF₃ group, which strongly deshields it. It is predicted to appear as a singlet or a very finely split quartet due to long-range coupling with the CF₃ group.

  • Ethyl Ester Group (1.4-4.6 ppm): This group gives rise to a classic ethyl pattern.

    • The methylene (-CH₂-) protons are adjacent to the electron-withdrawing ester oxygen, shifting them downfield to ~4.5 ppm. They are split into a quartet by the three neighboring methyl protons.

    • The methyl (-CH₃) protons are further from the electronegative oxygen and appear upfield around 1.5 ppm. They are split into a triplet by the two neighboring methylene protons.

Standard Experimental Protocol for ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Data Acquisition: Tune and shim the spectrometer for optimal magnetic field homogeneity. Acquire the spectrum at a frequency of 500 MHz, using a standard pulse sequence (e.g., zg30), with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the multiplicities and coupling constants.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
164 - 166 C=O Ester carbonyl carbon, downfield due to double bond to oxygen.
148 - 152 C-2, C-8a Aromatic carbons adjacent to nitrogen.
145 - 148 C-4 Aromatic carbon bearing the chlorine atom.
130 - 135 C-7 (q, JC-F ≈ 35 Hz) Carbon attached to the CF₃ group, shows C-F coupling.
120 - 130 C-5, C-6, C-8 Aromatic CH carbons.
122 - 126 CF₃ (q, JC-F ≈ 275 Hz) Trifluoromethyl carbon, large C-F coupling constant.
120 - 124 C-4a Aromatic quaternary carbon.
118 - 122 C-3 Aromatic carbon bearing the ester group.
62 - 64 -OCH₂CH₃ Ethyl ester methylene carbon.

| 14 - 15 | -OCH₂CH₃ | Ethyl ester methyl carbon. |

Standard Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum at a frequency of 125 MHz. A larger number of scans (e.g., 1024 or more) is typically required.

  • Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak (CDCl₃ at 77.16 ppm) can be used as a secondary reference.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of functional groups.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3050 - 3100 Medium-Weak C-H stretch Aromatic C-H
2980 - 3000 Medium-Weak C-H stretch Aliphatic C-H (in ethyl group)
1725 - 1740 Strong C=O stretch Ester carbonyl
1580 - 1620 Medium-Strong C=C / C=N stretch Quinoline ring system
1200 - 1350 Strong C-O stretch Ester C-O
1100 - 1250 Strong C-F stretch Trifluoromethyl group

| 1000 - 1050 | Medium | C-Cl stretch | Aryl-Chloride |

Standard Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Record the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (mass-to-charge) Predicted Identity Rationale
303 / 305 [M]⁺ Molecular ion peak. The ~3:1 ratio of the M and M+2 peaks is characteristic of a monochlorinated compound.
274 / 276 [M - C₂H₅]⁺ Loss of the ethyl radical from the ester.
258 / 260 [M - OCH₂CH₃]⁺ Loss of the ethoxy radical.

| 230 / 232 | [M - CO₂C₂H₅]⁺ | Loss of the entire ethyl carboxylate radical. |

Visualizing Fragmentation

The fragmentation process can be visualized as a logical pathway originating from the molecular ion.

cluster_frags Key Fragments M [M]⁺ m/z 303/305 F1 [M - OCH₂CH₃]⁺ m/z 258/260 M:f1->F1 - •OC₂H₅ F2 [M - C₂H₅]⁺ m/z 274/276 M:f1->F2 - •C₂H₅ F3 [M - CO₂C₂H₅]⁺ m/z 230/232 F1->F3 - CO

Figure 2: Predicted major fragmentation pathway for this compound under EI-MS.

Standard Experimental Protocol for MS (Direct Infusion ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the protonated molecule [M+H]⁺ (m/z 304/306).

  • Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting the [M+H]⁺ ion in the first mass analyzer and scanning for its fragment ions in the second.

Conclusion: An Integrated Spectroscopic Portrait

The combined, albeit predictive, spectroscopic data provides a comprehensive and self-validating portrait of this compound. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, including the distinct aromatic and ethyl ester moieties. IR spectroscopy validates the presence of key functional groups such as the ester carbonyl and trifluoromethyl group. Finally, mass spectrometry confirms the molecular weight and the presence of a chlorine atom. Together, these techniques provide researchers with a robust analytical toolkit for confirming the structure and purity of this important chemical intermediate.

References

  • ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available at: [Link]

  • CP Lab Safety. This compound, 95% Purity. Available at: [Link]

  • NIST. Benzaldehyde, 3-hydroxy-. Available at: [Link]

  • Acta Crystallographica Section E. Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

Sources

The Structural Elucidation of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the synthesis, crystal structure, and spectroscopic properties of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the rational design and application of quinoline-based therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a trifluoromethyl group at the 7-position and a chloro group at the 4-position of the quinoline core, as in the title compound, significantly modulates its electronic and lipophilic properties. These substitutions are known to enhance metabolic stability, membrane permeability, and binding affinity to target proteins, making this a compound of significant interest for the development of novel therapeutics, particularly in the realms of antimicrobial and anticancer agents.[3][4]

Synthesis and Crystallization

The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulations. A common and effective route involves the Gould-Jacobs reaction, starting from 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate to form the precursor, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. This intermediate is then subjected to chlorination to yield the final product.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

A robust method for the synthesis of the hydroxy precursor has been well-established.[5]

Step 1: Condensation

  • In a round-bottom flask, combine 3-(Trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).

  • Heat the mixture at 125 °C for 1 hour.

Step 2: Cyclization

  • To the reaction mixture, add Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) as a high-boiling solvent.

  • Heat the mixture to 255 °C for 2.5 hours to facilitate the cyclization reaction.

  • Upon cooling to room temperature, dilute the mixture with hexane to precipitate the product.

  • Filter the precipitate and wash with hexane to yield Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a white solid.

Experimental Protocol: Chlorination

Step 3: Chlorination (General Procedure)

  • Suspend Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure crystals of this compound.

Below is a diagram illustrating the synthetic workflow:

Synthesis_Workflow cluster_0 Step 1 & 2: Gould-Jacobs Reaction cluster_1 Step 3: Chlorination 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Precursor Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate 3-(Trifluoromethyl)aniline->Precursor 1. Diethyl ethoxymethylenemalonate, 125°C 2. Dowtherm A, 255°C Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Precursor Final_Product Ethyl 4-chloro-7-(trifluoromethyl) quinoline-3-carboxylate Precursor->Final_Product POCl₃, Reflux

Caption: Synthetic workflow for this compound.

Crystal Structure Analysis

While a definitive crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), a comprehensive analysis can be inferred from the crystallographic data of closely related compounds, such as Ethyl 2,4-dichloroquinoline-3-carboxylate.[7] This comparative approach provides valuable insights into the expected molecular geometry and intermolecular interactions.

Predicted Crystallographic Parameters

Based on the analysis of analogous structures, the following crystallographic parameters are anticipated for the title compound.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.6
b (Å)~11.3
c (Å)~13.0
β (°)~100
V (ų)~1200
Z4
Molecular Geometry and Conformation

The quinoline ring system is expected to be essentially planar. The ethyl carboxylate group at the 3-position is likely to be twisted out of the plane of the quinoline ring. The dihedral angle between the mean plane of the quinoline system and the carboxylate group is predicted to be significant, a feature observed in similar structures to minimize steric hindrance.[7]

Intermolecular Interactions and Crystal Packing

In the solid state, the crystal packing is anticipated to be governed by a combination of weak intermolecular interactions. These likely include C—H···O and C—H···F hydrogen bonds, as well as π–π stacking interactions between the aromatic quinoline rings of adjacent molecules. These interactions would link the molecules into a stable three-dimensional network.

The logical relationship of factors influencing the crystal structure is depicted below:

Crystal_Structure_Factors Molecular_Structure Molecular Structure (Planar Quinoline, Twisted Ester) Intermolecular_Interactions Intermolecular Interactions (C-H···O, C-H···F, π-π stacking) Molecular_Structure->Intermolecular_Interactions Crystal_Packing Crystal Packing (3D Supramolecular Network) Intermolecular_Interactions->Crystal_Packing

Caption: Factors determining the solid-state architecture of the title compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, as well as the ethyl group of the ester. Based on the spectrum of the hydroxy precursor[5], the aromatic protons would appear in the downfield region (δ 7.5-8.5 ppm). The quartet and triplet of the ethyl group would be observed in the upfield region (δ 4.5 and 1.4 ppm, respectively).

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation, with distinct signals for the aromatic carbons, the carbonyl carbon of the ester, the trifluoromethyl carbon, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:

  • ~1720 cm⁻¹: C=O stretching of the ester group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

  • ~1300-1100 cm⁻¹: C-F stretching of the trifluoromethyl group.

  • ~1250 cm⁻¹: C-O stretching of the ester group.

  • ~750-850 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (303.66 g/mol ).[8] The fragmentation pattern observed in the mass spectrum can provide additional structural information.

Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules.[8] The presence of the reactive chloro group at the 4-position allows for facile nucleophilic substitution reactions, enabling the introduction of various pharmacophores.

Antimicrobial Agents

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1][4] Derivatives of the title compound can be synthesized to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The trifluoromethyl group often enhances the antimicrobial potency of quinoline derivatives.[3]

Anticancer Agents

Numerous quinoline derivatives have demonstrated significant anticancer activity.[9][10] The title compound can serve as a starting material for the synthesis of novel compounds that target various signaling pathways involved in cancer progression, such as receptor tyrosine kinases. The lipophilic nature of the trifluoromethyl group can improve the ability of these compounds to cross cell membranes and reach their intracellular targets.

The role of the title compound as a key intermediate is visualized below:

Applications_Workflow Starting_Material Ethyl 4-chloro-7-(trifluoromethyl) quinoline-3-carboxylate Nucleophilic_Substitution Nucleophilic Substitution at C4-position Starting_Material->Nucleophilic_Substitution Antimicrobial_Agents Antimicrobial_Agents Nucleophilic_Substitution->Antimicrobial_Agents Introduction of pharmacophores Anticancer_Agents Anticancer_Agents Nucleophilic_Substitution->Anticancer_Agents Introduction of pharmacophores

Caption: Application of the title compound in the synthesis of bioactive molecules.

Conclusion

This compound is a strategically important building block in the design and synthesis of novel therapeutic agents. Its well-defined synthesis, coupled with its favorable electronic and steric properties, makes it an attractive starting point for the development of new drugs targeting a range of diseases. While a definitive crystal structure remains to be published, comparative analysis of related compounds provides a solid foundation for understanding its three-dimensional structure and intermolecular interactions. The comprehensive spectroscopic characterization further solidifies its identity and purity. This technical guide serves as a valuable resource for researchers in the field, providing the necessary information to leverage this versatile molecule in their drug discovery programs.

References

  • El-Sayed, O. A., Al-Bassam, B. A., & Hussein, M. E. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

  • de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Current Topics in Medicinal Chemistry, 15(24), 2571-2582. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14402. [Link]

  • Journal of the Iranian Chemical Society. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5295-5338. [Link]

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  • LookChem. (n.d.). Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C13H9ClF3NO2, 1 gram. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • Current Topics in Medicinal Chemistry. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2815. [Link]

  • PubChem. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate (C13H9ClF3NO2). Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Organic Letters. (2016). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters, 18(3), 512-515. [Link]

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Biological activity of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5]

This guide focuses on a specific, highly functionalized quinoline core: This compound . The strategic placement of three key substituents—a chloro group at C4, a trifluoromethyl group at C7, and an ethyl carboxylate at C3—creates a versatile and potent pharmacophore.

  • 7-(Trifluoromethyl) Group : This electron-withdrawing group significantly enhances lipophilicity and metabolic stability, improving cell membrane permeability and bioavailability.[6][7] Its presence is often correlated with increased biological potency.[8][9]

  • 4-Chloro Group : This substituent serves as a crucial synthetic handle, allowing for facile nucleophilic substitution to introduce a wide variety of side chains and build molecular diversity.[10][11] It also modulates the electronic properties of the quinoline ring.

  • 3-Carboxylate Group : The ester at this position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, providing additional points for modification and influencing target binding and pharmacokinetic properties.[1][5]

This document provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of derivatives stemming from this core scaffold, offering field-proven insights and detailed experimental frameworks for future research and development.

Synthesis of the Core Scaffold and Key Derivatives

The foundational step in exploring the biological activity of this class of compounds is an efficient and scalable synthesis. The core structure, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, is typically prepared via the Gould-Jacobs reaction.[12] This involves the thermal cyclization of an enamine formed from 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (DEEM). Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields the target 4-chloro intermediate, ready for further derivatization.

Synthesis_Workflow A 3-(Trifluoromethyl)aniline C Intermediate Enamine A->C Heat (125°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (125°C) D Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate C->D Thermal Cyclization (e.g., Dowtherm A, 255°C) E Ethyl 4-chloro-7-(trifluoromethyl) quinoline-3-carboxylate (Core Scaffold) D->E Chlorination (POCl₃) F Diverse Derivatives E->F Nucleophilic Substitution (Amines, Thiols, etc.)

Caption: General synthesis workflow for the core scaffold.

I. Anticancer Potential

Quinoline derivatives have consistently demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[4][13] The unique electronic and steric properties of the 4-chloro-7-(trifluoromethyl)quinoline scaffold make its derivatives promising candidates for oncological drug discovery.

Mechanism of Action: Targeting Key Oncogenic Pathways

Derivatives of the quinoline scaffold are known to exert their anticancer effects by interfering with critical cellular processes.[3] A prominent mechanism for related compounds involves the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal for tumor angiogenesis.[7] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling, leading to a reduction in tumor blood supply, growth, and metastasis.

VEGFR_Inhibition_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation VEGF VEGF Ligand VEGF->VEGFR2 Binds Derivative Quinoline Derivative Derivative->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway.
Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. The table below summarizes the cytotoxicity of structurally related quinoline-3-carboxylate and quinoline-4-carboxylic acid derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCell LineIC₅₀ (µM)Citation
Quinoline-3-carboxylateCompound 4mMCF-7 (Breast)0.33[1]
Quinoline-3-carboxylateCompound 4nMCF-7 (Breast)0.33[1]
Quinoline-3-carboxylateCompound 4kK562 (Leukemia)0.28[1]
Quinoline-3-carboxylateCompound 4mK562 (Leukemia)0.28[1]
Quinoline-4-carboxylic acidCompound 3jMCF-7 (Breast)Not specified, but showed 82.9% growth reduction[13]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a standardized method to evaluate the cytotoxic effects of novel quinoline derivatives on cancer cell lines.[14][15]

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis. A crucial aspect is to also test against non-malignant cells to calculate a selectivity index, which is a better predictor of therapeutic potential.[16]

Cytotoxicity_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Serial Dilutions of Quinoline Derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC₅₀ Value F->G

Caption: Workflow for the in vitro MTT cytotoxicity assay.

II. Antimicrobial Activity

The quinoline scaffold is the foundation of the highly successful quinolone class of antibiotics. The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy to enhance the potency and spectrum of antimicrobial agents.[8][17] Therefore, derivatives of this compound are of significant interest as potential novel antibacterial and antifungal agents.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Similar to fluoroquinolones, trifluoromethyl-substituted quinolines are believed to exert their antimicrobial effect by targeting essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[17] These enzymes are critical for managing DNA topology during replication, transcription, and repair. The compounds stabilize the covalent complex between the topoisomerase and the bacterial DNA, leading to double-strand breaks and ultimately cell death.[17] This mechanism is particularly effective and has been a validated pathway for antibiotic development.[17]

Topoisomerase_Inhibition DNA Bacterial DNA Topo DNA Gyrase / Topoisomerase IV DNA->Topo Binding Complex DNA-Topoisomerase Covalent Complex Topo->Complex Cleavage Complex->DNA Re-ligation (Normal Function) Replication DNA Replication Blocked Complex->Replication Derivative Quinoline Derivative Derivative->Complex Stabilizes Complex, Prevents Re-ligation Death Bacterial Cell Death Replication->Death MIC_Workflow A 1. Prepare 2-fold Serial Dilutions of Compound in 96-well plate C 3. Inoculate all wells (except negative control) A->C B 2. Prepare Standardized Bacterial Inoculum (~5x10⁵ CFU/mL) B->C D 4. Incubate at 37°C for 18-24 hours C->D E 5. Visually Inspect for Turbidity D->E F 6. Identify Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC determination by broth microdilution.

III. Anti-inflammatory Activity

Chronic inflammation underlies a multitude of diseases, and the development of novel anti-inflammatory agents is a critical area of research. Quinoline-based molecules, particularly those with a carboxylic acid moiety, have shown promise as potent anti-inflammatory agents. [5][18][19]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives are often mediated by their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. [19]A central pathway is the Nuclear Factor-kappa B (NF-κB) cascade. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (producing nitric oxide) and COX-2. Quinoline derivatives can inhibit this pathway, often by targeting the IKK complex, thereby reducing the production of inflammatory mediators. [19]

NFkB_Pathway_Inhibition cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Mediators Inflammatory Mediators (NO, Prostaglandins) Genes->Mediators Derivative Quinoline Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.
Quantitative Data: In Vitro Anti-inflammatory Activity

The potential of compounds to suppress inflammatory responses can be measured in vitro by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in stimulated immune cells.

Compound ClassAssayCell LineIC₅₀ (µM)Citation
Quinoline-4-carboxylic acidLPS-induced inflammationRAW 264.7Appreciable anti-inflammatory affinity[18][20]
Quinoline-3-carboxylic acidLPS-induced inflammationRAW 264.7Appreciable anti-inflammatory affinity[18][20]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. [19][21]

  • Cell Seeding : Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment : Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.

  • Inflammatory Stimulation : Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation : Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay) : NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes in the dark.

  • Data Acquisition : Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

  • Analysis : Calculate the percentage inhibition of NO production compared to the LPS-only control and determine the IC₅₀ value. A parallel cytotoxicity test is essential to ensure that the observed inhibition is not due to cell death. [22]

IV. Structure-Activity Relationship (SAR) Insights

Synthesizing the available data allows for the deduction of key structure-activity relationships, which are crucial for guiding the rational design of more potent and selective derivatives. [5]

  • 7-Position : Electron-withdrawing groups like -CF₃ and -Cl at this position are consistently shown to enhance biological activity across different therapeutic areas. [9][23]This is attributed to favorable electronic effects on the quinoline ring and improved pharmacokinetic properties.

  • 4-Position : The chloro group is an excellent leaving group, making this position ideal for introducing diverse side chains. For antimalarial 4-aminoquinolines, the nature of the side chain is critical for activity and toxicity. [23]For anticancer and antimicrobial applications, substituting the chlorine with various amine- or thiol-containing heterocycles can be explored to optimize target engagement.

  • 3-Position : The ethyl carboxylate at C3 provides a versatile handle. Conversion to a carboxylic acid can enhance COX-inhibition for anti-inflammatory activity, while conversion to various amides can modulate target specificity and cell permeability for anticancer and antimicrobial effects. [5]

SAR_Summary A C4-Chloro: - Excellent synthetic handle - Allows diverse substitutions - Modulates electronics core A->core B C7-Trifluoromethyl: - Potent electron-withdrawing group - Enhances lipophilicity - Increases metabolic stability - Boosts overall activity B->core C C3-Ethyl Carboxylate: - Can be modified to acid or amides - Influences target binding - Modulates pharmacokinetics C->core

Caption: Key structure-activity relationship points on the core scaffold.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The strategic combination of a reactive 4-chloro group, a potency-enhancing 7-trifluoromethyl group, and a modifiable 3-carboxylate ester provides a rich platform for medicinal chemistry exploration. The evidence strongly suggests that its derivatives possess significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

Future research should be directed towards:

  • Library Synthesis : Systematically exploring substitutions at the C4 position with a diverse range of amines, thiols, and other nucleophiles to optimize potency and selectivity for specific biological targets.

  • Mechanism Deconvolution : For lead compounds, performing detailed mechanistic studies beyond initial screening to precisely identify molecular targets and signaling pathways.

  • In Vivo Efficacy and Pharmacokinetics : Advancing promising in vitro hits to relevant animal models to evaluate in vivo efficacy, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. [24][25]4. Multi-Target Drug Design : Leveraging the privileged nature of the quinoline scaffold to intentionally design single molecules that can modulate multiple targets, which could be beneficial for complex diseases like cancer or co-infections.

By pursuing these avenues, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the next generation of quinoline-based drugs.

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Ethyl 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylate: A Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a cornerstone fluorinated building block in contemporary drug discovery and materials science. Its strategic combination of a quinoline core, a reactive C-4 chloro leaving group, and an electron-withdrawing C-7 trifluoromethyl group endows it with a unique profile of chemical reactivity and desirable physicochemical properties. This guide provides an in-depth analysis of its synthesis, reactivity, and diverse applications, offering researchers and drug development professionals the foundational knowledge required to leverage this powerful scaffold in the design of novel therapeutics and functional materials.

Compound Profile and Physicochemical Characteristics

This compound is a solid organic compound whose structure is primed for subsequent chemical modification.[1] The strategic placement of its functional groups is key to its utility.

PropertyValueReference
CAS Number 21168-42-3[1][2][]
Molecular Formula C₁₃H₉ClF₃NO₂[1][2]
Molecular Weight 303.66 g/mol [1][2]
Appearance Solid[1]
Purity Typically >95-98%[1][2]
Synonyms 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester[2][]

The quinoline core itself is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous approved drugs, particularly in oncology.[4] The incorporation of a trifluoromethyl (CF₃) group at the C-7 position is a deliberate design choice. As a potent electron-withdrawing group, it significantly impacts the molecule's electronic properties, enhances metabolic stability by blocking potential sites of oxidation, and increases lipophilicity, which can improve membrane permeability and binding affinity to biological targets.[5][6] The chloro (Cl) group at the C-4 position serves as an excellent and predictable reactive handle, while the ethyl carboxylate at C-3 further modulates the electronic character and provides an additional site for chemical diversification.

The Strategic Imperative of Fluorinated Building Blocks

The use of fluorinated building blocks is a dominant strategy in modern drug discovery.[7] The unique properties of fluorine and fluorinated moieties like the trifluoromethyl group allow medicinal chemists to fine-tune the characteristics of drug candidates.

Key Advantages of the Trifluoromethyl Group:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to enzymatic degradation and increasing the half-life of a drug.[6]

  • Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[6]

  • Binding Interactions: The CF₃ group can participate in unique non-covalent interactions with biological targets, such as orthogonal multipolar C-F···C=O interactions, potentially increasing binding affinity and selectivity.

  • pKa Modulation: As a strong electron-withdrawing group, the CF₃ group can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH and impacting solubility and target engagement.

By providing the CF₃ group within a versatile and reactive quinoline scaffold, this compound allows for the direct integration of these benefits into a drug development program.

Synthesis and Reaction Pathway

The synthesis of the title compound is a robust, multi-step process that begins with readily available starting materials. The core of the quinoline ring is typically constructed via a Gould-Jacobs reaction, followed by chlorination.

Synthesis_Workflow A 3-(Trifluoromethyl)aniline C Intermediate Adduct A->C Condensation (125 °C) B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate C->D Thermal Cyclization (Dowtherm A, 255 °C) E Ethyl 4-chloro-7-(trifluoromethyl) quinoline-3-carboxylate D->E Chlorination (e.g., POCl₃ or SOCl₂) Reflux Reactivity_Profile Core Ethyl 4-chloro-7-(trifluoromethyl) quinoline-3-carboxylate Prod_Amine 4-Amino-quinoline Derivatives Core->Prod_Amine SₙAr Prod_Thiol 4-Thioether-quinoline Derivatives Core->Prod_Thiol SₙAr Prod_Alcohol 4-Ether-quinoline Derivatives Core->Prod_Alcohol SₙAr Nuc_Amine Primary/Secondary Amines (R¹R²NH) Nuc_Amine->Prod_Amine Nuc_Thiol Thiols (R-SH) Nuc_Thiol->Prod_Thiol Nuc_Alcohol Alcohols/Phenols (R-OH) Nuc_Alcohol->Prod_Alcohol

Caption: Key nucleophilic substitution reactions at the C-4 position.

This reactivity allows for the facile introduction of a wide array of functional groups, enabling the rapid generation of compound libraries for screening. The chloro group can be displaced by amines, thiols, and alcohols, providing access to diverse chemical spaces critical for structure-activity relationship (SAR) studies. [1][8]

Applications in Drug Discovery and Beyond

The trifluoromethylquinoline scaffold is a proven pharmacophore, and this building block provides a direct route to novel derivatives with significant therapeutic potential.

  • Anticancer Agents: Many quinoline derivatives function as kinase inhibitors, and the C-4 position is often functionalized with amine-containing side chains to interact with the hinge region of the kinase active site. [4]Derivatives synthesized from this building block have been investigated as potent anticancer agents, with some showing activity against cell proliferation and tubulin polymerization. [8][9]

  • Antimicrobial Research: The quinolone and fluoroquinolone class of antibiotics are famous for their antibacterial efficacy. [10]While distinct from this class, the core quinoline scaffold of the title compound makes it an attractive starting point for the development of new antimicrobial agents. [1]

  • Materials Science: The quinoline ring system's electronic and photophysical properties have led to its use in applications like dye-sensitized solar cells (DSSCs) and as ligands for bioimaging complexes. [1]The lone pair on the quinoline nitrogen can coordinate with metal centers, and the C-4 position allows for tuning the electronic properties of the resulting complex. [1]

Detailed Experimental Protocols

The following protocols are provided as representative examples for the synthesis and functionalization of the title compound.

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 eq, e.g., 62.1 mmol, 10 g) and diethyl ethoxymethylenemalonate (1.0 eq, 62.1 mmol, 12.6 mL).

  • Initial Condensation: Heat the mixture at 125 °C for 1 hour. The mixture will become a viscous liquid.

  • Cyclization: Carefully add Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, approx. 5 volumes, 50 mL) to the reaction mixture.

  • Heating: Heat the solution to 255 °C and maintain this temperature for 2.5 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with hexane (50 mL) to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with hexane, and dry under vacuum to yield the product as a white solid (Typical yield: ~93%).

Protocol 2: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask containing Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) or thionyl chloride (SOCl₂) with a catalytic amount of DMF.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C for POCl₃) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution or aqueous ammonia. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the title compound.

Protocol 3: General Procedure for Nucleophilic Substitution at C-4 (Example with Aniline)

  • Reaction Setup: In a sealed vial or round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), acetonitrile, or isopropanol.

  • Addition of Nucleophile: Add the desired amine (e.g., aniline, 1.1-1.5 eq) and a non-nucleophilic base if necessary (e.g., diisopropylethylamine, 2.0 eq) if the amine salt is not desired.

  • Heating: Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water to precipitate the product or dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to yield the desired 4-amino-7-(trifluoromethyl)quinoline derivative.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed platform for innovation. Its robust synthesis and predictable reactivity provide medicinal chemists with a reliable tool for accessing novel chemical entities. The inherent properties conferred by the trifluoromethyl group and the privileged quinoline scaffold ensure its continued relevance in the search for next-generation therapeutics. As our understanding of disease biology deepens, the ability to rapidly and efficiently generate diverse and potent molecules from building blocks like this will remain paramount to the success of drug discovery endeavors.

References

  • Synthesis of novel optically pure a-amino acid functionalised-7- trifluoromethyl substituted quinolone derivatives and their antibacterial activity. (URL: [Link])

  • Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. ResearchGate. (URL: [Link])

  • Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. LookChem. (URL: [Link])

  • This compound, 95% Purity, C13H9ClF3NO2, 1 gram. CP Lab Safety. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (URL: [Link])

  • Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. PubMed. (URL: [Link])

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. (URL: [Link])

  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. (URL: [Link])

  • Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. (URL: [Link])

  • Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate (C13H9ClF3NO2). PubChemLite. (URL: [Link])

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. (URL: [Link])

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. (URL: [Link])

  • Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicine. (URL: [Link])

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society. (URL: [Link])

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The Trifluoromethyl Group: A Strategic Asset in Enhancing the Bioactivity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold represents a powerful and widely employed strategy in modern medicinal chemistry. This versatile functional group, owing to its unique electronic and steric properties, profoundly influences the physicochemical and pharmacokinetic profiles of quinoline derivatives, often leading to enhanced metabolic stability, modulated lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive analysis of the multifaceted role of the trifluoromethyl group in tuning the activity of quinoline derivatives, offering field-proven insights, detailed experimental protocols, and a thorough examination of its impact on key drug-like properties.

Physicochemical Impact of Trifluoromethylation on the Quinoline Core

The introduction of a trifluoromethyl group brings about significant alterations to the fundamental properties of the quinoline molecule. These changes are pivotal in optimizing a compound's journey through biological systems and its interaction with the target.

Modulation of Lipophilicity and Basicity

The trifluoromethyl group is highly lipophilic, a property that can significantly influence a drug's ability to traverse cellular membranes. This increased lipophilicity is reflected in the partition coefficient (logP), a key measure of a compound's distribution between an organic and an aqueous phase.[1] Concurrently, the strong electron-withdrawing nature of the CF₃ group decreases the basicity (pKa) of the quinoline nitrogen.[2] This reduction in pKa can impact the ionization state of the molecule at physiological pH, affecting its solubility, receptor binding, and off-target interactions.

CompoundSubstitution PatternLogPpKa
QuinolineUnsubstituted2.03[3]4.90[4][5]
2-(Trifluoromethyl)quinoline2-CF₃3.1[6]~3.5 (Predicted)
6-(Trifluoromethyl)quinoline6-CF₃3.25[7]Not available
7-(Trifluoromethyl)quinoline7-CF₃Not available2.55 (Predicted)[7]

Table 1: Comparison of LogP and pKa values for Quinoline and its Trifluoromethylated Derivatives.

Enhancement of Metabolic Stability

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical parameters is crucial for understanding the structure-activity relationship (SAR) of novel quinoline derivatives. The following are detailed, self-validating protocols for key assays.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS, pH 7.4) by shaking them together vigorously for 24 hours, followed by separation.

  • Compound Preparation: Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a separatory funnel, add a precise volume of the saturated n-octanol and saturated aqueous phase. Add a small, known volume of the stock solution of the test compound.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. Allow the layers to separate completely.

  • Quantification: Carefully separate the two phases. Determine the concentration of the quinoline derivative in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration

This method determines the pKa by measuring the pH change of a solution upon the addition of a titrant.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the quinoline derivative in a suitable solvent mixture (e.g., water/methanol) to a known concentration.

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration, adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where 50% of the quinoline has been protonated.[7]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[8]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test quinoline derivative (e.g., 1 mM in DMSO).

    • Thaw cryopreserved human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the HLM and buffer to 37°C.

    • Add the test compound to the mixture to a final concentration of, for example, 1 µM.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixtures to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) as (0.693 / t½) * (incubation volume / amount of microsomal protein).[8]

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Stock Solution Stock Solution Reaction Mixture Reaction Mixture Stock Solution->Reaction Mixture Microsomes Microsomes Microsomes->Reaction Mixture NADPH System NADPH System NADPH System->Reaction Mixture Quench & Precipitate Quench & Precipitate Reaction Mixture->Quench & Precipitate Time Points LC-MS/MS Analysis LC-MS/MS Analysis Quench & Precipitate->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification t½ & Clint t½ & Clint Data Analysis->t½ & Clint

Caption: Workflow for in vitro metabolic stability assay.

Impact on Biological Activity: Case Studies

The strategic placement of trifluoromethyl groups has been instrumental in the development of several clinically significant quinoline-based drugs.

Antimalarial Activity: The Case of Mefloquine

Mefloquine, a potent antimalarial agent, features two trifluoromethyl groups at the 2 and 8 positions of the quinoline ring. These CF₃ groups are crucial for its activity against Plasmodium falciparum. Recent studies have revealed that mefloquine targets the 80S ribosome of the parasite, inhibiting protein synthesis. The trifluoromethyl groups contribute to the overall lipophilicity of the molecule, facilitating its accumulation in the parasite's digestive vacuole, and are integral to its binding within a hydrophobic pocket on the ribosome.

G Mefloquine Mefloquine Ribosome P. falciparum 80S Ribosome Mefloquine->Ribosome Binds to GTPase-associated center ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits ParasiteDeath Parasite Death ProteinSynthesis->ParasiteDeath Leads to

Caption: Mechanism of action of Mefloquine.

Anticancer Activity: Targeting Kinase Signaling Pathways

Trifluoromethylated quinoline derivatives have emerged as promising anticancer agents, often functioning as inhibitors of key protein kinases involved in cancer cell proliferation and survival.

Many trifluoromethylated quinolines have been designed as inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers. These inhibitors typically bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling through pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and by modulating the electronic properties of the quinoline core.[3]

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CF3_Quinoline CF3-Quinoline Inhibitor CF3_Quinoline->EGFR Inhibits

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway.

Some quinoline derivatives, including those with trifluoromethyl groups, have been developed as dual inhibitors of PI3K and mTOR, key components of a critical signaling pathway that regulates cell growth and proliferation. By inhibiting these kinases, these compounds can induce apoptosis and halt the cell cycle in cancer cells.[7][9]

Synthesis of Trifluoromethylated Quinoline Derivatives

The introduction of a trifluoromethyl group into the quinoline ring can be achieved through various synthetic strategies. A common approach involves the use of trifluoromethyl-containing building blocks in classic quinoline syntheses, such as the Friedländer annulation or the Doebner-von Miller reaction. For instance, the reaction of a 2-aminoaryl ketone or aldehyde with a compound containing a trifluoromethyl group and an α-methylene ketone can yield a trifluoromethylated quinoline.

G cluster_reactants Starting Materials Aniline Derivative Aniline Derivative Cyclocondensation Cyclocondensation (e.g., Friedländer) Aniline Derivative->Cyclocondensation CF3-containing\nβ-dicarbonyl CF3-containing β-dicarbonyl CF3-containing\nβ-dicarbonyl->Cyclocondensation CF3-Quinoline Trifluoromethylated Quinoline Cyclocondensation->CF3-Quinoline

Caption: General synthetic approach to trifluoromethylated quinolines.

Conclusion

The trifluoromethyl group is an invaluable tool in the design and development of quinoline derivatives with enhanced therapeutic potential. Its ability to modulate key physicochemical properties such as lipophilicity and metabolic stability, coupled with its favorable interactions within biological targets, has led to the successful development of potent antimalarial and anticancer agents. A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers to rationally design and optimize the next generation of trifluoromethylated quinoline-based therapeutics.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Quinoline. (n.d.). mVOC 4.0. Retrieved January 18, 2026, from [Link]

  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. (2021, February 17). YouTube. Retrieved January 18, 2026, from [Link]

  • Dissociation constants pK a of isoquinoline bases. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Calculated logP values for investigated compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005, March). PubMed. Retrieved January 18, 2026, from [Link]

  • Chemical Properties of Quinoline (CAS 91-22-5). (n.d.). Cheméo. Retrieved January 18, 2026, from [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (n.d.). Lund University Research Portal. Retrieved January 18, 2026, from [Link]

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of 7-(Trifluoromethyl)quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Quinoline Chemistry

The quinoline nucleus, a bicyclic aromatic heterocycle, represents one of the most vital scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] From the historical significance of quinine in combating malaria to modern applications in oncology, the quinoline framework has consistently proven to be a fertile ground for drug discovery.[2][3] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and bioavailability.[4] The trifluoromethyl (-CF3) group, in particular, has become a cornerstone of modern drug design due to its strong electron-withdrawing nature and its ability to modulate receptor binding affinity.[5] This guide provides an in-depth technical exploration of the discovery, synthesis, and evolution of 7-(trifluoromethyl)quinoline compounds, a class of molecules that has emerged as a powerhouse in the development of targeted therapeutics.

Part 1: Foundational Discoveries and the Dawn of a New Chemical Entity

The first documented synthesis of trifluoromethyl-substituted quinolines dates back to 1954, in a seminal paper by Belcher, Stacey, Sykes, and Tatlow.[6] This pioneering work laid the groundwork for the exploration of this unique chemical space, demonstrating that the introduction of the trifluoromethyl group was synthetically feasible.[6] These early investigations were crucial in establishing the fundamental chemistry of these compounds and paving the way for their future applications.

Part 2: The Evolving Landscape of Synthesis: From Classical Reactions to Modern Methodologies

The construction of the 7-(trifluoromethyl)quinoline scaffold has evolved significantly since its inception, leveraging both classical named reactions and contemporary synthetic innovations.

Classical Approaches to the Quinoline Core

The enduring power of 19th-century synthetic chemistry is evident in the continued application of several named reactions for the construction of the quinoline nucleus. These methods, while sometimes requiring harsh conditions, remain relevant for their robustness and ability to generate diverse derivatives.

  • The Combes Synthesis: This acid-catalyzed condensation of an aniline with a β-diketone is a versatile method for preparing substituted quinolines.[2][7][8][9] For the synthesis of 7-(trifluoromethyl)quinolines, 3-(trifluoromethyl)aniline serves as a key starting material. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the quinoline ring.[8]

  • The Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester.[2][10][11][12] Depending on the reaction conditions, either the 4-hydroxyquinoline (Conrad-Limpach) or the 2-hydroxyquinoline (Knorr) can be obtained.[11] This pathway offers a route to quinolones, which are important intermediates and biologically active compounds in their own right.

  • The Pfitzinger Synthesis: A variation of the Friedländer synthesis, the Pfitzinger reaction utilizes isatin or its derivatives as the starting material, which condenses with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid.[2][13][14][15][16][17] This method provides a direct route to quinolines bearing a carboxylic acid functionality at the 4-position, a useful handle for further derivatization.

Modern Synthetic Strategies: Expanding the Chemical Toolbox

Contemporary organic synthesis has introduced a host of new methods for the construction of trifluoromethyl-substituted quinolines, often with improved efficiency, milder reaction conditions, and greater functional group tolerance.[4][18][19] These approaches include metal-catalyzed cross-coupling reactions, novel cyclization strategies, and the use of specialized fluorinated building blocks.[18]

Experimental Protocol: A Representative Modern Synthesis of a 7-(Trifluoromethyl)quinoline Derivative

The following protocol is a representative example of a modern approach to the synthesis of a functionalized 7-(trifluoromethyl)quinoline, adapted from the literature.

Step 1: Synthesis of (7-Chloroquinolin-4-yl)(3-(trifluoromethyl)phenyl)methanol

  • To a solution of 7-chloro-4-iodoquinoline (283.0 mg, 0.98 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere of argon, add isopropylmagnesium chloride lithium chloride solution (1.3 M in THF, 0.83 mL, 1.08 mmol) dropwise at -15 °C.

  • Stir the resulting mixture at -15 °C for 1.5 hours.

  • In a separate flask, dissolve 3-(trifluoromethyl)benzaldehyde (0.13 mL, 0.98 mmol) in anhydrous THF (2 mL).

  • Add the solution of 3-(trifluoromethyl)benzaldehyde to the Grignard reagent mixture dropwise at -15 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to afford (7-chloroquinolin-4-yl)(3-(trifluoromethyl)phenyl)methanol as a white solid (298.8 mg, 91% yield).

Part 3: Therapeutic Applications: Targeting Key Drivers of Human Disease

The unique electronic properties conferred by the 7-trifluoromethyl group have positioned these quinoline derivatives as potent and selective inhibitors of various enzymes and receptors implicated in human diseases, most notably in oncology.

A New Paradigm in Cancer Therapy: Inhibition of Receptor Tyrosine Kinases

Many 7-(trifluoromethyl)quinoline compounds have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that control cell growth, proliferation, and survival.[1] Dysregulation of RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.

  • c-Met Inhibition: The hepatocyte growth factor (HGF) receptor, c-Met, is an RTK that plays a critical role in cell motility, invasion, and angiogenesis.[1][20][21][22] Overexpression or mutation of c-Met is associated with a poor prognosis in several cancers. A number of 3,5,7-trisubstituted quinolines, with a trifluoromethyl group at the 7-position, have been identified as highly potent and selective inhibitors of c-Met, with IC50 values in the low nanomolar range.[20][21]

  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another key RTK that is frequently overexpressed or mutated in various solid tumors.[23][24][25][26][27] 7-(Trifluoromethyl)quinoline derivatives have been designed as EGFR inhibitors, often showing significant antiproliferative activity against cancer cell lines that are dependent on EGFR signaling.[28]

  • VEGFR Inhibition: The vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are the primary drivers of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[23][29][30][31][32] Several quinoline-based compounds, including those with a 7-trifluoromethyl substituent, have been developed as VEGFR inhibitors, demonstrating anti-angiogenic and antitumor effects.

Signaling Pathway Overview: The Impact of 7-(Trifluoromethyl)quinoline Kinase Inhibitors

The inhibition of c-Met, EGFR, and VEGFR by 7-(trifluoromethyl)quinoline derivatives disrupts downstream signaling cascades that are critical for cancer cell survival and proliferation. A simplified representation of these interconnected pathways is illustrated below.

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K Ras Ras cMet->Ras EGFR EGFR EGFR->PI3K EGFR->Ras VEGFR VEGFR VEGFR->PI3K VEGFR->Ras inhibitor 7-(Trifluoromethyl)quinoline Derivatives inhibitor->cMet Inhibits inhibitor->EGFR Inhibits inhibitor->VEGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Transcription Promotes Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis

Caption: Inhibition of RTKs by 7-(trifluoromethyl)quinolines blocks key downstream pathways.

Structure-Activity Relationship (SAR) and Quantitative Insights

The development of potent 7-(trifluoromethyl)quinoline-based inhibitors has been guided by extensive structure-activity relationship (SAR) studies.[33][34][35] These investigations have revealed that the nature and position of substituents on the quinoline ring are critical for both potency and selectivity.

Compound IDTargetR1 (Position 3)R2 (Position 5)IC50 (nM)Reference
21b c-Met4-acetylpiperazin-1-yl3-nitrobenzylamino<1.0[20][21]
4f EGFR(Varies)(Varies)15[28]
Generic VEGFR-2(Varies)(Varies)1380[23]

Table 1: Representative IC50 values of 7-(trifluoromethyl)quinoline derivatives against various kinase targets.

Conclusion: An Enduring Scaffold with a Bright Future

From its initial synthesis in the mid-20th century, the 7-(trifluoromethyl)quinoline scaffold has traversed a remarkable journey from a chemical curiosity to a cornerstone of modern medicinal chemistry. The strategic placement of the trifluoromethyl group has consistently yielded compounds with potent and selective biological activities, particularly in the realm of oncology. The evolution of synthetic methodologies has made this privileged scaffold more accessible, enabling the exploration of a vast chemical space and the fine-tuning of its pharmacological properties. As our understanding of the molecular drivers of disease continues to deepen, the 7-(trifluoromethyl)quinoline core is poised to remain a critical platform for the design and development of the next generation of targeted therapeutics, offering hope for the treatment of some of the most challenging medical conditions.

References

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The Strategic Application of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents. Within this privileged class, Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate emerges as a highly versatile and strategic building block for the development of novel therapeutics. Its unique trifunctional architecture—comprising a reactive C4-chloro leaving group, a potent C7-trifluoromethyl moiety for modulating physicochemical properties, and a C3-ester for further derivatization—positions it as an ideal starting point for library synthesis and lead optimization. This guide provides a comprehensive analysis of the molecule's synthesis, reactivity, and profound potential in developing next-generation kinase inhibitors and other targeted therapies for oncology, inflammation, and infectious diseases.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of pharmacologically active compounds.[1][2] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites. From the historic antimalarial quinine to modern anticancer agents, the quinoline scaffold's versatility is well-established in the annals of medicinal chemistry.[1][3]

This compound: A Strategic Intermediate

The title compound, this compound (CAS 21168-42-3), is a synthetically accessible and highly valuable intermediate for drug discovery programs.[4][5]

Physicochemical Properties
PropertyValueSource
CAS Number 21168-42-3[4]
Molecular Formula C13H9ClF3NO2[5]
Molecular Weight 303.66 g/mol [5]
Appearance Solid[4]
Purity >98%[4]
Deciphering the Key Structural Features

The power of this molecule lies in the strategic placement of its three key functional groups, each serving a distinct and critical role in drug design.

  • The C4-Chloro Group: This is the primary reactive handle for diversification. The chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide array of nucleophiles, most notably amines, to generate diverse libraries of 4-aminoquinoline derivatives.[4][6] This reaction is the cornerstone of synthesizing many potent kinase inhibitors.[7][8]

  • The C7-Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in modern medicinal chemistry to enhance a drug candidate's profile.[9][10] The CF3 group is a strong electron-withdrawing group that can significantly impact the molecule's:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can increase a drug's half-life.[10][11]

    • Lipophilicity: The CF3 group increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and oral bioavailability.[11]

    • Binding Affinity: Its steric bulk and ability to participate in non-covalent interactions can lead to enhanced binding with target proteins.[12]

    • pKa Modulation: It lowers the basicity of the quinoline nitrogen, which can influence solubility and target engagement.[13]

  • The C3-Ethyl Carboxylate Group: This ester group offers a secondary point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a hydroxymethyl group, further expanding the accessible chemical space.[2]

cluster_mol Key Structural Features mol C4_Cl C4-Chloro: Reactive handle for SNAr C4_Cl->mol C7_CF3 C7-CF3: Enhances metabolic stability & binding affinity C7_CF3->mol C3_Ester C3-Ester: Secondary point for derivatization C3_Ester->mol

Caption: Key functional groups of the title compound.

Synthesis and Reactivity

The synthesis of this compound is typically achieved in a two-step process starting from commercially available materials.

Synthetic Workflow: From Aniline to Chloroquinoline

The primary route involves the well-established Gould-Jacobs reaction followed by chlorination.[7][14][15]

  • Gould-Jacobs Reaction: 3-(Trifluoromethyl)aniline is condensed with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization to form Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[7][16] This reaction proceeds via an initial condensation followed by a 6-electron electrocyclization.[14]

  • Chlorination: The resulting 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) is then chlorinated using a standard reagent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the target C4-chloro compound.[17]

Caption: General synthetic workflow for the title compound.

Detailed Protocol: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This protocol is adapted from established Gould-Jacobs procedures.[16]

  • Step 1: Condensation. In a round-bottom flask, combine 3-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq). Heat the mixture to 125 °C for 1-2 hours. Monitor the reaction by TLC for the formation of the intermediate.

  • Step 2: Cyclization. Add a high-boiling inert solvent such as Dowtherm A to the reaction mixture. Heat the mixture to 250-255 °C for 2.5-3 hours.

  • Step 3: Isolation. After cooling to room temperature, dilute the mixture with an equal volume of hexane to precipitate the product.

  • Step 4: Purification. Filter the solid product, wash thoroughly with cold hexane, and dry under vacuum to yield Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a solid. The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reactivity: The Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group is the molecule's most valuable feature for medicinal chemists. It is highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that proceeds via a Meisenheimer complex intermediate.[18] The electron-withdrawing nature of the quinoline nitrogen and the C7-CF3 group further activates the C4 position for nucleophilic attack. This allows for the efficient synthesis of 4-aminoquinoline derivatives, which are central to many kinase inhibitor scaffolds.[4][6]

Potential Therapeutic Applications: A Scaffold for Kinase Inhibitors

The true potential of this compound lies in its application as a scaffold for potent and selective kinase inhibitors. Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[19] Several FDA-approved kinase inhibitors feature a quinoline or quinazoline core.[9][13][20]

Targeting Oncogenic Kinases: EGFR and VEGFR-2
  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous cancers, including non-small cell lung cancer (NSCLC).[15][20] Many successful EGFR inhibitors, like erlotinib and gefitinib, are based on the related 4-anilinoquinazoline scaffold.[10][21] By reacting our title compound with various anilines, novel 4-anilinoquinoline inhibitors can be synthesized to target both wild-type and mutant forms of EGFR.[10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is the primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[12] Several approved VEGFR-2 inhibitors, including Lenvatinib and Tivozanib, contain a quinoline core.[13] The title compound provides an excellent starting point for developing novel VEGFR-2 inhibitors by introducing pharmacophoric features known to bind to the VEGFR-2 active site.[12][13]

cluster_pathway Proposed Mechanism: Kinase Inhibition ATP ATP Kinase Kinase Active Site (e.g., EGFR, VEGFR-2) ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphoSubstrate Phosphorylates NoReaction Signal Blocked Kinase->NoReaction Inhibitor 4-Aminoquinoline Derivative Inhibitor->Kinase Competitively Binds (Blocks ATP) Substrate Substrate Protein Substrate->Kinase

Caption: Competitive ATP-binding mechanism of kinase inhibition.

Targeting Inflammatory Pathways: RIPK2
  • Receptor-Interacting Protein Kinase 2 (RIPK2): RIPK2 is a crucial kinase in the NOD signaling pathway, which plays a key role in the innate immune response.[7] Dysregulation of this pathway is implicated in inflammatory diseases like Crohn's disease. Potent and selective 4-aminoquinoline-based RIPK2 inhibitors have been developed, demonstrating the utility of this scaffold in treating inflammatory conditions.[7][8][22] The title compound is an ideal precursor for generating novel RIPK2 inhibitors with improved pharmacokinetic properties.[7][23]

Experimental Workflows for Drug Discovery

The following workflows outline how to leverage this compound in a typical drug discovery campaign.

Workflow for Library Synthesis

This workflow details the parallel synthesis of a 4-aminoquinoline library.

start Start: Ethyl 4-chloro-7-(trifluoromethyl) quinoline-3-carboxylate reaction Parallel Nucleophilic Aromatic Substitution (SNAr) (e.g., Microwave-assisted) start->reaction amines Diverse Amine Building Blocks (R-NH2) amines->reaction purification High-Throughput Purification (e.g., Mass-directed prep-HPLC) reaction->purification library Final Compound Library: 4-Aminoquinoline Derivatives purification->library end Proceed to High-Throughput Screening library->end

Caption: Workflow for parallel synthesis of a compound library.

Protocol: Microwave-Assisted Synthesis of a 4-Aminoquinoline Library

This protocol is a general guide based on modern SNAr procedures.[4][6]

  • Reagent Preparation: In a 96-well plate, dispense solutions of this compound (1.0 eq) in a suitable solvent like DMSO or NMP. In a separate plate, prepare solutions of a diverse set of primary and secondary amines (1.2 eq).

  • Reaction Setup: Transfer the amine solutions to the plate containing the chloroquinoline. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq), to each well.

  • Microwave Irradiation: Seal the plate and place it in a microwave reactor. Irradiate at 140-180 °C for 20-40 minutes. Optimization of time and temperature may be required for different amine classes.

  • Workup: After cooling, dilute the reaction mixtures with a suitable solvent and subject them to high-throughput purification.

  • Analysis: Confirm the identity and purity of the library members using LC-MS analysis.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
  • Assay Principle: This is a biochemical assay to measure the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific kinase.

  • Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., a poly(Glu, Tyr) polymer), and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Procedure: a. In a 384-well plate, add the test compounds at various concentrations (typically a 10-point dose-response curve). b. Add the EGFR enzyme and the peptide substrate to each well and incubate briefly. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km value). d. Incubate for a set period (e.g., 60 minutes) at room temperature. e. Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., using HTRF, FP, or luminescence-based readouts).

  • Data Analysis: Measure the signal in each well. Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its trifunctional nature provides a robust and versatile starting point for the rapid generation of diverse chemical libraries. The proven success of the 4-aminoquinoline scaffold in targeting clinically relevant protein kinases, combined with the advantageous properties imparted by the trifluoromethyl group, makes this building block exceptionally valuable. Future research will likely focus on exploring novel nucleophiles for the SNAr reaction, derivatizing the C3-ester to probe new interactions, and applying this scaffold to an even broader range of biological targets beyond kinases. For drug discovery teams aiming to develop novel, potent, and drug-like small molecules, this compound represents a powerful tool to accelerate the journey from hit identification to clinical candidate.

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An In-depth Technical Guide to the Solubility and Stability Studies of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preformulation Landscape of a Novel Quinolone Derivative

In the realm of drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles is the thorough characterization of a molecule's physicochemical properties. This guide provides a comprehensive framework for conducting solubility and stability studies on Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, a heterocyclic compound with potential therapeutic applications. The presence of a quinoline core, substituted with electron-withdrawing chloro and trifluoromethyl groups, suggests a molecule of significant interest, likely possessing low aqueous solubility and specific stability concerns that must be meticulously evaluated.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. By adhering to the principles of scientific integrity and leveraging established regulatory frameworks, the studies outlined herein will generate the robust data package necessary for informed decision-making in the preformulation and formulation development stages.

Part 1: Understanding the Molecule - Physicochemical Assessment

A foundational understanding of the physicochemical properties of this compound is paramount before embarking on formal solubility and stability testing.[3] This initial assessment will guide the selection of appropriate analytical techniques and experimental conditions.

Key Physicochemical Parameters to Consider:

  • Molecular Structure and Functional Groups: The molecule possesses a quinoline core, an ethyl ester, a chloro substituent, and a trifluoromethyl group.[2] The trifluoromethyl group is known to increase lipophilicity, while the quinoline nitrogen provides a site for potential protonation at low pH.[1]

  • pKa (Acid Dissociation Constant): The quinoline nitrogen is weakly basic. Predicting the pKa will be crucial for understanding how solubility will change with pH, a key factor in predicting its behavior in the gastrointestinal tract.

  • LogP/LogD (Lipophilicity): The high degree of halogenation suggests significant lipophilicity, which often correlates with poor aqueous solubility.[1] This property will influence the choice of solvents for analysis and potential formulation strategies.

  • Melting Point: The melting point of 71-72 °C indicates a crystalline solid at room temperature.[2]

Part 2: Solubility Profiling - A Multi-faceted Approach

For a compound anticipated to have poor aqueous solubility, a comprehensive solubility assessment is essential to determine its dissolution behavior under various conditions.[4][5] This data is critical for identifying potential bioavailability challenges and guiding formulation development.[4][6]

Kinetic vs. Thermodynamic Solubility: Choosing the Right Tool for the Stage

Early-stage drug discovery often employs high-throughput kinetic solubility assays to quickly flag problematic compounds.[6] However, for lead optimization and preformulation, the more rigorous thermodynamic solubility determination is indispensable.[6]

  • Kinetic Solubility: This method involves dissolving the compound in an organic solvent (e.g., DMSO) and then diluting it into an aqueous buffer.[6] It provides a rapid assessment of solubility but can sometimes overestimate the true solubility as it may not represent a true equilibrium state.

  • Thermodynamic Solubility: The "gold standard" shake-flask method is used to determine the equilibrium solubility of a compound in a given solvent.[3] This involves agitating an excess of the solid compound in the solvent until equilibrium is reached.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the thermodynamic solubility of this compound in various aqueous and biorelevant media.

Step-by-Step Methodology:

  • Preparation of Media: Prepare a range of buffers with pH values from 1.2 to 7.5 to mimic the gastrointestinal tract.[5][7] Also, prepare biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF and FeSSIF).

  • Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume of each medium.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Processing: At each time point, withdraw an aliquot from each vial and immediately filter it through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the concentration versus time for each medium. The point at which the concentration plateaus is considered the thermodynamic solubility.

Data Presentation: Solubility Profile
MediumpHTemperature (°C)Solubility (µg/mL)
0.1 N HCl1.237Expected to be low
Acetate Buffer4.537Expected to be low
Phosphate Buffer6.837Expected to be low
Phosphate Buffer7.437Expected to be low
SGF (Simulated Gastric Fluid)1.237Expected to be low
FaSSIF (Fasted State Simulated Intestinal Fluid)6.537Expected to be slightly higher than aqueous buffers
FeSSIF (Fed State Simulated Intestinal Fluid)5.037Expected to be the highest due to micelles

Note: The table presents expected trends for a poorly soluble, lipophilic compound. Actual experimental data would replace the descriptive text.

Visualizing the Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Buffers & Biorelevant Media prep_sample Add Excess Compound to Vials prep_media->prep_sample equilibration Agitate at Constant Temperature prep_sample->equilibration sampling Withdraw and Filter Aliquots equilibration->sampling quantification Quantify via HPLC-UV sampling->quantification data_analysis Determine Thermodynamic Solubility quantification->data_analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of a drug candidate is a non-negotiable aspect of drug development, mandated by regulatory agencies worldwide.[8][9][10][11] Forced degradation studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method.[12][13][14]

The Rationale for Stress Testing

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those it would encounter during manufacturing, storage, and use.[14][15] The primary objectives of these studies are:

  • To identify likely degradation products.[8][11]

  • To establish the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[12]

  • To inform the selection of appropriate storage conditions and packaging.[14]

Experimental Protocol: Forced Degradation Studies

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[9][11]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[12]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).[12] Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.[12] Due to the potential for ester hydrolysis, this reaction may be rapid. Collect samples at shorter intervals initially.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[16]

  • Thermal Degradation: Expose the solid compound to dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80°C).[13]

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][16] A dark control should be run in parallel.

  • Sample Analysis: Analyze all stressed samples and controls using a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Data Presentation: Summary of Forced Degradation Results
Stress ConditionReagent/ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hours60°CTarget 5-20%Report number observed
Base Hydrolysis0.1 M NaOH8 hoursRoom TempTarget 5-20%Report number observed
Oxidation3% H₂O₂24 hoursRoom TempTarget 5-20%Report number observed
Thermal (Solid)Dry Heat48 hours80°CTarget 5-20%Report number observed
Photolytic (Solid)ICH Q1B--Target 5-20%Report number observed
Photolytic (Solution)ICH Q1B--Target 5-20%Report number observed

Note: This table provides a template for summarizing the results of forced degradation studies. The actual percent degradation and number of degradants will be determined experimentally.

Visualizing the Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_sol Prepare Stock Solution acid Acid Hydrolysis stock_sol->acid base Base Hydrolysis stock_sol->base oxidation Oxidation stock_sol->oxidation thermal Thermal Degradation stock_sol->thermal photo Photostability stock_sol->photo hplc_analysis HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis pathway_id Identify Degradation Pathways hplc_analysis->pathway_id

Sources

Methodological & Application

Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate via the Gould-Jacobs Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through the Gould-Jacobs reaction, a robust and reliable method for the preparation of 4-hydroxyquinoline derivatives.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step protocol, and provides critical insights into process optimization and troubleshooting. The intended audience for this document includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[4][5] The 4-hydroxyquinoline scaffold, in particular, is a core structural motif in numerous therapeutic agents.[6] The Gould-Jacobs reaction, first reported by R. Gordon Gould and Walter A. Jacobs in 1939, provides a convergent and efficient route to this important heterocyclic system.[1][3] The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to furnish the 4-hydroxyquinoline-3-carboxylate ester.[1][7][8]

This application note specifically details the synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly enhance metabolic stability and binding affinity of drug candidates.

Reaction Mechanism and Rationale

The Gould-Jacobs reaction is a two-step process:

  • Condensation: The synthesis begins with the nucleophilic attack of the aniline, in this case, 3-(trifluoromethyl)aniline, on the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEM).[7][8] This is followed by the elimination of ethanol to form the intermediate, diethyl 2-({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedioate. This initial condensation is typically conducted at a moderately elevated temperature.[9]

  • Thermal Cyclization: The second and more challenging step is the intramolecular thermal cyclization of the intermediate.[4][10] This electrocyclization reaction requires high temperatures, often in excess of 250°C, to overcome the activation energy barrier.[10][11] The reaction is typically performed in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to achieve and maintain the necessary temperature.[9][12] The cyclization results in the formation of the stable aromatic quinoline ring system.

Diagram: Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Intermediate Anilidomethylenemalonate Intermediate 3-(Trifluoromethyl)aniline->Intermediate + DEEM - EtOH (125°C) DEEM Diethyl Ethoxymethylenemalonate Product Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate Intermediate->Product - EtOH (255°C, High-boiling solvent)

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol

This protocol is for the synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3-(Trifluoromethyl)aniline98-16-8161.1210 g62.1
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.2312.6 mL (13.4 g)62.0
Dowtherm A (or Diphenyl Ether)8004-13-5~16650 mL-
Hexane110-54-386.18100 mL-
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, thermometer, and magnetic stirrer.

  • Heating mantle with a temperature controller.

  • Buchner funnel and filter flask.

  • Standard laboratory glassware.

Step-by-Step Procedure

Step 1: Condensation

  • To a 250 mL three-neck round-bottom flask, add 3-(trifluoromethyl)aniline (10 g, 62.1 mmol).[9]

  • With stirring, add diethyl ethoxymethylenemalonate (12.6 mL, 62.0 mmol).[9]

  • Heat the reaction mixture to 125°C and maintain this temperature for 1 hour.[9] The reaction mixture will become a homogenous solution.

Step 2: Thermal Cyclization

  • After 1 hour, carefully add Dowtherm A (50 mL) to the reaction mixture.[9]

  • Increase the temperature of the reaction mixture to 255°C and maintain a gentle reflux for 2.5 hours.[9][12] Monitor the reaction progress by TLC if desired.

  • After 2.5 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

Step 3: Isolation and Purification

  • Once the reaction mixture has cooled, a precipitate should form. Dilute the mixture with hexane (50 mL) to facilitate further precipitation.[9]

  • Stir the resulting slurry for 5 minutes.[9]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with fresh hexane to remove any residual Dowtherm A.

  • Dry the product under vacuum to yield Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a white to off-white solid.

Expected Yield and Characterization
  • Expected Yield: Approximately 16.5 g (93%).[9]

  • Melting Point: 340-341 °C.[9]

  • Appearance: White to off-white solid.

Diagram: Experimental Workflow

Workflow start Start reagents Combine 3-(Trifluoromethyl)aniline and DEEM start->reagents condensation Heat to 125°C for 1 hour reagents->condensation add_solvent Add Dowtherm A condensation->add_solvent cyclization Heat to 255°C for 2.5 hours add_solvent->cyclization cool Cool to Room Temperature cyclization->cool precipitate Dilute with Hexane cool->precipitate filter_wash Filter and Wash with Hexane precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate dry->product

Caption: Workflow for the synthesis of the target compound.

Troubleshooting and Optimization

  • Low Yield in Cyclization Step: The high temperature required for cyclization is a critical parameter.[4][10] Insufficient temperature will result in incomplete reaction. Ensure the reaction temperature is maintained at 255°C. The use of a high-boiling solvent is essential for this step.

  • Product Purity: The crude product is often of high purity. However, if further purification is required, recrystallization from a suitable solvent such as ethanol or acetic acid can be employed. Column chromatography on silica gel can be challenging for quinoline derivatives due to their basic nature, which can lead to streaking and decomposition.[13][14] If chromatography is necessary, consider using a deactivated silica gel or adding a small amount of a basic modifier like triethylamine to the eluent.[14]

  • Alternative Heating Methods: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the Gould-Jacobs reaction.[4][15][16] This is due to the efficient and rapid heating provided by microwave irradiation.

Conclusion

The Gould-Jacobs reaction is a highly effective method for the synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. The protocol outlined in this document is robust and provides a high yield of the desired product. By understanding the reaction mechanism and key experimental parameters, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • LookChem. Diethyl ethoxymethylenemalonate. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Aminoquinolines and the Power of C-N Cross-Coupling

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Among these, the 4-aminoquinoline moiety is of particular significance, forming the core of numerous blockbuster drugs. The traditional synthesis of these vital compounds often involves harsh conditions and limited substrate scope, such as nucleophilic aromatic substitution (SNAr) reactions.

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions, offering unprecedented efficiency and functional group tolerance.[2][3] For the synthesis of 4-aminoquinoline derivatives, this reaction provides a direct and versatile route, particularly from readily available 4-chloroquinoline precursors, which are often challenging substrates for classical methods.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth insights and detailed protocols for the successful application of the Buchwald-Hartwig amination to 4-chloroquinoline derivatives.

The Catalytic System: A Deep Dive into Key Reaction Parameters

The success of the Buchwald-Hartwig amination of 4-chloroquinolines hinges on the judicious selection of the catalytic system components. As electron-deficient heteroaryl chlorides, 4-chloroquinolines present unique challenges that necessitate careful optimization of the palladium precursor, ligand, base, and solvent.

Palladium Precursor: Initiating the Catalytic Cycle

The catalytic cycle begins with a Pd(0) species, which undergoes oxidative addition to the 4-chloroquinoline.[5] While Pd(0) sources like Pd2(dba)3 can be used, they often require in-situ activation. More commonly, stable Pd(II) precatalysts such as Pd(OAc)2 are employed, which are reduced to the active Pd(0) species in the reaction mixture.[6] For improved reliability and efficiency, pre-formed palladium precatalysts, which generate the active LPd(0) species more readily, are often the preferred choice in modern applications.[6]

The Ligand: The Heart of the Catalyst

The choice of ligand is paramount as it influences the stability and reactivity of the palladium catalyst, directly impacting reaction efficiency, scope, and the required reaction conditions. For challenging substrates like 4-chloroquinolines, bulky, electron-rich phosphine ligands are generally required to promote the key steps of oxidative addition and reductive elimination.[7]

  • Biaryl Phosphine Ligands: This class of ligands, developed by the Buchwald group, has proven to be highly effective for the amination of aryl chlorides. Ligands such as XPhos , SPhos , and BrettPhos are designed to be sterically demanding and electron-rich, facilitating the challenging oxidative addition of the C-Cl bond.[7]

  • Ferrocenyl-Based Ligands: Ligands like DavePhos have also demonstrated efficacy in the amination of chloroquinolines, promoting both mono- and di-amination of dichloroquinoline substrates.[8]

  • Bidentate Phosphine Ligands: While initially developed for other substrates, bidentate ligands like BINAP and DPPF can also be effective, particularly in preventing catalyst decomposition pathways.[1]

The Base: Activating the Amine and Driving the Reaction

The base plays a crucial role in the deprotonation of the amine to form the corresponding amide, which then participates in the catalytic cycle. The choice of base must be carefully considered to ensure efficient reaction without causing degradation of the starting materials or products.

  • Strong Bases: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that often leads to high reaction rates.[6] However, its high basicity can be incompatible with sensitive functional groups.

  • Weaker Inorganic Bases: Carbonates (e.g., Cs2CO3, K2CO3) and phosphates (e.g., K3PO4) offer greater functional group tolerance, although they may require higher temperatures or longer reaction times.[6] For large-scale reactions, the physical properties of these bases, such as particle size, can influence reaction consistency.[6]

  • Soluble Organic Bases: In certain cases, soluble organic bases like DBU can be advantageous, particularly in flow chemistry applications, to avoid issues with insoluble inorganic salts.[9]

Solvent Selection: Ensuring Solubility and Stability

The solvent must be capable of dissolving the reactants and catalyst components at the reaction temperature and should be inert to the reaction conditions.

  • Aprotic Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are commonly used solvents for Buchwald-Hartwig aminations.

  • Aromatic Hydrocarbons: Toluene is another frequent choice and can be particularly advantageous in reactions where the precipitation of inorganic salts drives the equilibrium.

  • Polar Aprotic Solvents: While less common, solvents like DMF can be employed, though they may coordinate to the palladium center and influence catalytic activity.

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps involving the palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex AmineCoord->Amido + Base - [Base-H]⁺X⁻ Amido->Pd0 Reductive Elimination Product 4-Aminoquinoline (Ar-NR₂) ArCl 4-Chloroquinoline (Ar-Cl) Amine Amine (R₂NH) Base Base HX_Base [Base-H]⁺X⁻

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a general procedure for the Buchwald-Hartwig amination of a 4-chloroquinoline derivative with a primary or secondary amine. This should be considered a starting point, and optimization may be necessary for specific substrates.

Materials and Reagents:
  • 4-Chloroquinoline derivative

  • Amine

  • Palladium precatalyst (e.g., Pd2(dba)3 or a G3-precatalyst)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu or Cs2CO3)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Standard laboratory glassware for workup and purification

Reaction Setup Workflow

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Dry and inert reaction vessel add_solids 2. Add 4-chloroquinoline, Pd precatalyst, ligand, and base prep_vessel->add_solids evac_fill 3. Evacuate and backfill with inert gas (3x) add_solids->evac_fill add_liquids 4. Add anhydrous solvent and amine evac_fill->add_liquids heat_stir 5. Heat and stir (monitor by TLC/LC-MS) add_liquids->heat_stir cool_quench 6. Cool to RT and quench heat_stir->cool_quench extract 7. Extract with organic solvent cool_quench->extract purify 8. Dry, concentrate, and purify extract->purify

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Procedure:
  • Preparation: To a dry Schlenk tube under an inert atmosphere, add the 4-chloroquinoline derivative (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Inerting the System: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Add the anhydrous solvent (e.g., toluene, 5 mL) and the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.

Scope and Limitations: A Data-Driven Overview

The Buchwald-Hartwig amination of 4-chloroquinolines is a versatile reaction applicable to a range of substrates. The following table summarizes representative examples, highlighting the scope of the reaction.

4-Chloroquinoline DerivativeAmine Coupling PartnerCatalyst System (Pd/Ligand)BaseSolventTemp (°C)Yield (%)Reference
4,8-Dichloroquinoline1-AdamantylaminePd(OAc)2 / DavePhosNaOt-BuToluene10077[8]
4,8-DichloroquinolineN-Methyl-1-adamantylaminePd(OAc)2 / DavePhosNaOt-BuToluene10084[8]
4-ChloroquinolineEthyl 4-aminobenzoateNot specifiedNot specifiedNot specifiedNot specifiedExcellent[4]
6-Bromo-2-chloroquinolineMorpholinePd2(dba)3 / XPhosK3PO4Dioxane100(Selective amination at C2)[10]

Note: The reactivity of the C-Cl bond at the 4-position of the quinoline ring is generally lower than that of a C-Br bond, and conditions may need to be adjusted accordingly. Steric hindrance on both the quinoline and the amine can also impact reaction efficiency.[8]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a pre-catalyst or ensure proper in-situ activation.- Screen stronger bases (e.g., NaOt-Bu, LHMDS).- Increase the reaction temperature.
Side Product Formation (e.g., Hydrodehalogenation) - β-Hydride elimination from the palladium-amido complex- Catalyst decomposition- Use a bulkier ligand to disfavor β-hydride elimination.- Ensure strictly anaerobic conditions.
Inconsistent Results - Inconsistent quality of reagents or solvent- Physical properties of inorganic base- Use freshly purified, anhydrous solvents and high-purity reagents.- For solid bases, consider grinding to a fine powder before use or adding celite to prevent clumping.[6]
Difficulty with Primary Amines - Formation of catalytically inactive bis(amine) complexes- Use a ligand designed for primary amines (e.g., BrettPhos).[5]

Conclusion

The Buchwald-Hartwig amination has emerged as an indispensable tool for the synthesis of 4-aminoquinoline derivatives, offering a significant improvement over classical synthetic methods. By carefully selecting the palladium source, ligand, base, and solvent, researchers can efficiently couple a wide range of amines with 4-chloroquinoline scaffolds. This guide provides a solid foundation for the application of this powerful reaction, from understanding the underlying principles to practical implementation and troubleshooting. The continued development of new catalysts and protocols will undoubtedly further expand the utility of this reaction in the synthesis of novel and potent quinoline-based therapeutics.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Kashani, S. K., Jessiman, J. E., & Barriault, L. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Thompson, S., & Hamilton, A. D. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9033–9040. [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 18, 2026, from [Link]

  • Shao, Y., et al. (2019). Solvent-free mechanochemical Buchwald–Hartwig amination of aryl chlorides under high-speed ball milling conditions. Green Chemistry, 21(10), 2685-2690.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Qiu, G., et al. (2014). Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions. Synthesis, 46(05), 633-638.
  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved January 18, 2026, from [Link]

  • Chernov, S. V., et al. (2018). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 23(10), 2468. [Link]

  • Bakht, M. A., & Islam, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1236-1256. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel 4-Aminoquinoline Antimalarials from Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in the Age of Resistance

The quinoline ring system is a cornerstone of antimalarial drug discovery, immortalized by the global impact of chloroquine.[1][2][3][4] However, the relentless evolution of drug resistance in Plasmodium falciparum necessitates a continuous pipeline of new, effective, and affordable therapeutic agents.[1][3][4][5][6] This guide details the synthetic utility of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, a highly versatile starting material for the generation of next-generation 4-aminoquinoline antimalarials.

The strategic design of this scaffold incorporates three key features that make it an exceptional starting point for medicinal chemistry campaigns:

  • The 4-Chloro Group: This is not merely a substituent but a reactive handle. As an excellent leaving group on an electron-deficient aromatic system, it is primed for nucleophilic aromatic substitution (SNAr), the core reaction for introducing diverse side chains crucial for activity.[7][8][9][10][11]

  • The 7-Trifluoromethyl (-CF₃) Group: The inclusion of this powerful electron-withdrawing group serves multiple purposes. It enhances the electrophilicity of the C4 position, facilitating the SNAr reaction. Furthermore, the -CF₃ group is a well-established bioisostere for a chlorine atom, known to improve critical pharmacokinetic properties such as metabolic stability, lipophilicity, and cell permeability, which can lead to enhanced potency against resistant parasite strains.[1][2][12][13]

  • The Ethyl 3-Carboxylate (-COOEt) Group: This electron-withdrawing ester moiety further activates the quinoline ring for the key C4 substitution. It also presents an additional site for chemical modification, allowing for the exploration of structure-activity relationships (SAR) at a secondary position, or it may itself be an essential pharmacophoric element.[1][2][14]

This document provides detailed protocols for leveraging these features, enabling researchers to efficiently synthesize libraries of novel antimalarial candidates.

The Core Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic transformation is the SNAr reaction, where an amine nucleophile displaces the chloride at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: An amine attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization & Aromatization: This intermediate is stabilized by resonance, with the negative charge delocalized over the quinoline ring and, importantly, onto the electron-withdrawing nitrogen atom and the 3-carboxylate group.[10][11]

  • Elimination: The complex rearomatizes by expelling the chloride leaving group, yielding the final 4-aminoquinoline product.

The presence of the strongly electron-withdrawing -CF₃ group at the C7 position significantly lowers the energy barrier for this reaction, often allowing it to proceed under milder conditions than with less activated quinolines.

SNAr_Mechanism sub Ethyl 4-chloro-7-(trifluoromethyl) quinoline-3-carboxylate inter Meisenheimer Complex (Stabilized Intermediate) sub->inter  + R₂NH (Nucleophilic Attack) nuc Amine (R₂NH) nuc->inter prod Ethyl 4-(dialkylamino)-7-(trifluoromethyl) quinoline-3-carboxylate inter->prod  - Cl⁻ (Elimination/Aromatization) lg Cl⁻ inter->lg

Caption: General mechanism for the SNAr reaction.

Application Protocol 1: Synthesis of 4-Aminoquinoline Analogs

This protocol describes the core reaction for coupling various amines to the quinoline scaffold. The use of phenol as both a solvent and a mild acid catalyst is a highly effective method for this transformation.[6]

Principle

The direct nucleophilic displacement of the 4-chloro substituent by a primary or secondary amine is conducted under thermal conditions. Phenol protonates the quinoline nitrogen, enhancing the ring's electrophilicity and accelerating the reaction. Microwave-assisted synthesis offers a rapid and efficient alternative.[15][16][17]

Materials
Reagent/MaterialPurposeSupplier Example
This compoundStarting MaterialSigma-Aldrich
1-(2-Aminoethyl)piperidineNucleophile (Example)Acros Organics
PhenolSolvent / CatalystFisher Scientific
Ethyl Acetate (EtOAc)Extraction SolventVWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃) SolutionAqueous Wash (Neutralization)LabChem
BrineAqueous Wash---
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent---
Silica Gel (230-400 mesh)Stationary Phase for ChromatographySorbent Tech.
Dichloromethane (DCM) / Methanol (MeOH)Mobile Phase for Chromatography---
Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq.), the desired amine (e.g., 1-(2-aminoethyl)piperidine, 1.2 eq.), and phenol (5-10 times the mass of the starting quinoline).

  • Heating: Heat the reaction mixture to 140-155°C in an oil bath.[6] The solid reactants will dissolve in the molten phenol to form a clear solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add a 10% aqueous solution of sodium hydroxide to dissolve the phenol and basify the mixture to pH ~10-11.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product.

Self-Validation and Characterization
  • ¹H NMR: Confirm the structure by observing the disappearance of the quinoline proton signal adjacent to the chlorine and the appearance of new signals corresponding to the incorporated amine side chain. A downfield shift of the proton at C5 is also expected.

  • Mass Spectrometry: Verify the molecular weight of the product via High-Resolution Mass Spectrometry (HRMS) or LC-MS.

  • HPLC: Assess the purity of the final compound; it should be >95% for biological screening.

Workflow_Protocol1 start Combine Reactants (Quinoline, Amine, Phenol) heat Heat to 140-155°C (4-6 hours) start->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Work-up (NaOH, EtOAc Extraction) monitor->workup Complete purify Column Chromatography workup->purify analyze Characterize (NMR, MS, HPLC) purify->analyze end Pure Product analyze->end

Caption: Experimental workflow for Protocol 1.

Application Protocol 2: Secondary Modification of the 3-Ester Group

To further expand chemical diversity, the ethyl ester at the C3 position can be hydrolyzed to a carboxylic acid and subsequently converted to a variety of amides. This adds a second point of diversification to the molecular scaffold.

Principle

This is a two-step process. First, the ethyl ester is saponified using a strong base.[14] Second, the resulting carboxylic acid is coupled with a new amine using a standard peptide coupling agent to form an amide bond.[18]

Step-by-Step Protocol: Ester Hydrolysis
  • Setup: Dissolve the 4-aminoquinoline product from Protocol 1 (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Saponification: Add an excess of potassium hydroxide (KOH, 3.0-5.0 eq.) and heat the mixture to reflux (approx. 80-90°C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Isolation: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute with water and acidify to pH 4-5 with 1N HCl. The carboxylic acid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid, which is often pure enough for the next step.

Step-by-Step Protocol: Amide Coupling
  • Activation: Suspend the carboxylic acid (1.0 eq.) in a dry, polar aprotic solvent like DMF or DCM. Add a coupling agent such as HBTU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.). Stir at room temperature for 20-30 minutes to form the activated ester.

  • Coupling: Add the desired secondary amine (R'₂NH, 1.2 eq.) to the mixture and stir at room temperature for 12-18 hours.

  • Work-up & Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to obtain the final amide.

Workflow_Protocol2 start 4-Aminoquinoline Ester (Product from Protocol 1) hydrolysis Saponification (KOH, EtOH/H₂O, Reflux) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid activation Acid Activation (HBTU, DIPEA, DMF) acid->activation coupling Amine Coupling (R'₂NH) activation->coupling final_prod Final 3-Carboxamide Product coupling->final_prod

Caption: Workflow for post-synthesis modification.

Conclusion and Outlook

This compound is a powerful and versatile platform for the synthesis of novel antimalarial agents. The protocols outlined herein provide robust and reproducible methods for generating diverse libraries of 4-aminoquinolines. The SNAr reaction at the C4 position is highly efficient, and the potential for subsequent modification at the C3 position allows for extensive exploration of the chemical space. The resulting compounds are prime candidates for screening against both drug-sensitive and, critically, drug-resistant strains of P. falciparum, paving the way for the discovery of the next generation of quinoline-based malaria therapies.[3][5][6][13][15][19]

References

  • Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. PubMed.
  • Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review.
  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC - NIH.
  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. the DeRisi Lab - University of California San Francisco.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH.
  • Design and synthesis of new antimalarial agents
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC - PubMed Central.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
  • 4-aminoquinolines as Antimalarial Drugs. Cardiff University.
  • Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. PubMed.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents.

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Development of anticancer drugs using Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Application of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate in Anticancer Drug Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging this compound as a pivotal starting scaffold for the discovery and development of novel anticancer therapeutics. This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural properties have made it a cornerstone in the development of numerous therapeutic agents. In oncology, quinoline derivatives have demonstrated a wide spectrum of anticancer activities through diverse mechanisms of action.[2][3][4] These mechanisms include, but are not limited to, the inhibition of critical cell signaling kinases, interference with DNA replication and repair enzymes like topoisomerases, induction of apoptosis, and arrest of the cell cycle.[1][3][4][5]

This compound is a particularly promising starting material for several reasons:

  • The Quinoline Core : Provides the fundamental structure known for biological activity.

  • 4-Chloro Group : This position is highly reactive and serves as a versatile chemical handle for nucleophilic substitution, allowing for the facile introduction of various side chains and functional groups to explore structure-activity relationships (SAR).

  • 7-Trifluoromethyl Group : This electron-withdrawing group significantly enhances the lipophilicity and metabolic stability of the molecule.[6] It can also improve binding affinity to target proteins through specific interactions.

  • 3-Ethyl Carboxylate Group : This ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for derivatization to modulate solubility, cell permeability, and target engagement.

This guide will detail the synthesis of this core scaffold and provide robust protocols for its utilization in a rational drug discovery workflow, from initial in vitro screening to in vivo efficacy validation.

Synthesis of the Core Scaffold

The synthesis of this compound is a well-established, two-step process. The rationale behind this approach is to first construct the quinolone ring system and then activate the 4-position through chlorination for subsequent derivatization.

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This initial step involves a Gould-Jacobs reaction, which is a classic method for synthesizing quinolines.

Principle: 3-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (DEEM). The aniline first displaces the ethoxy group of DEEM, followed by a thermally induced cyclization to form the quinolone ring system.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or another high-boiling point solvent like diphenyl ether)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Heat the mixture at 125°C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the starting materials.

  • Carefully add Dowtherm A to the reaction mixture and increase the temperature to 250-255°C. Maintain this temperature for 2-3 hours to drive the cyclization.[7]

  • Allow the reaction to cool to room temperature. The product will begin to precipitate.

  • Dilute the mixture with hexane and stir for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The resulting white to off-white solid, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, is typically of high purity and can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Principle: The hydroxyl group at the 4-position of the quinolone is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This conversion transforms the 4-position into a good leaving group, making it susceptible to nucleophilic attack for library synthesis.

Materials:

  • Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Toluene or another suitable solvent

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a fume hood, suspend Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.[8]

Proposed Mechanisms of Action & Target Identification

Quinoline derivatives are known to inhibit a variety of targets crucial for cancer cell proliferation and survival.[1][9] Based on existing literature, derivatives of this scaffold could potentially target several key signaling pathways. A primary hypothesis is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis and cell growth, such as VEGFR, EGFR, or Src kinase.[5][6][9] The general mechanism involves the drug binding to the ATP-binding pocket of the kinase domain, preventing phosphorylation and activation of downstream signaling cascades that promote cell proliferation, survival, and migration.

Receptor_Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR/EGFR) ADP ADP RTK->ADP RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor (e.g., VEGF/EGF) Ligand->RTK Binds Compound Quinoline Derivative (Inhibitor) Compound->RTK Inhibits ATP Binding ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase pathway by a quinoline derivative.

A Step-by-Step Drug Discovery Workflow

Once a library of derivatives is synthesized from the core scaffold, a systematic evaluation is required to identify promising lead compounds. This workflow progresses from broad cellular screening to specific biochemical assays and finally to in vivo validation.

Drug_Discovery_Workflow node1 Synthesis of Quinoline Derivative Library node2 Protocol 3: In Vitro Cytotoxicity Screening (e.g., MTT Assay) node1->node2 Test Compounds node3 Identify 'Hit' Compounds (Potent & Selective) node2->node3 Analyze Data node4 Protocol 4: Target ID & Biochemical Assay (e.g., Kinase Inhibition) node3->node4 Mechanistic Studies node5 Confirm On-Target Activity (IC50/Ki Determination) node4->node5 Quantify Potency node6 Protocol 5: In Vivo Efficacy Study (Xenograft Model) node5->node6 Preclinical Validation node7 Lead Optimization (SAR Studies) node6->node7 Refine Structure for Improved Efficacy/Safety

Caption: A rational workflow for anticancer drug discovery using the quinoline scaffold.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., a panel including lung, breast, colon, and leukemia cell lines)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO₂) to allow for attachment.[10][11]

  • Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Add the diluted compounds to the cells and incubate for a defined period (e.g., 48 or 72 hours).[12] Include wells for vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 4: Biochemical Kinase Inhibition Assay (TR-FRET)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for measuring kinase activity.[13][14] In a competitive binding assay, a fluorescently labeled tracer that binds to the kinase's ATP pocket competes with the unlabeled test compound. Inhibition of tracer binding by the test compound results in a decrease in the TR-FRET signal, allowing for the quantification of inhibitor potency.[13]

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescently labeled kinase tracer (ligand)

  • Test compounds in DMSO

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET enabled microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, and test compounds at appropriate concentrations in the assay buffer.

  • Assay Plate Setup: Add the test compound dilutions to the wells of the 384-well plate.

  • Enzyme/Antibody Addition: Add a mixture of the kinase and the Eu-labeled antibody to each well and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.[15]

  • Tracer Addition: Add the fluorescent tracer to initiate the competitive binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET reader, measuring the emission from both the donor (Europium) and the acceptor (tracer).

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the inhibitor concentration to determine the IC₅₀ value for target binding.

Protocol 5: In Vivo Efficacy Study in a Human Tumor Xenograft Model

Principle: To evaluate the anticancer efficacy of a lead compound in a living organism, human cancer cells are implanted into immunocompromised mice, where they form solid tumors.[16] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time. This model provides crucial data on a compound's in vivo potency and tolerability.[17]

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID)

  • Human cancer cell line (e.g., one that was sensitive in vitro)

  • Matrigel (optional, to aid tumor formation)

  • Test compound formulated in a suitable vehicle (e.g., saline, PEG/Tween)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[16]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and randomize the animals into treatment groups.

  • Treatment Administration: Administer the test compound and vehicle control to their respective groups according to a predetermined schedule (e.g., daily, once-weekly) and route (e.g., oral gavage, intraperitoneal injection). Monitor the body weight of the animals as an indicator of toxicity.

  • Efficacy Measurement: Measure tumor volumes 2-3 times per week for the duration of the study (e.g., 21-28 days).

  • Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.

Data Presentation

Clear and concise data presentation is critical for interpreting results and making decisions.

Table 1: Example In Vitro Cytotoxicity of a Hypothetical Derivative (Compound Q-101)

Cancer Cell LineTissue of OriginIC₅₀ (µM) of Q-101IC₅₀ (µM) of Doxorubicin (Control)
A549Lung Carcinoma2.5 ± 0.40.9 ± 0.1
MCF-7Breast Adenocarcinoma1.8 ± 0.30.7 ± 0.1
HCT116Colon Carcinoma3.1 ± 0.51.1 ± 0.2
K562Chronic Myeloid Leukemia0.9 ± 0.20.4 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Example Kinase Inhibitory Activity of Compound Q-101

Kinase TargetBiochemical Assay IC₅₀ (nM)
VEGFR-215 ± 3
EGFR250 ± 25
Src180 ± 19
CDK2>10,000

Data indicate that Compound Q-101 is a potent and relatively selective inhibitor of VEGFR-2.

Table 3: Example In Vivo Antitumor Efficacy of Compound Q-101 in an A549 Xenograft Model

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1550 ± 210-+2.5
Compound Q-10150 mg/kg, daily620 ± 9560-1.8

Results show significant tumor growth inhibition with good tolerability at the tested dose.

Conclusion and Future Directions

This compound represents a highly valuable and versatile scaffold for the development of novel anticancer agents. The synthetic accessibility and the strategic placement of functional groups allow for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for a rational, step-wise approach to drug discovery, from initial synthesis and screening to preclinical in vivo validation.

Future efforts should focus on extensive structure-activity relationship (SAR) studies to improve the therapeutic index of lead compounds.[1][18] This involves synthesizing and testing a wide array of derivatives to understand how modifications at the 4-position and the 3-carboxylate position impact target engagement and cellular activity. Advanced studies may also include ADME/Tox profiling and the development of more sophisticated preclinical models, such as patient-derived xenografts (PDXs), to better predict clinical outcomes.

References

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. Available from: [Link].

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available from: [Link].

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available from: [Link].

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link].

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. Available from: [Link].

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect. Available from: [Link].

  • Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate. Available from: [Link].

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. Available from: [Link].

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Available from: [Link].

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available from: [Link].

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Preprints.org. Available from: [Link].

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available from: [Link].

  • Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available from: [Link].

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS. Available from: [Link].

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available from: [Link].

  • Kinase assays. BMG LABTECH. Available from: [Link].

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available from: [Link].

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available from: [Link].

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link].

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society. Available from: [Link].

  • The NCI In Vitro Anticancer Drug Discovery Screen. ResearchGate. Available from: [Link].

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available from: [Link].

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. Available from: [Link].

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Application Notes and Protocols for the Functionalization of the C4-Chloro Position in Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of C4-Functionalization

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antiviral properties.[1][2] The ability to precisely modify the quinoline core is paramount in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile. The starting material, Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, is a highly valuable building block in this endeavor. The presence of the electron-withdrawing trifluoromethyl group at the C7 position and the ethyl carboxylate at C3 significantly influences the reactivity of the quinoline ring system, making the C4-chloro position particularly susceptible to a variety of chemical transformations.[3][4]

This guide provides detailed protocols and insights for the functionalization of the C4-chloro position of this compound, focusing on four key reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution (SNAr). The methodologies presented herein are designed to be robust and adaptable, providing researchers with a solid foundation for the synthesis of diverse libraries of novel quinoline derivatives.

Synthesis of the Starting Material: this compound

The precursor, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, is typically synthesized via a Gould-Jacobs reaction between 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (DEEM).[1][5] The subsequent chlorination of the C4-hydroxyl group, commonly achieved with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), affords the desired starting material.[6]

I. Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro position of the quinoline ring is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the quinoline core, accentuated by the trifluoromethyl group, generally facilitates the oxidative addition step in the catalytic cycle.[2]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for the synthesis of 4-aryl- and 4-vinyl-substituted quinolines.[4][7] The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. For electron-deficient substrates like our target molecule, electron-rich and bulky phosphine ligands are often preferred.[8]

Reaction Scheme:

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 1-5 mol%) and the ligand (if required, e.g., SPhos, XPhos; 2-10 mol%).

  • Solvent and Degassing: Add the appropriate solvent (e.g., 1,4-dioxane, toluene, or a mixture with water). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale for Choice
Palladium Source Pd(PPh₃)₄ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%)Readily available and effective for many substrates.
Ligand SPhos (2-6 mol%), XPhos (2-6 mol%)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base K₂CO₃ (2.0 equiv.), Cs₂CO₃ (2.0 equiv.)Effective in promoting transmetalation. Cs₂CO₃ is often used for more challenging couplings.
Solvent 1,4-Dioxane/H₂O (4:1), TolueneAprotic polar solvents that solubilize the reactants and facilitate the reaction.
Temperature 90-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Quinoline, Boronic Acid, and Base B Add Pd Catalyst and Ligand A->B In Schlenk tube C Add Solvent and Degas B->C D Heat to 80-120 °C C->D Under Inert Atmosphere E Monitor by TLC/LC-MS D->E Maintain Temperature F Cool and Dilute E->F Upon Completion G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I Pure Product Pure Product I->Pure Product

Caption: Workflow for Suzuki-Miyaura Coupling.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of 4-aminoquinoline derivatives.[9][10] The reaction involves the palladium-catalyzed coupling of an amine with the C4-chloro position. The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally providing the best results, especially for less reactive amines or aryl chlorides.[11]

Reaction Scheme:

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle; 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, K₃PO₄; 1.2-2.0 equiv.) to a dry reaction vessel.

  • Addition of Reactants: Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) in an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsRationale for Choice
Palladium Source Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (1-2 mol%)Common and effective palladium precursors.
Ligand XPhos (2-4 mol%), RuPhos (2-4 mol%)Highly effective for the amination of aryl chlorides, including electron-deficient systems.
Base NaOtBu (1.5 equiv.), K₃PO₄ (2.0 equiv.)Strong, non-nucleophilic bases that facilitate the deprotonation of the amine.
Solvent Toluene, 1,4-DioxaneAnhydrous and high-boiling point solvents suitable for these reactions.
Temperature 100-120 °CEnsures a reasonable reaction rate for the coupling of an aryl chloride.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R₂NH Deprotonation Deprotonation Amine Coordination->Deprotonation + Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex - Base-H⁺ Reductive Elimination Complex->Pd(0)L - Ar-NR₂

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

C. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the direct installation of an alkynyl group at the C4 position, providing access to a class of compounds with significant potential in materials science and medicinal chemistry.[12][13] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[14]

Reaction Scheme:

Detailed Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI; 1-3 mol%).

  • Solvent and Amine Base: Add an anhydrous solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine), which also serves as a solvent in some cases. Degas the mixture.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture under an inert atmosphere.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts. Separate the organic layer, wash with brine, dry, and concentrate. Purify the product by column chromatography.

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommended ConditionsRationale for Choice
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)A standard and effective catalyst for Sonogashira reactions.
Copper(I) Co-catalyst CuI (1.5 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N)Acts as both a base and a solvent, and helps to scavenge the HCl byproduct.
Solvent THF or DMFAnhydrous polar aprotic solvents that are suitable for the reaction.
Temperature Room Temperature to 50 °CMild conditions are often sufficient for this coupling.

II. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, further activated by the trifluoromethyl group, makes the C4-chloro position susceptible to nucleophilic aromatic substitution.[15] This approach offers a direct and often metal-free route to introduce a variety of nucleophiles.

Reaction Scheme:

Detailed Protocol: General Procedure for SNAr with Amines

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, NMP, or DMSO).

  • Nucleophile and Base Addition: Add the amine nucleophile (1.5-2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃, Et₃N; 1.5-2.0 equiv.) to the solution.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the nucleophilicity of the amine and the solvent used. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by recrystallization or column chromatography.

Table 4: Recommended Conditions for SNAr with Amines

ParameterRecommended ConditionsRationale for Choice
Nucleophile Primary or secondary amines (1.5-2.0 equiv.)A wide range of amines can be used.
Base K₂CO₃ (2.0 equiv.) or excess amineA mild inorganic base or using the amine itself as a base can be effective.
Solvent Ethanol, N-Methyl-2-pyrrolidone (NMP), DMSOPolar solvents that can facilitate the reaction. NMP and DMSO are good for less reactive nucleophiles.
Temperature 80-150 °CHigher temperatures may be required for less reactive amines.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Start Quinoline-Cl + Nu⁻ Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Formation of σ-complex Product Quinoline-Nu + Cl⁻ Intermediate->Product Loss of Leaving Group

Caption: General Mechanism of SNAr Reaction.

Conclusion

The functionalization of the C4-chloro position of this compound provides a gateway to a vast chemical space of novel quinoline derivatives. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution offer robust and versatile methods for researchers in drug discovery and materials science. The provided reaction conditions and mechanistic insights serve as a strong starting point for the development and optimization of synthetic routes to new and potentially bioactive molecules.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

  • Synthesis of novel optically pure a-amino acid functionalised-7- trifluoromethyl substituted quinolone derivatives and their antibacterial activity. ResearchGate.

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Application Notes and Protocols: Derivatization of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of biologically active compounds, exhibiting antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic derivatization of the quinoline core allows for the fine-tuning of its pharmacological profile, making it a cornerstone of medicinal chemistry and drug discovery. This guide focuses on the derivatization of a key intermediate, ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, a versatile building block for generating diverse libraries of quinoline analogs for structure-activity relationship (SAR) studies.[4]

The presence of a trifluoromethyl group at the C7 position is of particular interest as it can enhance metabolic stability, lipophilicity, and bioavailability of the resulting compounds.[5] The chlorine atom at the C4 position serves as a reactive handle for introducing a variety of substituents through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6][7][8] The ethyl ester at the C3 position offers an additional point for modification, although this guide will primarily focus on derivatization at the C4 position.

This document provides detailed protocols for the derivatization of this compound, explains the rationale behind the experimental choices, and presents a framework for interpreting the resulting SAR data.

Synthesis of the Starting Material

The synthesis of the parent compound, this compound, typically begins with the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This is followed by a thermal cyclization to yield ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[9][10] Subsequent chlorination, commonly using phosphoryl chloride (POCl₃), affords the desired starting material.[11]

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
  • In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 120-130 °C for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • To the resulting intermediate, add a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 250-260 °C for 2-3 hours to effect cyclization.

  • Cool the reaction mixture to room temperature and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield the desired product.[10]

Protocol 2: Chlorination to this compound
  • Suspend ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in phosphoryl chloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Derivatization Strategies at the C4-Position

The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group activates the C4-position for nucleophilic attack, making it an ideal site for introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a powerful method for forming C-N, C-O, and C-S bonds at the C4 position. The reaction proceeds via a Meisenheimer-like intermediate, and its rate is influenced by the nucleophilicity of the attacking species and the stability of the leaving group (chloride).[12]

Protocol 3: General Procedure for Amination (C-N Bond Formation)
  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Add the desired primary or secondary amine (1.1-1.5 eq).

  • Optionally, a base such as triethylamine or diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated.

  • Heat the reaction mixture at a temperature ranging from 80 °C to reflux, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the 4-aminoquinoline derivative.[11]

Rationale: The choice of solvent and temperature is crucial. Polar aprotic solvents like DMF can accelerate the reaction, while alcohols can participate in the reaction if not chosen carefully. The addition of a non-nucleophilic base is often beneficial, especially when using amine hydrochlorides.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable tools for creating C-C bonds and introducing aryl, heteroaryl, or alkynyl moieties at the C4 position.[7][13]

Protocol 4: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Add a suitable solvent system, commonly a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 4-arylquinoline derivative.

Rationale: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle. The base is essential for the transmetalation step.

Protocol 5: Sonogashira Cross-Coupling (C-C Triple Bond Formation)
  • In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.05-0.1 eq).

  • Add a suitable solvent, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or DMF.

  • Degas the mixture with an inert gas.

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the 4-alkynylquinoline derivative.[14][15]

Rationale: The Sonogashira reaction is highly efficient for forming C(sp²)-C(sp) bonds. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[13]

Visualization of Derivatization Workflow

Derivatization_Workflow cluster_reactions Derivatization at C4-Position cluster_products Derivative Libraries Start Ethyl 4-chloro-7-(trifluoromethyl) quinoline-3-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki-Miyaura Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Amino 4-Aminoquinolines (C-N) SNAr->Amino Amines Aryl 4-Arylquinolines (C-C) Suzuki->Aryl Boronic Acids Alkynyl 4-Alkynylquinolines (C-C) Sonogashira->Alkynyl Terminal Alkynes

Caption: Derivatization workflow for SAR studies.

Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the this compound core allows for the exploration of the chemical space around the quinoline scaffold to understand how different substituents at the C4 position influence biological activity.

Modification at C4 General SAR Observations Potential Biological Activities References
Small aliphatic amines Often enhances antiproliferative and antimalarial activity. The length of the alkyl chain can be critical, with a two-carbon linker sometimes being optimal.[16]Anticancer, Antimalarial[16][17]
Anilines Can lead to potent and selective antagonists for various receptors. Substitution on the aniline ring is a key determinant of activity.[11]α2C-Adrenoceptor Antagonism[11]
Phenols/Thiols Introduction of oxygen or sulfur can modulate hydrogen bonding potential and physicochemical properties.Antimicrobial, Anticancer[18]
Aryl/Heteroaryl groups Provides opportunities for π-π stacking interactions with biological targets. The nature and substitution pattern of the aryl ring significantly impact activity.[19]Reversal of Multidrug Resistance, Anti-HBV[19][20]
Alkynyl groups Introduces rigidity and can act as a linker to other functional groups.Anticancer, Antiviral

Key SAR trends to investigate:

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups at the C4 position can significantly alter the electron density of the quinoline ring system, affecting its interaction with biological targets.

  • Steric Factors: The size and shape of the substituent at C4 can influence binding affinity and selectivity. Bulky groups may enhance or hinder activity depending on the target's binding pocket.

  • Lipophilicity: The overall lipophilicity of the molecule, which is influenced by the C4 substituent, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the C4 substituent can lead to specific interactions with the target protein, enhancing binding affinity.

Illustrative Signaling Pathway: Kinase Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Kinase_Cascade Activates Proliferation Cell Proliferation Survival Cell Survival Angiogenesis Angiogenesis Quinoline Quinoline Derivative (Kinase Inhibitor) Quinoline->Kinase_Cascade Inhibits Kinase_Cascade->Proliferation Kinase_Cascade->Survival Kinase_Cascade->Angiogenesis

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of quinoline derivatives. The protocols and strategies outlined in this guide provide a robust framework for researchers to systematically explore the structure-activity relationships of this important class of compounds. By combining efficient synthetic methodologies with careful biological evaluation, novel quinoline-based therapeutic agents with improved potency, selectivity, and pharmacokinetic properties can be developed.

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High-throughput screening of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate derivatives

This application note provides a detailed, field-proven guide for the high-throughput screening of this compound derivatives as potential protein kinase inhibitors. By following a structured screening cascade, employing robust assay technologies like AlphaScreen, and implementing rigorous hit confirmation and characterization protocols, researchers can efficiently navigate large chemical libraries to discover novel and potent lead compounds for drug development. The success of any HTS campaign hinges on meticulous assay development and a logical, data-driven approach to hit triage. [5][6]

References

  • ResearchGate. Principle of the AlphaScreen kinase assay. [Link]

  • National Center for Biotechnology Information (NCBI). Assay Development for Protein Kinase Enzymes. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • National Center for Biotechnology Information (NCBI). The essential roles of chemistry in high-throughput screening triage. [Link]

  • YouTube. Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]

  • National Center for Biotechnology Information (NCBI). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. [Link]

  • BIT 479/579 High-throughput Discovery. Z-factors.
  • Housing Innovations. 5 Ways to Determine IC50 Value in Pharmacology Research. [Link]

  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Semantic Scholar. The Use of AlphaScreen Technology in HTS: Current Status. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • GraphPad. Equation: Absolute IC50. [Link]

  • BMG LABTECH. The Z prime value (Z´). [Link]

  • National Center for Biotechnology Information (NCBI). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. [Link]

  • Drug Target Review. The importance of adequately triaging hits from HTS campaigns. [Link]

  • ResearchGate. Effect of DMSO on assay performance. [Link]

  • On HTS. Z-factor. [Link]

  • GraphPad. How Do I Estimate the IC50 and EC50?. [Link]

  • Wikipedia. Z-factor. [Link]

  • ResearchGate. Optimization of HTS assay conditions. [Link]

  • Evotec. How To Optimize Your Hit Identification Strategy. [Link]

  • PubMed. HTS library plate rejuvenation using a DMSO-rich atmosphere. [Link]

  • Wiley Analytical Science. Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]

  • SLAS Discovery. Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. [Link]

  • National Center for Biotechnology Information (NCBI). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. [Link]

  • PubMed. High-throughput screening for kinase inhibitors. [Link]

  • Science Gateway. How to calculate IC50. [Link]

  • National Center for Biotechnology Information (NCBI). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

  • MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. [Link]

  • Bentham Science. Biological Activities of Quinoline Derivatives. [Link]

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Troubleshooting & Optimization

Side-product formation in the synthesis of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important fluorinated heterocyclic building block.[1] We will move beyond simple procedural outlines to address the nuanced challenges and frequent pitfalls encountered during its multi-step synthesis, with a special focus on the formation of key side-products.

The synthesis of this compound is typically achieved via a two-stage process: (1) The Gould-Jacobs reaction to form the quinoline core, followed by (2) chlorination of the 4-hydroxy group.[2][3] While robust, this pathway requires careful control of reaction conditions to prevent impurity formation and maximize yield.

Overall Synthetic Pathway

The following diagram outlines the primary transformation from the starting aniline to the final chlorinated product.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A 3-(Trifluoromethyl)aniline C Intermediate Adduct (Anilinomethylenemalonate) A->C + EMME (Condensation) B Diethyl Ethoxymethylenemalonate (EMME) D Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate C->D High Temp. (Cyclization) E Ethyl 4-chloro-7-(trifluoromethyl) quinoline-3-carboxylate (Final Product) D->E + POCl₃ (Chlorination)

Caption: High-level overview of the two-stage synthesis.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My yield of the cyclized product, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, is low, and I'm isolating a large amount of the uncyclized aniline-malonate adduct. What is going wrong?

A1: Root Cause & Explanation: This is a classic sign of incomplete thermal cyclization. The initial condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME) to form the intermediate adduct is typically fast and occurs at lower temperatures (e.g., 100-125 °C).[4][5] However, the subsequent intramolecular cyclization to form the quinoline ring system requires significantly more thermal energy to overcome the activation barrier.[6] If the temperature is too low or the heating time is insufficient, the reaction will stall at the intermediate stage.

Troubleshooting & Solutions:

  • Verify Temperature: The cyclization step requires temperatures of approximately 250-260 °C.[7] This is often achieved by using a high-boiling inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether alone.[7][8] Ensure your heating mantle and thermometer are calibrated and that the reaction mixture is reaching and maintaining the target temperature.

  • Optimize Reaction Time: While the reaction is temperature-dependent, a typical duration at ~250 °C is 1-2.5 hours.[4][7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.

  • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by facilitating rapid and uniform heating to the required high temperatures.[5] This can often drive the cyclization to completion more efficiently than conventional heating.

Q2: My final product is contaminated with a significant amount of a decarboxylated side-product, 4-chloro-7-(trifluoromethyl)quinoline. How can I prevent this?

A2: Root Cause & Explanation: Decarboxylation, the loss of the C3-carboxylate group, is a known side-reaction in quinoline synthesis, particularly under harsh thermal or hydrolytic conditions.[8][9] It can occur at two potential stages:

  • Thermal Decarboxylation: During the high-temperature cyclization (~250 °C), a portion of the desired 4-hydroxy-quinoline ester can be hydrolyzed (if trace water is present) and subsequently decarboxylated.

  • Hydrolytic Decarboxylation: More commonly, if the intermediate ester is first saponified (hydrolyzed) to the carboxylic acid, the subsequent decarboxylation step to the 4-hydroxyquinoline occurs readily upon heating.[8][10] This pathway is sometimes used intentionally to produce other quinolines.[7]

Troubleshooting & Solutions:

  • Strict Temperature Control: Do not exceed the recommended cyclization temperature of ~250-260 °C. Prolonged heating, even at the correct temperature, can increase the prevalence of this side-product.[5]

  • Avoid Saponification: Unless the carboxylic acid is the desired product, do not subject the intermediate ester to harsh basic hydrolysis conditions (e.g., refluxing with NaOH). The chlorination of the 4-hydroxy group should be performed directly on the ester.

  • Inert Atmosphere: While not always essential, performing the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative degradation pathways that may contribute to side-reactions.

Q3: After the chlorination step with POCl₃, my analysis (NMR/LC-MS) shows unreacted Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. How do I improve this conversion?

A3: Root Cause & Explanation: Incomplete chlorination indicates that the 4-hydroxy group has not fully reacted with the chlorinating agent, typically phosphorus oxychloride (POCl₃). This can be due to insufficient reagent, suboptimal temperature, or deactivation of the reagent.

Troubleshooting & Solutions:

  • Reagent Stoichiometry: Use a molar excess of POCl₃. A common range is 1.5 to 3 equivalents relative to the 4-hydroxyquinoline substrate. For difficult reactions, POCl₃ can even be used as the solvent.

  • Reaction Temperature & Time: The chlorination reaction typically requires heating. A temperature of 110-140 °C for 1-2 hours is a good starting point.[3][7] If conversion is still low, cautiously increase the temperature or extend the reaction time, monitoring by TLC.

  • Anhydrous Conditions: POCl₃ reacts violently with water. The presence of moisture in the starting material, solvent, or glassware will consume the reagent and reduce its effectiveness. Ensure all components are rigorously dried before starting the reaction.

  • Catalyst Addition: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction, though it is not always necessary.

Q4: During aqueous workup or purification, I am regenerating the 4-hydroxy starting material from my 4-chloro product. Why is this happening?

A4: Root Cause & Explanation: The 4-chloro substituent on the quinoline ring is an activated leaving group, susceptible to nucleophilic aromatic substitution. Water or other nucleophiles (like alcohols used for recrystallization) can displace the chloride, hydrolyzing the product back to the 4-hydroxy starting material. This process is often accelerated by heat or basic conditions.

Troubleshooting & Solutions:

  • Neutral or Acidic Workup: After quenching the chlorination reaction (typically by pouring it carefully onto ice), ensure the aqueous solution is maintained at a neutral or slightly acidic pH. Avoid making the solution basic, as this will significantly accelerate hydrolysis.

  • Minimize Heat in Protic Solvents: When performing recrystallization, use non-protic solvent systems if possible (e.g., ethyl acetate/hexanes). If a protic solvent like ethanol is necessary, minimize the time spent at reflux and cool the solution promptly to induce crystallization.

  • Temperature Control: Perform all extractions and washes at or below room temperature to minimize the rate of hydrolysis.

Part 2: Key Side-Product Formation Pathways

Understanding the mechanistic origin of impurities is critical for effective troubleshooting. The following diagram illustrates the desired reaction in contrast to the main side-reactions discussed.

G A Intermediate Adduct B Ethyl 4-hydroxy-7-(CF3)- quinoline-3-carboxylate A->B A->B C Ethyl 4-chloro-7-(CF3)- quinoline-3-carboxylate (TARGET) B->C Desired Chlorination (+POCl3) SP1 Decarboxylated Impurity: 4-chloro-7-(CF3)-quinoline B->SP1 Decarboxylation (Harsh Conditions) SP2 Unreacted Starting Material: Ethyl 4-hydroxy-7-(CF3)- quinoline-3-carboxylate C->SP2 Hydrolysis (Workup/Purification)

Caption: Main reaction pathway versus key side-product formations.

Part 3: Recommended Experimental Protocols

These protocols represent a validated starting point. Researchers should always perform their own risk assessment and optimize based on their specific laboratory conditions and analytical results.

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Initial Condensation: Heat the mixture to 125 °C for 1 hour. Ethanol will be evolved during this step.

  • Cyclization: Add diphenyl ether (or Dowtherm A) to the flask to create a stirrable slurry (approx. 3-5 mL per gram of aniline). Heat the mixture to 250-255 °C and maintain this temperature for 2.5 hours.

  • Isolation: Allow the reaction to cool to room temperature. The product will precipitate from the high-boiling solvent. Dilute the mixture with hexanes or toluene to facilitate filtration.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes to remove the residual high-boiling solvent. The crude product can be carried forward or recrystallized from ethanol or acetic acid if necessary.[4]

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the dried Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 2.0-3.0 eq).

  • Chlorination: Heat the reaction mixture to reflux (approx. 110-120 °C) for 2 hours. The suspension should become a clear solution as the reaction progresses. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a beaker of crushed ice. With extreme caution, slowly pour the reaction mixture onto the ice with vigorous stirring. POCl₃ reacts exothermically with water.

  • Neutralization & Extraction: Once the quench is complete, neutralize the acidic solution to pH 7-8 using a saturated sodium bicarbonate or dilute sodium hydroxide solution, keeping the temperature low with an ice bath. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The target product is significantly less polar than the 4-hydroxy starting material.

  • Elution Order: The decarboxylated side-product (4-chloro-7-(trifluoromethyl)quinoline) will elute first, followed by the desired product, and finally the unreacted 4-hydroxy starting material.

Part 4: Data Summary Table

IssuePotential CauseRecommended ActionKey Parameter(s) to Control
Low Cyclization Yield Insufficient temperature/timeIncrease reaction temperature to 250-255 °C; Monitor by TLC to confirm completion.Temperature, Reaction Time
Decarboxylation Excessive heat; HydrolysisMaintain cyclization temp <260°C; Avoid basic hydrolysis of the ester.Temperature, pH
Incomplete Chlorination Insufficient POCl₃; MoistureUse 2-3 eq. of POCl₃; Ensure anhydrous conditions.Reagent Stoichiometry, Dryness
Product Hydrolysis Basic workup; High heatMaintain neutral/acidic pH during workup; Use minimal heat in protic solvents.pH, Temperature
Tar Formation Overheating; Oxidative side-reactionsStrict temperature control; Consider inert atmosphere.Temperature

Part 5: References

  • ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]

  • Sharma, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Google Patents. (1949). US2558211A - Preparation of 4-hydroxyquinoline compounds. Retrieved from

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Retrieved from

  • Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines. Retrieved from

  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from [Link]

  • Price, C. C., et al. (1946). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. Retrieved from

  • ACS Publications. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (1953). Decarboxylation of Malonic Acid in Quinoline and Related Media. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Retrieved from [Link]

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Technical Support Center: Purification of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate. The unique physicochemical properties imparted by the trifluoromethyl and chloro substituents, combined with the basic quinoline core, can present specific challenges during purification.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to address common issues and streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The two most common and effective methods are recrystallization and flash column chromatography over silica gel. The choice depends on the impurity profile and the scale of your reaction. For material that is already relatively pure (>90%), recrystallization is often the most efficient method for removing minor impurities. For complex mixtures or to remove closely related byproducts, flash column chromatography provides superior resolving power.

Q2: What is the expected physical appearance and stability of the pure compound?

A2: Pure this compound is a solid at room temperature.[2] The trifluoromethyl group generally enhances the thermal stability of the quinoline scaffold.[3][4][5] However, like many quinoline derivatives, the compound may develop a yellow or brown tint over time due to minor oxidation upon exposure to air and light.[6] For long-term storage, it is advisable to keep the material in a sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q3: What are the likely impurities I might encounter after synthesis?

A3: Impurities will vary based on the synthetic route, but they typically include unreacted starting materials (e.g., 3-(trifluoromethyl)aniline), residual solvents, and side-products. A common synthesis involves the cyclization of an aniline derivative with a malonate ester.[7][8][9] Incomplete cyclization or side-reactions can lead to various structurally related impurities that may have similar polarities, necessitating careful chromatographic separation.

Q4: How does the trifluoromethyl (CF3) group affect the purification strategy?

A4: The highly electronegative CF3 group significantly increases the lipophilicity of the molecule.[1][5] This means the compound will generally be more soluble in non-polar organic solvents and will have a lower retention time (higher Rf value) on silica gel compared to its non-fluorinated analogue. This property must be factored into the selection of solvent systems for both recrystallization and chromatography.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.

Issue 1: During column chromatography, my compound is streaking or tailing badly on the TLC plate and column.

  • Question: I'm running a silica gel column, but my product spot is a long streak instead of a tight circle, leading to poor separation. What's happening?

  • Probable Cause: This is a classic sign of a strong interaction between the basic nitrogen atom on the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[10] This interaction can lead to slow, non-uniform elution, resulting in tailing and, in severe cases, irreversible adsorption or decomposition.[10][11]

  • Recommended Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system.

      • Action: Add 0.5-1% triethylamine (NEt3) to your mobile phase (e.g., for 500 mL of eluent, add 2.5-5 mL of NEt3).

      • Rationale: The triethylamine will preferentially bind to the acidic sites on the silica, allowing your quinoline derivative to elute more symmetrically.[10]

    • Switch to an Alternative Stationary Phase: If tailing persists, silica may be too aggressive for your compound.

      • Action: Consider using neutral alumina as your stationary phase, which lacks the strong acidity of silica.[10] You will need to re-optimize your solvent system, as elution patterns will differ.

Issue 2: My compound appears to be decomposing on the silica gel column.

  • Question: The fractions collected from my column show new, unexpected spots on the TLC, and my overall yield is very low. I suspect the compound is not stable on silica. What can I do?

  • Probable Cause: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[10] Although trifluoromethylated quinolines are generally stable, prolonged exposure to an acidic environment can be detrimental.

  • Recommended Solutions:

    • Minimize Contact Time: The longer the compound is on the column, the more time there is for degradation.

      • Action: Use flash chromatography with applied pressure (air or nitrogen) to significantly reduce the run time compared to a gravity column.[10]

    • Use Deactivated Silica: As with tailing, deactivating the silica with triethylamine will neutralize the acidic sites that may be causing decomposition.[10]

    • Consider an Alternative Purification Method: If decomposition is severe, column chromatography may not be suitable.

      • Action: Attempt to purify the material by recrystallization. If that fails, preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reversed-phase) column can be an excellent, albeit more resource-intensive, alternative.[6]

Issue 3: I'm trying to recrystallize my product, but it keeps "oiling out."

  • Question: When I cool my saturated solution, instead of forming crystals, a liquid layer separates. How can I get it to crystallize?

  • Probable Cause: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, or when the solution is supersaturated to a point where the solute comes out of solution faster than it can form an ordered crystal lattice.[12]

  • Recommended Solutions:

    • Increase Solvent Volume: The solution may be too concentrated.

      • Action: Add more hot solvent until the oil redissolves completely, then allow it to cool very slowly.

    • Slow Down the Cooling Process: Rapid cooling encourages oiling.

      • Action: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help slow the cooling rate further.[12]

    • Change the Solvent System: A single solvent may not be ideal.

      • Action: Use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or ethanol) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., hexanes or water) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[12]

Issue 4: My compound will not elute from the silica column, even with a highly polar eluent.

  • Question: I've loaded my compound onto the column, but it remains at the baseline (Rf = 0) even when I use 100% ethyl acetate or add methanol. What's wrong?

  • Probable Cause: While unlikely for this specific molecule given its structure, very polar compounds can bind extremely tightly to silica. More probable is that the compound has precipitated at the top of the column due to low solubility in the initial eluent.

  • Recommended Solutions:

    • Ensure Proper Sample Loading: The method of loading the sample onto the column is critical.

      • Action (Dry Loading): If the compound is not very soluble in the eluent, use the dry loading technique. Dissolve your crude product in a good solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.[10][13] This ensures the compound is evenly distributed and doesn't crash out upon introduction to the eluent.

    • Modify the Mobile Phase:

      • Action: A solvent system of dichloromethane with a gradient of methanol (0-10%) is often effective for eluting more polar compounds that are retained in ethyl acetate/hexanes systems.[10]

Data Presentation & Experimental Protocols

Solvent Selection Guide

The following table provides a reference for selecting appropriate solvents for the purification of this compound.

SolventPolarity IndexBoiling Point (°C)Typical Use in ChromatographyUse in Recrystallization
Hexanes / Heptane0.169 / 98Non-polar component of eluentGood "anti-solvent"
Toluene2.4111Can alter selectivity vs. hexanesPossible recrystallization solvent
Dichloromethane (DCM)3.140Good dissolution solvent; eluent componentGood "good solvent" for binary systems
Ethyl Acetate (EtOAc)4.477Polar component of eluentGood recrystallization solvent
Ethanol (EtOH)4.378Can be used as a strong polar eluentGood recrystallization solvent, often with water
Methanol (MeOH)5.165Very strong polar eluent, used sparinglyPossible "good solvent" for binary systems
Diagrams and Workflows

A logical approach to purification is critical. The following diagrams illustrate a general purification strategy and a troubleshooting workflow for column chromatography.

PurificationStrategy start Crude Product tlc Analyze by TLC/ ¹H NMR start->tlc decision Assess Purity tlc->decision recrystallize Recrystallization decision->recrystallize >90% Pure & Crystalline column Flash Column Chromatography decision->column <90% Pure or Complex Mixture pure_product Pure Product recrystallize->pure_product column->pure_product TroubleshootingColumn issue Identify Issue streaking Streaking/ Tailing issue->streaking no_elution No Elution (Rf = 0) issue->no_elution poor_sep Poor Separation issue->poor_sep sol_streaking Add 0.5-1% NEt3 to Eluent streaking->sol_streaking sol_no_elution Increase Eluent Polarity (e.g., DCM/MeOH) or use Dry Loading no_elution->sol_no_elution sol_poor_sep Use Shallower Gradient or Change Solvent System poor_sep->sol_poor_sep

Caption: Troubleshooting common column chromatography issues.

Protocol 1: Flash Column Chromatography

This protocol assumes prior TLC analysis has identified a suitable solvent system (e.g., one that gives the product an Rf value of ~0.2-0.3).

  • Column Preparation: Select a column of appropriate size (a silica-to-crude ratio of 50:1 by weight is a good starting point). Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexanes). Ensure the packing is uniform and free of air bubbles. [10]2. Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed column. [10][13]3. Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (gradient elution). For example, move from 5% EtOAc/Hexanes to 10%, then 15%, etc. A stepwise gradient is often sufficient.

    • Apply gentle positive pressure with nitrogen or air to maintain a steady flow rate.

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization from a Binary Solvent System

This protocol uses an Ethyl Acetate / Hexanes system, a common choice for compounds of moderate polarity.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring or swirling until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a quick gravity filtration of the hot solution into a clean, pre-warmed flask to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hexanes dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation. [12]5. Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes (or the solvent mixture they are least soluble in) to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

References

  • Marc, M., et al. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications. Available from: [Link]

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available from: [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

  • PubMed. (2024). α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Available from: [Link]

  • Google Patents. (n.d.). Quinoline compounds and process of making same.
  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture. Available from: [Link]

  • Horizon IRD. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Available from: [Link]

  • Google Patents. (n.d.). The crystallization of quinoline.
  • Reddit. (2018). How to purify halo-isoquinolines??. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Available from: [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity. Available from: [Link]

  • PubMed. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Available from: [Link]

  • Advanced Materials Technology. (n.d.). HALO® PCS: New Column Chemistry Options for Basic Compounds. Available from: [Link]

  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid. Available from: [Link]

  • ACS Publications. (2018). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • Reddit. (2023). Purification of Quinoline-3,4-diones. Available from: [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Available from: [Link]

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Technical Support Center: Overcoming Low Yields in the Chlorination of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chlorination of 4-hydroxyquinoline precursors. 4-Chloroquinolines are pivotal intermediates in the synthesis of numerous pharmaceuticals, including antimalarials like Chloroquine[1]. However, the conversion of the tautomerically stable 4-hydroxyquinoline (or quinolin-4-one) to its 4-chloro derivative is often plagued by low yields, incomplete reactions, and the formation of intractable byproducts.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this reaction and significantly improve your outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common issues encountered during the chlorination of 4-hydroxyquinolines in a practical question-and-answer format.

Question 1: My reaction is sluggish or incomplete, resulting in low conversion of the starting material. What are the likely causes and solutions?

Answer: This is the most frequent issue and typically points to one of four areas: reagent quality, reaction conditions, moisture, or insufficient activation.

  • Cause A: Decomposed or Insufficient Chlorinating Agent.

    • Explanation: Phosphorus oxychloride (POCl₃), the most common reagent, is highly reactive and sensitive to moisture.[2] Over time, it can hydrolyze to phosphoric acid and HCl, rendering it ineffective. Using an insufficient molar excess can also lead to incomplete conversion.

    • Solution:

      • Use Fresh or Distilled POCl₃: Always use POCl₃ from a freshly opened bottle or distill it under reduced pressure before use.

      • Increase Molar Equivalents: If using an inert solvent, ensure you are using a sufficient excess of POCl₃ (typically 2-3 molar equivalents).[3] When using POCl₃ as the solvent, this is less of an issue.[2]

      • Consider a Vilsmeier-Haack Approach: For less reactive substrates, pre-forming the Vilsmeier reagent by reacting POCl₃ with N,N-dimethylformamide (DMF) can increase the electrophilicity of the system and drive the reaction to completion.[4][5]

  • Cause B: Sub-optimal Temperature or Reaction Time.

    • Explanation: This reaction requires significant thermal energy to proceed. Temperatures that are too low will result in a very slow or stalled reaction. Conversely, insufficient heating time will not allow the reaction to reach completion.

    • Solution: Ensure the reaction mixture is heated to the appropriate temperature, typically between 90°C and 140°C, and maintained there for a sufficient duration (4-12 hours).[2][6] Reaction progress should always be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[2]

  • Cause C: Presence of Moisture.

    • Explanation: Water viciously reacts with POCl₃, consuming the reagent and generating acids that can complicate the reaction.

    • Solution:

      • Flame-Dry Glassware: Thoroughly flame-dry all glassware under vacuum or in an oven before use.

      • Use Anhydrous Solvents: If a solvent is used (e.g., toluene, o-dichlorobenzene), ensure it is anhydrous.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.[2]

Troubleshooting Workflow for Low Conversion

G start Low Conversion of 4-Hydroxyquinoline check_reagent Check POCl₃ Quality (Fresh? Distilled?) start->check_reagent Is reagent old? check_conditions Verify Reaction Conditions (Temp: 90-140°C? Time: 4-12h?) start->check_conditions Are conditions correct? check_moisture Ensure Anhydrous Setup (Dry Glassware? Inert Gas?) start->check_moisture Is system wet? check_reagent->check_conditions No use_fresh_pocl3 Action: Use Fresh/ Distilled POCl₃ Increase Equivalents check_reagent->use_fresh_pocl3 Yes check_conditions->check_moisture Yes increase_temp_time Action: Increase Temperature/ Extend Reaction Time (Monitor by TLC) check_conditions->increase_temp_time No dry_system Action: Re-run with Strictly Anhydrous Protocol check_moisture->dry_system Yes vilsmeier_option Still Low Conversion? Consider Vilsmeier-Haack (POCl₃ + DMF) check_moisture->vilsmeier_option No increase_temp_time->vilsmeier_option use_fresh_pocl3->vilsmeier_option dry_system->vilsmeier_option success Problem Solved vilsmeier_option->success

Caption: Troubleshooting decision tree for low conversion.

Question 2: I'm observing significant formation of dark, tarry byproducts. How can I minimize this?

Answer: Dark coloration and polymerization are usually signs of side reactions caused by excessive heat or impurities.

  • Cause A: Excessive Reaction Temperature.

    • Explanation: While high heat is necessary, excessive temperatures (e.g., >150°C) or prolonged heating can cause the electron-rich quinoline ring to undergo polymerization or other decomposition pathways.[2]

    • Solution: Carefully control the reaction temperature using an oil bath and a temperature controller. Find the "sweet spot" for your specific substrate where the reaction proceeds cleanly without significant decomposition. A gradual increase in temperature might be beneficial.[2]

  • Cause B: Impurities in the Starting Material.

    • Explanation: Impurities from the synthesis of the 4-hydroxyquinoline precursor can react with hot POCl₃ to form colored byproducts.

    • Solution: Ensure your starting 4-hydroxyquinoline is of high purity. Recrystallize it if necessary before subjecting it to the chlorination step.[2]

Question 3: The work-up is difficult, and I'm losing product. What is the best way to quench the reaction and isolate the 4-chloroquinoline?

Answer: The work-up is critical and requires careful execution to avoid product loss or hydrolysis.

  • Problem A: Violent Quench.

    • Explanation: POCl₃ reacts violently with water and bases. Adding the quenching agent directly to the hot reaction mixture is extremely hazardous.

    • Solution: First, cool the reaction mixture to room temperature. If POCl₃ was used as the solvent, remove the excess under reduced pressure.[2] Then, pour the cooled reaction residue slowly and carefully onto a vigorously stirred slurry of crushed ice.[4][7]

  • Problem B: Product Hydrolysis.

    • Explanation: The 4-chloro group is an activated leaving group. During neutralization, if the pH becomes too high or the temperature increases, the product can hydrolyze back to the starting 4-hydroxyquinoline.[2]

    • Solution: Perform the neutralization at low temperature (keep the ice bath). Add a base (e.g., 10% NaOH solution, Na₂CO₃ solution) dropwise until the pH is neutral to slightly basic (pH 7-8).[3][8] Do not let the mixture become strongly basic. The product should precipitate as a solid.

  • Problem C: Product is Oily or Sticky.

    • Explanation: This often indicates the presence of impurities or incomplete neutralization.

    • Solution: After neutralization, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).[6][8] Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄) before concentrating.

Question 4: My final product is difficult to purify. What are common impurities and how can I remove them?

Answer: The primary impurity is often unreacted starting material, along with various side products.

  • Impurity A: Unreacted 4-Hydroxyquinoline.

    • Explanation: Due to its acidic nature, the starting material can sometimes be co-extracted with the product.

    • Solution:

      • Acid Wash: A wash of the organic extract with dilute HCl can sometimes remove the more basic product, leaving the starting material behind, but this is often not selective enough.

      • Chromatography: The most reliable method is column chromatography on silica gel.[2]

      • Recrystallization: Experiment with different solvent systems. A mixture of ethanol and ethyl acetate (1:1 v/v) or Skellysolve B has been reported to be effective for purifying 4-chloroquinolines.[2][6]

  • Impurity B: Isomeric Byproducts.

    • Explanation: Depending on the initial synthesis of the 4-hydroxyquinoline, isomeric impurities may be present that also get chlorinated.

    • Solution: Careful recrystallization or column chromatography is required to separate isomers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of chlorination with phosphorus oxychloride?

A1: The reaction is believed to proceed via a mechanism analogous to a Vilsmeier-Haack reaction.[2] The lone pair on the oxygen of the 4-hydroxyquinoline (in its quinolin-4-one tautomeric form) attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. A chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloroquinoline product.[2]

Mechanism of Chlorination with POCl₃

G cluster_0 Step 1: Formation of Phosphate Ester cluster_1 Step 2: Nucleophilic Attack by Chloride 4HQ 4-Hydroxyquinoline (Quinolin-4-one form) Intermediate Phosphate Ester Intermediate 4HQ->Intermediate Attacks P atom POCl3 POCl₃ POCl3->Intermediate Intermediate2 Phosphate Ester Intermediate Chloride Cl⁻ Product 4-Chloroquinoline Chloride->Product Attacks C4 LeavingGroup Dichlorophosphate anion Intermediate2->Product Intermediate2->LeavingGroup Displaces

Caption: Simplified mechanism for POCl₃ chlorination.

Q2: Are there alternative chlorinating agents to POCl₃?

A2: Yes, while POCl₃ is the most common, other reagents can be used, though they may have their own drawbacks. These include phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and thionyl chloride (SOCl₂).[2][9] For some substrates, a mixture of POCl₃ and PCl₅ is effective. Oxalyl chloride ((COCl)₂) or phosgene (COCl₂) can also be used, often in combination with DMF.[9]

Q3: How do substituents on the quinoline ring affect the reaction?

A3: Substituents can have a significant electronic and steric impact.

  • Electron-donating groups (like -OCH₃) can increase the nucleophilicity of the ring, potentially leading to side reactions or polymerization if the temperature is not well-controlled.[2]

  • Electron-withdrawing groups (like -Cl, -NO₂) can deactivate the system, making the initial phosphorylation step more difficult and requiring harsher conditions (higher temperatures or longer reaction times) to achieve full conversion.

Comparative Data on Chlorination Methods

MethodReagentsTypical Temp.Typical TimeTypical YieldNotes
Neat POCl₃ 4-Hydroxyquinoline, POCl₃ (solvent)100-120°C4-8 h60-85%Simple setup; requires removal of excess POCl₃ under vacuum.[2]
POCl₃ in Solvent 4-Hydroxyquinoline, POCl₃ (2-3 eq.), Toluene100-115°C3-6 h>80%Better temperature control; easier work-up.[3][8]
Vilsmeier-Haack 4-Hydroxyquinoline, POCl₃, DMF80-100°C5-10 h70-95%Good for less reactive substrates; Vilsmeier reagent prepared in situ.[4][7]
PCl₅ / POCl₃ 4-Hydroxyquinoline, PCl₅, POCl₃135-140°C1-2 h55-60%Harsher conditions, may be necessary for deactivated systems.[6]

Optimized Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (lab coat, safety goggles, gloves) must be worn at all times.

Protocol 1: Chlorination using POCl₃ as both Reagent and Solvent

This method is adapted from established procedures for substituted quinolines.[2]

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 4-hydroxyquinoline derivative (e.g., 0.05 mol).

  • Reagent Addition: At room temperature, carefully add phosphorus oxychloride (POCl₃, e.g., 100 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100°C in an oil bath and maintain for 6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:8 v/v mixture of dichloromethane and petroleum ether) until the starting material is consumed.[2]

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove the excess POCl₃ under reduced pressure (vacuum distillation).

    • In a separate large beaker, prepare a slurry of crushed ice (approx. 500 g).

    • Very slowly and with vigorous stirring, pour the reaction residue onto the crushed ice.

    • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium carbonate or dropwise addition of 10% NaOH solution until the pH reaches 7-8. Maintain the temperature below 10°C during neutralization.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water and air-dry.

    • For further purification, recrystallize the crude product from a suitable solvent like an ethanol/ethyl acetate mixture.[2]

Protocol 2: Vilsmeier-Haack Chlorination

This protocol is effective for substrates that are less reactive under standard POCl₃ conditions.[4][7]

  • Vilsmeier Reagent Preparation: In a flame-dried three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 0.05 mol) to 0°C in an ice bath. Add POCl₃ (0.14 mol) dropwise with stirring. After the addition is complete, allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.

  • Substrate Addition: Cool the freshly prepared reagent to 5°C and add the 4-hydroxyquinoline derivative (0.012 mol) in portions.

  • Reaction: Stir the mixture for 30 minutes, then heat in an oil bath at 90-100°C for the required time (monitor by TLC, typically 5-10 hours).

  • Work-up & Isolation: Follow the work-up and isolation steps (5 and 6) from Protocol 1.

References

  • BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. Available at: [Link]

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloroquinoline. Retrieved from [Link]

  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
  • Wang, L., et al. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
  • Ahluwalia, V. K., et al. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies. Acta Pharmaceutica, 53(1), 1-13. Available at: [Link]

  • Szatmári, I., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(23), 4252. Available at: [Link]

  • Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Makhanya, B., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Google Patents. (1971). US3567732A - Process for the preparation of chlorinated quinolines.
  • Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 2(3), 735-748.
  • Fülöp, F., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(23), 4252. Available at: [Link]

  • Quora. (2020). How might one synthesis 4-chloro quinoline?. Retrieved from [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. Available at: [Link]

  • ResearchGate. (2003). (PDF) Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines.... Available at: [Link]

  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). List of Reagents. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry.
  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones | Request PDF. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Organic Chemistry. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7....
  • Molecules. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Google Patents. (1984). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
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Technical Support Center: Navigating the Challenges of Regioselective Quinoline C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline C-H functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize and modify this critical heterocyclic scaffold. Quinoline and its derivatives are foundational components in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Direct C-H functionalization offers an atom- and step-economical route to novel quinoline analogues, but controlling the site of reaction—regioselectivity—remains a significant synthetic hurdle.[1][3]

This guide moves beyond simple protocols to provide a deeper understanding of the underlying principles governing selectivity. We will address common experimental failures in a practical question-and-answer format, offering field-tested insights and troubleshooting strategies to help you navigate the complexities of your research.

Understanding the Quinoline Core: A Map of Reactivity

The key to mastering regioselectivity is to first understand the intrinsic electronic and steric properties of the quinoline ring. The seven C-H bonds on an unsubstituted quinoline are not created equal. Their reactivity is governed by the electron-deficient nature of the pyridine ring and the electron-rich nature of the benzene ring.

The C2 and C4 positions are electronically activated (more acidic) due to the adjacent electron-withdrawing nitrogen atom, making them susceptible to nucleophilic attack or radical addition.[4][5] Conversely, the C8 position is sterically positioned to engage in chelation-assisted activation when the quinoline nitrogen or an N-oxide directs a metal catalyst.[2][6] The remaining "distal" positions (C3, C5, C6, C7) are generally less reactive and represent a formidable challenge for direct, selective functionalization.[4]

Quinoline_Reactivity cluster_quinoline cluster_legend Reactivity Key N1 N C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4->C4a C8a C4a->C8a C5 C5 C4a->C5 C8a->N1 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a l_c2 l_c2_label Electronically Activated (C2/C4) l_c8 l_c8_label Chelation-Favored (C8) l_c3 l_c3_label Distal / Challenging (C3) l_distal l_distal_label Distal / Challenging (C5/C6/C7)

Figure 1. Inherent C-H reactivity map of the quinoline scaffold.
Frequently Asked Questions (FAQs) & Core Challenges

This section addresses the most common high-level questions and frustrations encountered during methods development.

Q1: My reaction is producing a mixture of C2 and C8 isomers. How can I favor one over the other?

A: This is the most classic regioselectivity challenge in quinoline chemistry. The outcome is a delicate balance between the intrinsic electronic preference for C2 and the chelation-driven preference for C8.[7]

  • The Cause: The nitrogen atom's lone pair (or the oxygen in a quinoline N-oxide) can coordinate to the metal catalyst.[8] This coordination can lead to two different cyclometalated intermediates: a five-membered ring for C8 activation or a six-membered ring for C2 activation. The relative stability and rate of formation of these intermediates dictate the product ratio.

  • The Solution: You must tip this balance.

    • For C8 Selectivity: Rhodium and Iridium catalysts often show a higher intrinsic preference for forming the more stable five-membered metallacycle required for C8 activation.[2][9] For palladium catalysis, which often defaults to C2, switching to less coordinating solvents and specific ligands can favor C8.[6][10] DFT studies have shown that with PdCl₂, a σ-metallacycle leading to C8 activation can be energetically preferred over the π-complex that leads to C2 activation.[11]

    • For C2 Selectivity: Palladium is the metal of choice for C2 functionalization, especially with quinoline N-oxides.[1] The reaction often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway where the N-oxide oxygen acts as a powerful directing group.[8] Photoredox catalysis, which often involves radical intermediates, also strongly favors the electron-deficient C2 position.[12]

Q2: I need to functionalize a distal position like C3 or C4. My standard C-H activation conditions are failing. What's the issue?

A: Distal positions lack both the electronic activation of C2/C4 and the proximity for chelation that C8 enjoys, making them significantly less reactive.[4] Standard conditions will almost always favor C2 or C8.

  • The Cause: The catalyst has no electronic or steric "reason" to approach these C-H bonds. Overcoming this requires a more sophisticated strategy than simple heating with a metal salt.

  • The Solution:

    • C4-Functionalization: This position is electronically similar to C2 but sterically more accessible in some cases. Rhodium-catalyzed reactions with specific directing groups or substrates have shown success.[13] For isoquinoline, the equivalent C4 position can be targeted.[4]

    • C3-Functionalization: This is particularly difficult. Some success has been achieved with iridium-catalyzed borylation or palladium-catalyzed reactions under specific conditions, though selectivity can be an issue.[4] A nickel-catalyzed electrophilic functionalization at C3 using a Grignard reagent has also been reported.[14]

    • Dearomatization/Rearomatization: A newer strategy involves temporarily breaking the aromaticity of the pyridine ring. This can change the electronic landscape, allowing for functionalization at positions like C3, followed by a rearomatization step to restore the quinoline core.[15]

Q3: I am using a quinoline N-oxide as my substrate, but the reaction is sluggish and yields are low. I thought the N-oxide was supposed to be highly activating?

A: While the quinoline N-oxide is an excellent substrate, its role is multifaceted, and success depends on the entire catalytic system.[8]

  • The Cause: The N-oxide serves two primary roles: as a directing group to bring the catalyst to the C2 or C8 position, and potentially as an internal oxidant to regenerate the active catalyst (e.g., Pd(II) from Pd(0)) at the end of the cycle.[8][16] If your reaction requires an external oxidant and you've omitted it, or if the chosen oxidant is incompatible, the catalytic cycle may stall. Furthermore, some reactions require activation of the N-oxide itself, for example, by triflic anhydride, to make it more susceptible to nucleophilic attack.[14]

  • The Solution:

    • Verify the Mechanism: Check literature precedents for your specific transformation. Does it require an external oxidant (like Ag₂CO₃, Cu(OAc)₂, or O₂), or is it an oxidant-free system where the N-oxide is reduced?[16]

    • Screen Oxidants: If an external oxidant is needed, a thorough screen is essential. Silver salts are common, but sometimes copper salts or even air can be effective.[8][17]

    • Consider Additives: Some reactions require additives like acids or bases to facilitate the C-H activation step or catalyst turnover. For example, an acid can be crucial in the rate-determining protodemetalation step in some iridium-catalyzed C8 amidations.[9]

Q4: How does photoredox catalysis change the rules for quinoline functionalization?

A: Photoredox catalysis operates under fundamentally different principles than transition-metal-catalyzed C-H activation, relying on the generation of radical intermediates.[18][19]

  • The Mechanism: Instead of catalyst coordination and cyclometalation, a photocatalyst (like an Iridium or Ruthenium complex) becomes excited by light and engages in single-electron transfer (SET) with a radical precursor.[12] This generated radical then adds to the quinoline ring in a Minisci-type reaction.[5]

  • The Selectivity: This process is governed by electronics. The radical, being a nucleophilic species, will preferentially attack the most electron-deficient positions of the quinoline ring, which are C2 and C4.[5][12] Therefore, photoredox catalysis is an excellent and mild method for achieving C2/C4 selectivity, often with functional group tolerance superior to high-temperature transition metal catalysis.[18]

Troubleshooting Guides: From Theory to Bench Practice

This section provides structured approaches to solve specific experimental problems.

Problem 1: Poor Regioselectivity (Mixture of C2, C8, and other isomers)

You are attempting a C-H functionalization and your NMR spectrum shows a complex mixture of products. The goal is to drive the reaction towards a single regioisomer.

Troubleshooting_Workflow cluster_c2 cluster_c8 cluster_distal start What is your desired regioselectivity? pos_c2 Target: C2 Position start->pos_c2 pos_c8 Target: C8 Position start->pos_c8 pos_distal Target: Distal (C3-C7) start->pos_distal strat_c2 Strategy for C2 pos_c2->strat_c2 strat_c8 Strategy for C8 pos_c8->strat_c8 strat_distal Strategy for Distal pos_distal->strat_distal c2_details • Use Quinoline N-Oxide Substrate • Pd(OAc)₂ is a common catalyst • Consider Photoredox/Minisci Reaction • Screen phosphine ligands if needed strat_c2->c2_details c8_details • Use Quinoline N-Oxide Substrate • Rh(III) or Ir(III) catalysts • For Pd, use specific ligands (e.g., bulky phosphines) and non-coordinating solvents • Consider 8-aminoquinoline directing group strat_c8->c8_details distal_details • Highly substrate/reaction specific • C5: Requires C8-directing group • C3/C4: Requires specialized catalysts (e.g., Ir, Ni) or dearomatization strategies • Consult recent literature extensively strat_distal->distal_details

Figure 2. Decision workflow for selecting a regioselective strategy.

Table 1: Troubleshooting Poor Regioselectivity

Possible CauseTroubleshooting Step & Rationale
Suboptimal Catalyst/Ligand The metal and its ligand environment are the primary drivers of selectivity. For C8 selectivity, switch from a standard Pd catalyst to a Rh(III) or Ir(III) system.[2][9] If using Pd, screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃ vs. bulky alkylphosphines).[6][20] The ligand directly influences the geometry and stability of the key metallacyclic intermediates.
Ineffective Directing Group (DG) If using an N-oxide, ensure its purity. If using an external DG (e.g., 8-aminoquinoline), confirm it is correctly installed and that the reaction conditions are compatible with its coordinating ability.[20][21] The DG must be able to form a stable chelate with the metal to override intrinsic reactivity.
Solvent Effects Solvent polarity and coordinating ability can dramatically alter the catalytic pathway. For Pd-catalyzed C8 arylation, switching to a less coordinating solvent like toluene can favor the desired pathway over C2 functionalization.[10][20] The solvent can compete for coordination sites on the metal, influencing which C-H bond is activated.
Steric/Electronic Mismatch Steric hindrance from substituents on the quinoline or coupling partner can block access to a specific site. Conversely, the electronic nature of substituents alters the acidity of C-H bonds.[4] Analyze your substrate. If a bulky group is near your target C-H bond, a less sterically demanding coupling partner or a catalyst with a smaller ligand sphere may be necessary.
Problem 2: Low or No Conversion

You have set up your reaction based on a literature procedure, but you are recovering only starting material.

Table 2: Troubleshooting Low Conversion

Possible CauseTroubleshooting Step & Rationale
Inactive Catalyst Ensure the metal precursor (e.g., Pd(OAc)₂) is high quality and stored correctly (anhydrous, inert atmosphere). Consider using a pre-catalyst or activating the catalyst in-situ.[20] Transition metal catalysts, particularly in low oxidation states, can be sensitive to air and moisture.
Incorrect Base/Acid The base or acid is often critical for the C-H cleavage step (e.g., in a CMD mechanism).[8] Screen a range of inorganic (K₂CO₃, Cs₂CO₃) and organic bases, or acidic additives if required by the mechanism.[9][20] The pKa and solubility of the base must be appropriate for the specific C-H bond and solvent system.
Presence of Inhibitors Ensure all reagents and solvents are pure and dry. Trace water, oxygen, or coordinating impurities (e.g., from unpurified starting materials) can poison the catalyst.[20] Run a control reaction with freshly purified, degassed solvents and high-purity reagents.
Insufficient Temperature C-H activation is often the rate-limiting step and typically requires elevated temperatures to overcome the activation barrier.[4] Cautiously increase the reaction temperature in increments (e.g., 10-20 °C), monitoring for product formation versus decomposition. Microwave irradiation can sometimes accelerate reactions that are slow under conventional heating.[10]
Key Experimental Protocols

The following protocols are provided as validated starting points for common and important transformations. Always perform your own risk assessment before conducting any experiment.

Protocol 1: Palladium-Catalyzed C8-Selective Arylation of Quinoline N-Oxide

(Adapted from Daugulis, O. et al., ACS Catal. 2015)[10]

This protocol describes the arylation at the C8 position, a selectivity that is challenging for palladium but achievable under specific conditions.

  • Reagents & Equipment:

    • Quinoline N-oxide (1.0 mmol)

    • Iodoarene (1.2 mmol)

    • Pd(OAc)₂ (0.05 mmol, 5 mol%)

    • 3-Nitropyridine (0.10 mmol, 10 mol%)

    • Ag₂CO₃ (1.5 mmol)

    • Toluene (2.0 mL)

    • Oven-dried reaction vial with a magnetic stir bar, under an inert atmosphere (N₂ or Ar).

  • Step-by-Step Procedure:

    • To the reaction vial, add quinoline N-oxide, the iodoarene, Pd(OAc)₂, 3-nitropyridine, and Ag₂CO₃.

    • Evacuate and backfill the vial with an inert atmosphere three times.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the vial tightly with a Teflon-lined cap.

    • Place the vial in a preheated oil bath or heating block at 140 °C.

    • Stir the reaction mixture vigorously for 16-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate or CH₂Cl₂ and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Causality & Notes:

    • 3-Nitropyridine: This ligand is crucial for achieving C8 selectivity with palladium. It is believed to promote the formation of the necessary palladacycle intermediate.[6]

    • Ag₂CO₃: Acts as both a base and a halide scavenger.

    • High Temperature: Necessary to facilitate the C-H activation step.

Protocol 2: Photoredox-Catalyzed C2-Alkylation of Quinoline (Minisci-type Reaction)

(Conceptual protocol based on principles from MacMillan, D. et al. and others)[12][18]

This protocol uses visible light to generate alkyl radicals for functionalization at the electron-deficient C2 position under mild conditions.

  • Reagents & Equipment:

    • Quinoline (1.0 mmol)

    • Carboxylic acid (e.g., Cyclohexanecarboxylic acid, 1.5 mmol) or other radical precursor.

    • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.01 mmol, 1 mol%)

    • Ag₂CO₃ (2.0 mmol)

    • Trifluoroacetic acid (TFA, 1.2 mmol)

    • Anhydrous, degassed DMSO (4.0 mL)

    • Reaction vial, magnetic stir bar, and a visible light source (e.g., blue LED lamp).

  • Step-by-Step Procedure:

    • To the reaction vial, add the quinoline, carboxylic acid, photocatalyst, and Ag₂CO₃.

    • Evacuate and backfill the vial with an inert atmosphere.

    • Add anhydrous, degassed DMSO, followed by TFA, via syringe.

    • Seal the vial and place it in front of the blue LED light source (ensure cooling with a fan to maintain room temperature).

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, turn off the light.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Causality & Notes:

    • TFA: Protonates the quinoline nitrogen, making the ring more electron-deficient and thus more reactive towards radical addition.[5]

    • Ag₂CO₃: Acts as the oxidant in the catalytic cycle.

    • Photocatalyst: Absorbs light to initiate the single-electron transfer process that generates the alkyl radical from the carboxylic acid via decarboxylation.[12]

References
  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link][1][8][17][22]

  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link][1]

  • American Chemical Society. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. Accounts of Chemical Research. [Link][2]

  • Royal Society of Chemistry. (2017). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers. [Link][23]

  • Gulevich, A. V., & Dudnik, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Tetrahedron. [Link][4]

  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link][3][14]

  • Semantic Scholar. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link][17]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. [Link][6]

  • American Chemical Society. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link][10]

  • Royal Society of Chemistry. (2020). C–H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry. [Link][24]

  • American Chemical Society. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link][18][25]

  • National Institutes of Health. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. [Link][12]

  • ResearchGate. (2021). (PDF) Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link][26]

  • ResearchGate. (n.d.). Directing groups (DG) based strategies for C−H activation. [Link][27]

  • ResearchGate. (n.d.). C4–H phosphonation of 8-aminoquinoline motifs and the reaction mechanism. [Link][21]

  • American Chemical Society. (2021). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link][9]

  • Royal Society of Chemistry. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions. [Link][11]

  • Wiley Online Library. (2020). Regioselective C–H Functionalization of Heteroarene N-Oxides Enabled by a Traceless Nucleophile. Angewandte Chemie International Edition. [Link][28]

  • Royal Society of Chemistry. (2015). Direct 2-acetoxylation of quinoline N-oxides via copper catalyzed C–H bond activation. Chemical Communications. [Link][29]

  • ResearchGate. (n.d.). Possible mechanistic pathway for the C(8)−H olefination of quinoline N‐oxides. [Link][30]

  • ResearchGate. (n.d.). Metal-free C8–H functionalization of quinoline N-oxides with ynamides. [Link][31]

  • ResearchGate. (n.d.). C-H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes: a computational study. [Link][32]

  • American Chemical Society. (2024). Ru/O2-Catalyzed Oxidative C–H Activation/Alkyne Annulation Using Quinoline-Functionalized NHC as a Directing and Functionalizable Group. Organic Letters. [Link][33]

  • American Chemical Society. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society. [Link][16]

  • Royal Society of Chemistry. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link][34]

  • American Chemical Society. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. [Link][5]

  • Science. (2022). Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. [Link][15]

  • National Library of Medicine. (2022). Photoredox-Catalyzed C-H Functionalization Reactions. [Link][19]

  • American Chemical Society. (2011). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters. [Link][35]

  • American Chemical Society. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link][36]

  • American Chemical Society. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics. [Link][13]

  • National Institutes of Health. (2025). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. [Link][37]

Sources

Technical Support Center: Improving the Solubility of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate and its derivatives. Given that a significant percentage of new chemical entities exhibit poor water solubility, mastering solubilization techniques is critical for advancing drug discovery and development.[1][2]

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[3][4] However, the inherent hydrophobicity of the quinoline ring system, often exacerbated by substitutions like the trifluoromethyl group, presents significant solubility challenges.[5][6][7] This guide is structured to address these challenges head-on, providing both foundational knowledge and advanced, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of these derivatives is multifactorial, stemming from the physicochemical properties of the core molecule and its substituents:

  • Quinoline Core: The quinoline ring system is inherently aromatic and largely nonpolar, contributing to its low affinity for water.[8][9]

  • Trifluoromethyl (-CF3) Group: This group is strongly electron-withdrawing and highly lipophilic, which significantly increases the overall hydrophobicity of the molecule.[5][7][10] While enhancing metabolic stability and membrane permeability, it drastically reduces aqueous solubility.[10][11]

  • 4-Chloro Group: The chloro substituent further increases the lipophilicity of the molecule.

  • Ethyl Carboxylate Group: This ester group also contributes to the nonpolar character of the compound.

  • Crystalline Structure: The arrangement of molecules in the solid state can significantly impact solubility. A highly stable crystal lattice requires more energy to break apart, leading to lower solubility.

Q2: I am using DMSO to dissolve my compound, but it precipitates when added to my aqueous assay buffer. What is happening and how can I prevent this?

A2: This is a common issue known as "DMSO shock" or precipitation. It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO stock is diluted into the aqueous medium, the compound is no longer in a favorable solvent environment and crashes out of solution.

Prevention Strategies:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 1% or less in your assay.

  • Use a co-solvent system: Instead of diluting directly into the aqueous buffer, try diluting into a mixture of buffer and a water-miscible organic co-solvent.[12][13][14]

  • Employ solubilizing excipients: Incorporate excipients like cyclodextrins or surfactants into your aqueous buffer to help keep the compound in solution.[][16][17]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a DMSO stock solution to an aqueous buffer and measuring the concentration before precipitation occurs.[18][19][20] It's a high-throughput method useful for early-stage drug discovery to quickly screen compounds.[21]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent.[18][20] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[22] This measurement is more accurate and crucial for later-stage development and formulation.[18]

For initial troubleshooting and screening of solubilization strategies, kinetic solubility assays are often sufficient. However, for formulation development, thermodynamic solubility data is essential.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This section provides a structured workflow to systematically address and overcome solubility challenges with your quinoline derivatives.

Problem: My quinoline derivative has a solubility of <1 µg/mL in my desired aqueous buffer.
Step 1: Initial Characterization and pH Modification

Rationale: Quinolines are weak bases, and their solubility can often be significantly influenced by pH.[3][4][23][24] By lowering the pH, the quinoline nitrogen can become protonated, increasing its polarity and, consequently, its aqueous solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate, phosphate, and borate buffers).

  • Add excess compound: Add an excess of your solid quinoline derivative to each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.[22]

  • Separate undissolved solid: Centrifuge the samples and filter the supernatant through a 0.45 µm filter.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Expected Outcome & Interpretation:

pHExpected SolubilityInterpretation
4.0 - 5.0 IncreasedThe quinoline nitrogen is protonated, leading to higher solubility.
6.0 - 8.0 LowThe compound is in its less soluble, neutral form.

If pH adjustment alone is insufficient to achieve the desired solubility, proceed to the next step.

Step 2: Co-Solvent Systems

Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[12][13][14]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG) 300 or 400

  • Glycerol

Experimental Protocol: Co-Solvent Screening

  • Prepare co-solvent mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20%, and 40% v/v).

  • Determine solubility: Measure the solubility of your compound in each co-solvent mixture using the thermodynamic solubility protocol described in Step 1.

Data Presentation: Co-Solvent Efficacy

Co-solventConcentration (v/v)Solubility (µg/mL)
Ethanol 5%[Insert Data]
10%[Insert Data]
20%[Insert Data]
PEG 400 5%[Insert Data]
10%[Insert Data]
20%[Insert Data]

Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, thereby lowering the energy required to dissolve the compound.[12]

Step 3: Solubilization with Excipients

If co-solvents do not provide adequate solubility or are incompatible with your experimental system, the use of solubilizing excipients is the next logical step.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][25] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[17][26][27][28]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Phase Solubility Studies with Cyclodextrins

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Add excess compound: Add an excess of your quinoline derivative to each solution.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours.

  • Separate and quantify: Centrifuge, filter, and analyze the supernatant to determine the compound concentration.

  • Plot the data: Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this plot can be used to determine the stability constant of the inclusion complex.

Visualization: Cyclodextrin Inclusion Complex Formation

G cluster_0 Before Complexation cluster_1 Inclusion Complex Drug Hydrophobic Drug (Poorly Soluble) Complex Hydrophilic Exterior Drug in Hydrophobic Cavity Drug->Complex:f1 Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex:f0 Forms

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solution. These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds.[29]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Sodium lauryl sulfate (SLS)

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare surfactant solutions: Prepare a series of aqueous solutions with increasing concentrations of the surfactant, ensuring some concentrations are above the CMC.

  • Determine solubility: Measure the solubility of your compound in each surfactant solution using the thermodynamic solubility protocol.

Step 4: Advanced Formulation Strategies

If the above methods are still insufficient, more advanced formulation techniques may be necessary, particularly for in vivo applications.

Rationale: The amorphous form of a drug has a higher free energy and is generally more soluble than its crystalline counterpart.[30][31] In an ASD, the drug is dispersed in a hydrophilic polymer matrix, which helps to stabilize the amorphous state and prevent recrystallization.[16][32][33][34]

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Eudragit® polymers

Preparation Methods:

  • Solvent Evaporation: Dissolve both the drug and the polymer in a common solvent, then evaporate the solvent.[33][34]

  • Hot-Melt Extrusion: Mix the drug and polymer and then heat them until they melt, followed by rapid cooling.[33]

Visualization: Troubleshooting Workflow for Solubility Enhancement

G Start Start: Poor Solubility (<1 µg/mL) Step1 Step 1: pH Modification (pH 4-8) Start->Step1 Step2 Step 2: Co-solvent Screening (Ethanol, PEG 400) Step1->Step2 Solubility Still Low End Goal: Desired Solubility Achieved Step1->End Success Step3 Step 3: Excipient Screening (Cyclodextrins, Surfactants) Step2->Step3 Solubility Still Low Step2->End Success Step4 Step 4: Advanced Formulations (Solid Dispersions) Step3->Step4 Solubility Still Low Step3->End Success Step4->End Success Fail Consult Formulation Specialist Step4->Fail Still Insoluble

Sources

Preventing hydrolysis of the ethyl ester during functionalization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the prevention of ethyl ester hydrolysis during functionalization reactions. As Senior Application Scientists, we understand that unintended saponification can lead to significant losses in yield and purity. Here, we explain the causality behind these issues and provide field-proven protocols to ensure the integrity of your ester-containing molecules.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing my starting material converting to a carboxylic acid during my base-mediated reaction. What is happening and why?

A1: You are likely observing base-catalyzed ester hydrolysis, also known as saponification.

This is a common and often undesired side reaction when working with esters in the presence of a base. The hydroxide ion (or other nucleophilic base) directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group. In the final, and essentially irreversible step, the strongly basic ethoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol.[1][2][3]

The reason this reaction is so problematic is its thermodynamic irreversibility under basic conditions.[1][4] The final acid-base step is highly favorable, driving the equilibrium completely towards the hydrolyzed product.[3] To isolate the neutral carboxylic acid, an acidic workup is required to protonate the carboxylate salt.[1][5]

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

The diagram below illustrates the nucleophilic acyl substitution mechanism responsible for this transformation.

Figure 1: Mechanism of Saponification.
Q2: To perform an α-alkylation, I need to form an enolate from my ethyl ester. Which bases are suitable to avoid hydrolysis?

A2: The key is to use a strong, sterically hindered, non-nucleophilic base under strictly anhydrous conditions.

Bases like sodium hydroxide are nucleophilic and will preferentially attack the ester carbonyl rather than deprotonate the α-carbon. Even sodium ethoxide, while sometimes used, can lead to side reactions like transesterification if not perfectly matched to the ester.[6] The ideal base for enolate formation is one that is too bulky to act as a nucleophile but is basic enough to deprotonate the α-carbon (pKa ~25).[7]

Recommended Bases for Ester Enolate Formation:

  • Lithium diisopropylamide (LDA): The most common choice. It's a very strong (pKa of conjugate acid ~36), sterically hindered base that rapidly and irreversibly forms the kinetic enolate at low temperatures.[8][9]

  • Potassium bis(trimethylsilyl)amide (KHMDS): Another excellent choice, often used when a potassium counter-ion is desired.

  • Lithium Tetramethylpiperidide (LiTMP): Even more sterically hindered than LDA, useful for substrates where LDA might show some nucleophilicity.[8]

The diagram below contrasts the desired deprotonation pathway with the undesired hydrolysis pathway.

G cluster_0 Reaction Pathways for Ethyl Ester Ester Ethyl Ester R-CH₂-C(=O)OEt Base_Good Strong, Hindered Base (e.g., LDA) Base_Bad Nucleophilic Base (e.g., NaOH, H₂O) Enolate Desired Enolate R-CH⁻-C(=O)OEt Base_Good->Enolate α-Deprotonation (GOOD) Hydrolysis Undesired Hydrolysis R-CH₂-COOH Base_Bad->Hydrolysis Saponification (BAD)

Figure 2: Desired Deprotonation vs. Undesired Hydrolysis.
Base Abbreviation pKa (Conj. Acid in THF/DMSO) Key Characteristics
Lithium diisopropylamideLDA~36[8]Most common, forms kinetic enolates quickly at -78 °C. Highly effective but moisture-sensitive.
Potassium bis(trimethylsilyl)amideKHMDS~29.5 (in THF)Excellent alternative to LDA, often provides different selectivity.
Lithium tetramethylpiperidideLiTMP~37Extremely hindered, used for highly sensitive substrates or when LDA fails.
1,8-Diazabicycloundec-7-eneDBU~13.5 (in MeCN)[8][10]A non-ionic, milder base. Useful for reactions that don't require full deprotonation.
Q3: I'm using LDA at -78 °C, but my yield is low and I still see hydrolyzed byproduct. What could be the problem?

A3: The most likely culprit is contamination with water. Anhydrous conditions are non-negotiable for this type of chemistry.

Even trace amounts of water can quench your strong base and hydrolyze your ester.[11][12][13] Water can be introduced from improperly dried glassware, solvents, reagents, or even the atmosphere on a humid day.[13][14]

Troubleshooting Workflow for Unwanted Hydrolysis

Follow this workflow to identify and eliminate the source of water in your reaction.

G Start Start: Unexplained Ester Hydrolysis Observed CheckGlass Is all glassware oven or flame-dried immediately before use? Start->CheckGlass DryGlass Action: Oven-dry glassware at >120°C for several hours or flame-dry under vacuum. CheckGlass->DryGlass No CheckSolvent Are solvents certified anhydrous and handled under inert gas? CheckGlass->CheckSolvent Yes DryGlass->CheckGlass PurifySolvent Action: Use a solvent purification system or distill from an appropriate drying agent. CheckSolvent->PurifySolvent No CheckReagents Are all reagents (e.g., substrate) anhydrous? Are hygroscopic reagents handled properly? CheckSolvent->CheckReagents Yes PurifySolvent->CheckSolvent DryReagents Action: Dry substrate over P₂O₅ or by azeotropic distillation. Handle solids in a glovebox. CheckReagents->DryReagents No CheckAtmos Is the reaction run under a positive pressure of inert gas (N₂ or Ar)? CheckReagents->CheckAtmos Yes DryReagents->CheckReagents InertAtmos Action: Ensure proper inert atmosphere technique with a bubbler or balloon. CheckAtmos->InertAtmos No Success Problem Solved: Hydrolysis Minimized CheckAtmos->Success Yes InertAtmos->CheckAtmos

Figure 3: Troubleshooting workflow for identifying sources of water contamination.
Q4: My subsequent reaction step requires conditions (e.g., strong nucleophiles, aqueous base) that will inevitably hydrolyze my ethyl ester. What is my best strategy?

A4: In this scenario, you must change your carboxylic acid protecting group to one that is stable to your reaction conditions.

The ethyl ester is serving as a protecting group for the carboxylic acid. If the reaction conditions are incompatible, you must use a more robust protecting group. This is a common strategy in multi-step synthesis known as "orthogonal protection," where different protecting groups can be removed without affecting others.[15]

The tert-butyl (t-butyl) ester is an excellent alternative. It is highly resistant to basic and nucleophilic conditions due to steric hindrance but is easily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[15][16]

Protecting Group Stable to Base (OH⁻) Stable to Nucleophiles (RLi, RMgX) Cleavage Condition
Methyl/Ethyl EsterNo (hydrolyzes)No (undergoes addition)Acid or Base[15]
tert-Butyl Ester Yes Yes Acid (TFA, HCl) [15]
Benzyl EsterGenerally StableNoHydrogenolysis (H₂, Pd/C)[15][16]
Silyl EsterNoNoAcid, Base, Fluoride[15]
Experimental Protocol: LDA-Mediated α-Alkylation of an Ethyl Ester

This protocol provides a detailed methodology for the α-alkylation of ethyl hexanoate, emphasizing the critical steps required to prevent hydrolysis.

1. Preparation of Anhydrous Apparatus:

  • All glassware (round-bottom flask, dropping funnel, needles) must be oven-dried at 125 °C for at least 4 hours.

  • Assemble the apparatus hot under a positive pressure of dry nitrogen or argon gas. Allow to cool to room temperature under the inert atmosphere.

2. Reagent Preparation:

  • Tetrahydrofuran (THF) must be anhydrous. Use solvent from a solvent purification system or freshly distilled from sodium/benzophenone.

  • Diisopropylamine must be distilled from calcium hydride and stored over molecular sieves.

  • n-Butyllithium (n-BuLi) should be titrated prior to use to determine its exact concentration.

  • Ethyl hexanoate and iodomethane should be passed through a plug of activated neutral alumina to remove trace water.

3. In-situ Generation of LDA and Enolate Formation:

  • To the reaction flask, add anhydrous THF (0.4 M) and diisopropylamine (1.1 equivalents) via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise. Stir for 30 minutes at -78 °C to generate LDA.

  • Add the ethyl hexanoate (1.0 equivalent) dropwise. The solution should remain at -78 °C. Stir for 1 hour to ensure complete enolate formation.

4. Alkylation and Quenching:

  • Add iodomethane (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir for 2 hours at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Do not use water or acid , as this could promote hydrolysis during the workup.

5. Workup and Purification:

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

By adhering to these stringent anhydrous techniques and selecting the appropriate non-nucleophilic base, you can effectively perform functionalization reactions on ethyl esters while minimizing the deleterious effects of hydrolysis.

References
  • Anhydrous conditions Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]

  • Anhydrous Conditions Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • Why do some organic reactions need anhydrous conditions? (n.d.). TutorChase. Retrieved from [Link]

  • Non-nucleophilic base. (n.d.). In Wikipedia. Retrieved from [Link]

  • Base Catalysed Ester Hydrolysis: Mechanism & Procedure. (2023, October 20). StudySmarter. Retrieved from [Link]

  • Regioselective Formation of Enolates. (2023, April 30). JoVE. Retrieved from [Link]

  • Enolate Chemistry. (n.d.). University of Liverpool. Retrieved from [Link]

  • Bases to promote enolate formation. (2022, July 25). Reddit. Retrieved from [Link]

  • Base Catalyzed Ester Hydrolysis (Saponification). (2015, February 24). YouTube. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE. Retrieved from [Link]

  • Synthesis of anhydrides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • "Supersilyl" Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Protection for carboxylic group & Protection for the Amino group. (n.d.). Slideshare. Retrieved from [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Milliken. Retrieved from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Retrieved from [Link]

  • pKa Values of Common Bases. (n.d.). Retrieved from [Link]

  • base selection for making ester enolates. (2019, January 14). YouTube. Retrieved from [Link]

  • Protecting Groups. (n.d.). Retrieved from [Link]

  • Organic Acid-Base pKa Table. (n.d.). Scribd. Retrieved from [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). (2019, February 23). Quora. Retrieved from [Link]

  • Saponification of Esters. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017, November 16). National Institutes of Health. Retrieved from [Link]

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Technical Support Center: A Guide to the Scale-Up Synthesis of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the laboratory and scale-up synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a safe, efficient, and successful synthesis campaign.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a two-step process. The first step is the Gould-Jacobs reaction, which involves the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[1][2] This is followed by a chlorination step, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.[3][4][5] While straightforward in principle, scaling up this synthesis introduces significant challenges related to heat management, reagent handling, and product purification.

Part 1: The Gould-Jacobs Reaction - Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This initial stage involves the formation of the quinoline core through a thermally induced cyclization. The high temperatures required for this reaction are a primary source of many of the challenges encountered during scale-up.

Troubleshooting Guide: Gould-Jacobs Reaction
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclized Product 1. Insufficient Cyclization Temperature: The intramolecular cyclization requires high temperatures, often in excess of 250°C.[2] 2. Decomposition of Reactants or Product: Prolonged exposure to very high temperatures can lead to degradation.[6] 3. Incomplete Initial Condensation: The formation of the anilidomethylenemalonate intermediate may be incomplete before the high-temperature cyclization is initiated.1. Ensure Adequate Heating: Utilize a high-boiling point solvent such as Dowtherm A or diphenyl ether to achieve and maintain the required temperature.[2][7] Monitor the internal reaction temperature closely. 2. Optimize Heating Profile: A thorough time-temperature study is recommended to find the optimal balance between reaction rate and degradation.[6] Microwave-assisted synthesis can be explored for shorter reaction times at high temperatures.[8] 3. Staged Temperature Profile: Heat the initial mixture of 3-(trifluoromethyl)aniline and DEEM at a lower temperature (e.g., 125°C) to ensure complete formation of the intermediate before raising the temperature for cyclization.[9]
Formation of Dark Tarry Byproducts 1. Thermal Degradation: As with low yield, excessive temperatures or prolonged reaction times can lead to polymerization and tar formation. 2. Presence of Impurities: Impurities in the starting materials can act as catalysts for side reactions at high temperatures.1. Strict Temperature Control: Avoid overheating and consider reducing the reaction time. 2. Use High-Purity Starting Materials: Ensure the purity of 3-(trifluoromethyl)aniline and DEEM before starting the reaction.
Difficult Product Isolation 1. High Viscosity of the Reaction Mixture: At larger scales, the product may crystallize in a thick slurry, making filtration difficult. 2. Occlusion of High-Boiling Solvent: The product may precipitate with the high-boiling solvent trapped within the crystals.1. Controlled Cooling and Agitation: Implement a controlled cooling profile with efficient agitation to promote the formation of easily filterable crystals. 2. Solvent Wash: Wash the filtered product thoroughly with a suitable low-boiling solvent (e.g., hexane or heptane) to remove the high-boiling reaction solvent.
Frequently Asked Questions (FAQs): Gould-Jacobs Reaction

Q1: What are the key safety considerations for the high-temperature cyclization step at scale?

A1: The primary safety concern is managing the high temperatures and the use of high-boiling point solvents. Ensure the reactor is rated for the required temperature and pressure. Implement a robust temperature control system with independent monitoring and emergency shutdown protocols. Proper personal protective equipment (PPE), including heat-resistant gloves and face shields, is mandatory. Ensure adequate ventilation to handle any potential fumes from the hot solvent. A thorough process hazard analysis (PHA) should be conducted before any scale-up operation.[10][11]

Q2: Can I run the Gould-Jacobs reaction without a solvent?

A2: While some variations of the Gould-Jacobs reaction can be performed neat, especially with microwave heating, for the synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a high-boiling solvent is typically necessary to achieve the high temperatures required for efficient cyclization in a conventional reactor.[2][6]

Q3: How can I monitor the progress of the reaction at scale?

A3: At the laboratory scale, Thin Layer Chromatography (TLC) is a common method. For scale-up, in-process monitoring using High-Performance Liquid Chromatography (HPLC) is recommended. Samples can be carefully taken from the reactor (following appropriate safety procedures) to track the consumption of the starting materials and the formation of the product.

Part 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloro product is a critical step that introduces its own set of challenges, primarily related to the handling of the highly reactive and corrosive POCl₃.

Troubleshooting Guide: Chlorination
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Chlorination 1. Insufficient POCl₃: An inadequate amount of the chlorinating agent will result in incomplete conversion. 2. Presence of Moisture: POCl₃ reacts violently with water, which will deactivate the reagent.[12][13] 3. Low Reaction Temperature: The reaction may be sluggish at lower temperatures.1. Use a Slight Excess of POCl₃: A small excess of POCl₃ is often used to drive the reaction to completion. However, a large excess should be avoided to minimize work-up and waste disposal issues.[3] 2. Ensure Anhydrous Conditions: Use a dry reactor and ensure the starting material is free of moisture. Handle POCl₃ under an inert atmosphere (e.g., nitrogen).[14][15] 3. Optimize Reaction Temperature: The reaction is typically heated to reflux (around 106°C). Ensure the reaction temperature is maintained for a sufficient duration.
Formation of Impurities 1. Overheating: Excessive temperatures can lead to the formation of byproducts. 2. Reaction with Solvent: If a co-solvent is used, it may react with POCl₃.1. Maintain Controlled Reflux: Avoid aggressive heating that could lead to localized overheating. 2. Use POCl₃ as both Reagent and Solvent: Where possible, using POCl₃ as the solvent can simplify the reaction mixture and avoid potential side reactions with other solvents.
Difficult Work-up and Product Isolation 1. Quenching of Excess POCl₃: The quenching of unreacted POCl₃ with water is highly exothermic and can be hazardous if not controlled properly.[3] 2. Product Precipitation: The product may precipitate as a sticky solid or oil, making it difficult to handle.1. Controlled Quenching: Slowly and carefully add the reaction mixture to ice-water with vigorous stirring to dissipate the heat. Perform this in a well-ventilated fume hood. 2. pH Adjustment and Extraction: After quenching, carefully neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the product. The product can then be filtered or extracted with a suitable organic solvent.
Frequently Asked questions (FAQs): Chlorination

Q1: What are the major safety hazards associated with handling POCl₃ at a large scale?

A1: Phosphorus oxychloride is a highly toxic and corrosive chemical that reacts violently with water.[12][13][16] Inhalation can be fatal, and it can cause severe burns to the skin and eyes.[16] At a large scale, the primary concerns are:

  • Safe Storage and Transfer: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[14][15] Use a closed-system transfer to charge the reactor.

  • Exothermic Reaction with Water: Strictly prevent any contact with water or moisture.[12][13]

  • Personnel Protection: Personnel must wear appropriate PPE, including a full-face respirator, chemical-resistant suit, gloves, and boots.[16]

  • Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate spill response materials readily available.[14][15][16]

Q2: Are there alternatives to using a large excess of POCl₃?

A2: Yes, modern approaches focus on minimizing the excess of POCl₃ for environmental and safety reasons. Using just one equivalent of a base like pyridine with an equimolar amount of POCl₃ in a sealed reactor has been shown to be effective for similar chlorinations.[3][5] For large-scale industrial processes, continuous flow reactors can offer better control over reaction conditions and minimize the amount of unreacted POCl₃ at any given time.[17][18]

Q3: How should I dispose of the waste generated from the chlorination step?

A3: The aqueous waste from the work-up will be acidic and contain phosphates. It must be neutralized before disposal. Any organic waste containing residual chlorinated compounds should be handled as hazardous waste according to local regulations.

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 125°C for 1-2 hours.

  • Add a high-boiling solvent (e.g., Dowtherm A, approximately 5-10 volumes based on the aniline).

  • Increase the temperature to 250-255°C and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Dilute the mixture with hexane or a similar non-polar solvent and filter the solid product.

  • Wash the collected solid with hexane to remove the residual high-boiling solvent.

  • Dry the product under vacuum.

Protocol 2: Scale-Up Considerations for the Gould-Jacobs Reaction
  • Reactor: Use a glass-lined or stainless steel reactor with a high-temperature heating system (e.g., hot oil) and a robust overhead stirrer.

  • Temperature Control: Implement a cascaded temperature control system to precisely manage the staged heating profile.

  • Agitation: Ensure efficient mixing throughout the reaction to maintain temperature homogeneity and prevent localized overheating.

  • Product Isolation: Utilize a filter press or a centrifuge for large-scale filtration of the product.

Protocol 3: Laboratory Scale Synthesis of this compound
  • In a dry round-bottom flask under an inert atmosphere, add Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq).

  • Add phosphorus oxychloride (3-5 eq) and a few boiling chips.

  • Heat the mixture to reflux (approx. 106°C) for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the aqueous solution with a saturated solution of sodium carbonate or dilute sodium hydroxide until the pH is approximately 7-8.

  • Filter the precipitated solid product.

  • Wash the solid with water and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) may be necessary for further purification.

Protocol 4: Scale-Up Considerations for Chlorination
  • Reactor: Use a glass-lined reactor to withstand the corrosive nature of POCl₃ and the resulting hydrochloric acid.

  • Reagent Addition: Add the POCl₃ to the starting material at a controlled rate to manage any initial exotherm.

  • Quenching: For large-scale quenching, consider a reverse quench where the reaction mixture is added to a large volume of agitated, chilled water. Ensure the quenching vessel has adequate cooling capacity.

  • Off-Gas Scrubbing: The quenching process will generate HCl gas. Ensure the reactor is connected to a scrubber system to neutralize the acidic off-gases.

Visualizing the Workflow

Diagram 1: Synthetic Pathway

Synthesis_Pathway A 3-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate B Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate A->B Gould-Jacobs Reaction (High Temperature) C This compound B->C Chlorination (POCl₃) Chlorination_Scale_Up Start Chlorination Step Scale-Up Batch_vs_Flow Batch or Continuous Flow? Start->Batch_vs_Flow Batch Batch Reactor Batch_vs_Flow->Batch Traditional Flow Continuous Flow Reactor Batch_vs_Flow->Flow Modern Batch_Safety Safety Concerns: - Large POCl₃ volume - Exothermic quench - HCl off-gassing Batch->Batch_Safety Workup Work-up Strategy Batch->Workup Flow_Advantages Advantages: - Smaller reagent volume at any time - Enhanced heat transfer - Improved safety Flow->Flow_Advantages Flow->Workup Quench Controlled Quenching (Reverse addition to ice-water) Workup->Quench Neutralize Neutralization & Filtration Quench->Neutralize Scrubber HCl Off-Gas Scrubbing Quench->Scrubber

Caption: Key considerations for scaling up the chlorination step.

References

  • Kitamura, H., & Fuse, S. (2023). Continuous‐/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem, 88(6), e202300176. [Link]

  • Kitamura, H., & Fuse, S. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. PubMed. [Link]

  • Thermo Fisher Scientific. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET. [Link]

  • SafeRack. (n.d.). Phosphorus Oxychloride. [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]

  • Choe, J., Kim, Y., & Song, K. H. (2003). Continuous Synthesis of an Intermediate of Quinolone Antibiotic Drug Using Static Mixers. Organic Process Research & Development, 7(2), 187–190. [Link]

  • Choe, J., Kim, Y., & Song, K. H. (2003). Continuous Synthesis of an Intermediate of Quinolone Antibiotic Drug Using Static Mixers. Sci-Hub. [Link]

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Saliu, F., & Wsól, V. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • Kumar, A., & Kumar, V. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

  • Agreda, V. H. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). ResearchGate. [Link]

  • Aurigene Pharmaceutical Services. (n.d.). Process and Powder Safety Assessment and Studies. [Link]

  • LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Davies, R. P., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • National Institutes of Health. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. [Link]

  • Engineering LibreTexts. (2023). 11.7: Common control architectures and model for reactors. [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. [Link]

  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. [Link]

  • Pharmaron. (n.d.). Process Safety And Engineering. [Link]

  • Sanfilippo, F. (n.d.). Automated Control Strategies for Chemical Reactors. inspitivity.com. [Link]

  • Reddit. (2019). Why are some reactions difficult to scale up?. r/chemistry. [Link]

  • Chen, J., et al. (n.d.). Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Green Chemistry. [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C13H9ClF3NO2, 1 gram. [Link]

  • ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

  • Manske, R. H. F. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. [Link]

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  • PubMed. (n.d.). Ring-fluorinated Isoquinoline and Quinoline Synthesis: Intramolecular Cyclization of O-Cyano- And O-Isocyano-Beta,beta-Difluorostyrenes. [Link]

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Technical Support Center: NMR-Based Impurity Identification in Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the identification of impurities in Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I've designed this guide to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. This resource is structured to address the specific challenges you may face during your experimental work, moving beyond simple protocols to explain the "why" behind each step.

Troubleshooting Guide: Navigating Common NMR Challenges

This section addresses specific issues you might encounter during the NMR analysis of this compound. Each question is followed by a detailed explanation and a recommended course of action.

Q1: I'm seeing unexpected signals in the aromatic region of my ¹H NMR spectrum that don't correspond to the main compound. How can I identify the source of these impurities?

A1: Unraveling the Aromatic Fingerprint

Unexpected signals in the aromatic region (typically 7.0-9.0 ppm) of a quinoline derivative's ¹H NMR spectrum often point to process-related impurities or degradation products. The key is a systematic approach to structural elucidation.

Causality: The synthesis of quinolines, such as the Gould-Jacobs reaction, can lead to various side products.[1] Common impurities in quinoline cyclization reactions include regioisomers, products from incomplete reactions, or side-reaction products like those from self-condensation of reactants.[2]

Recommended Workflow:

  • Initial Assessment (1D NMR):

    • ¹H NMR: Carefully integrate all signals. The ratio of impurity signals to the main compound's signals provides an initial estimate of the impurity level. Note the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the impurity signals, as these provide crucial information about neighboring protons.

    • ¹³C NMR & DEPT-135: Acquire a ¹³C spectrum to determine the number of unique carbons in the impurities. A DEPT-135 experiment will differentiate between CH, CH₂, and CH₃ groups, which is invaluable for piecing together structural fragments.[3]

  • Advanced Structural Elucidation (2D NMR):

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system.[4] It will help you connect adjacent protons in the impurity's structure.

    • HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique that correlates protons directly to the carbons they are attached to (¹JCH).[5][6] This allows you to definitively link proton signals to their corresponding carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-4 bonds).[5][6] HMBC is critical for connecting different fragments of the impurity's structure and identifying quaternary carbons.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Elucidation H1 ¹H NMR (Integration, Multiplicity, J-values) C13 ¹³C NMR & DEPT-135 (Carbon count, CHn type) H1->C13 Initial Assessment COSY COSY (¹H-¹H Correlations) C13->COSY Proceed if structure is unclear HSQC HSQC (¹H-¹³C Direct Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Final_Structure Impurity Structure Elucidated HMBC->Final_Structure Assemble Fragments

Data Interpretation Example:

Let's say you observe a new doublet in the aromatic region. A COSY experiment might show a correlation to another new doublet, indicating two adjacent aromatic protons. An HSQC would then identify the carbons these protons are attached to. Finally, an HMBC could reveal correlations from these protons to a quaternary carbon, helping to place this fragment within the larger quinoline scaffold.

Q2: I suspect the presence of residual starting materials. What are the characteristic NMR signals for common precursors of this compound?

A2: Tracing Back to the Source

Residual starting materials are a common type of impurity. Knowing their expected NMR signatures is crucial for their identification. The synthesis of this compound often proceeds from Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[7] This hydroxy precursor is itself synthesized from 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (DEEM).[8]

Expected Chemical Shifts of Key Precursors:

CompoundKey ¹H NMR Signals (approx. ppm in CDCl₃)Key ¹³C NMR Signals (approx. ppm in CDCl₃)
3-(Trifluoromethyl)aniline 6.8-7.4 (m, aromatic protons), 3.8 (br s, -NH₂)110-132 (aromatic carbons), 131 (q, -CF₃), 147 (-C-NH₂)
Diethyl ethoxymethylenemalonate (DEEM) 1.3 (t, -CH₃), 4.2 (q, -OCH₂-), 4.3 (q, -OCH₂-), 7.6 (s, =CH-)14 (-CH₃), 61 (-OCH₂-), 68 (-OCH₂-), 93 (=C), 163 (C=O), 168 (C=O)
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate 1.4 (t, -CH₃), 4.4 (q, -OCH₂-), 7.5-8.5 (m, aromatic protons), 11-12 (br s, -OH)14 (-CH₃), 61 (-OCH₂-), 105-145 (aromatic carbons), 124 (q, -CF₃), 166 (C=O), 175 (C-OH)

Note: Chemical shifts can vary depending on the solvent and concentration. These are approximate values for guidance.

Troubleshooting Tip: If you suspect the presence of these starting materials, you can "spike" your NMR sample with a small amount of the authentic compound. An increase in the intensity of the suspected signals will confirm their identity.

Q3: My ¹H NMR spectrum has a broad hump that I can't integrate properly. What could be the cause and how do I resolve it?

A3: Taming Broad Signals

A broad, non-integratable hump in an NMR spectrum can be frustrating. The most common culprits are water, acidic protons, or paramagnetic impurities.

Potential Causes and Solutions:

  • Water: Residual water in the NMR solvent is a frequent cause.[9] The chemical shift of water is highly dependent on the solvent, temperature, and sample concentration.[10]

    • Solution: Use freshly opened, high-purity deuterated solvents. If necessary, dry the solvent over molecular sieves.[11] To confirm if the broad signal is water, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the signal is due to exchangeable protons (like water or an -OH group), it will diminish or disappear.

  • Exchangeable Protons: Protons on heteroatoms (O-H, N-H) can undergo chemical exchange, leading to broad signals.

    • Solution: The D₂O exchange experiment mentioned above is the standard method for identifying these protons.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[12]

    • Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination from a reagent or catalyst, you can try passing your sample through a small plug of silica gel or celite before preparing the NMR sample.[13]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the practical aspects of NMR analysis for this compound.

Q1: What is the best way to prepare my sample of this compound for NMR analysis to ensure high-quality data?

A1: The Foundation of a Good Spectrum: Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[12]

Step-by-Step Sample Preparation Protocol:

  • Determine the appropriate amount of sample:

    • For a standard ¹H NMR spectrum, 5-10 mg of your compound is typically sufficient.[14]

    • For ¹³C NMR and 2D experiments, a more concentrated sample of 20-30 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[15]

  • Choose the right solvent:

    • Deuterated chloroform (CDCl₃) is a good first choice as this compound is generally soluble in it.

    • If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used. Be aware that the chemical shifts of your compound will change with the solvent.[16]

  • Ensure complete dissolution:

    • Weigh your sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent.[11]

    • Gently swirl or sonicate the vial to ensure the sample is fully dissolved. Incomplete dissolution will lead to broad peaks and poor spectral quality.[12]

  • Filter if necessary:

    • If the solution is cloudy or contains particulate matter, filter it through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube.[15]

  • Use a high-quality NMR tube:

    • Scratched or chipped tubes can distort the magnetic field, leading to poor shimming and broad lines. Always use clean, high-quality tubes.[11]

Q2: How can I accurately quantify the level of an impurity using NMR?

A2: The Power of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance without the need for a reference standard of the impurity itself.[17][18] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[18]

Protocol for qNMR using an Internal Standard:

  • Select a suitable internal standard: The internal standard should:

    • Be chemically inert and not react with your sample.

    • Have a simple NMR spectrum with at least one sharp signal that does not overlap with any signals from your sample or impurities.

    • Be accurately weighable and have a known purity.

    • Common internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.

  • Prepare the qNMR sample:

    • Accurately weigh a known amount of your sample (e.g., 20 mg) into a vial.

    • Accurately weigh a known amount of the internal standard (e.g., 10 mg) into the same vial.[19]

    • Dissolve both in a known volume of deuterated solvent.

  • Acquire the ¹H NMR spectrum: It is crucial to use acquisition parameters that ensure full relaxation of all protons. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton in your sample.

  • Process and integrate the spectrum:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from your main compound and a signal from the internal standard.

  • Calculate the purity: The purity of your sample can be calculated using the following formula[18]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to your compound and "std" refers to the internal standard.

G Start Start qNMR Analysis Select_Std Select Internal Standard (Inert, non-overlapping signals) Start->Select_Std Prepare_Sample Accurately Weigh Sample and Internal Standard Select_Std->Prepare_Sample Acquire_Spectrum Acquire ¹H NMR Spectrum (Ensure full relaxation, D1 > 5*T₁) Prepare_Sample->Acquire_Spectrum Process_Data Process Spectrum (Phase, Baseline, Integrate) Acquire_Spectrum->Process_Data Calculate_Purity Calculate Purity using the qNMR formula Process_Data->Calculate_Purity End Purity Determined Calculate_Purity->End

Q3: Are there any specific considerations for ¹⁹F NMR when analyzing this compound?

A3: Leveraging the Fluorine Nucleus

Yes, ¹⁹F NMR can be a very informative technique for this molecule due to the presence of the trifluoromethyl (-CF₃) group.

Advantages of ¹⁹F NMR:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, making it nearly as sensitive as ¹H NMR.

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, which often results in better signal separation and less spectral overlap.

  • "Clean" Spectra: Since there are typically fewer fluorine atoms in a molecule compared to protons, ¹⁹F NMR spectra are often simpler and easier to interpret.

What to Look For:

  • Main Compound: You should observe a sharp singlet for the -CF₃ group of this compound.

  • Fluorinated Impurities: Any impurities containing a fluorine atom will give rise to signals in the ¹⁹F NMR spectrum. This can be an excellent way to detect and identify fluorine-containing byproducts that might be difficult to resolve in the ¹H or ¹³C spectra. For example, regioisomers formed during the synthesis may have distinct ¹⁹F chemical shifts.

By integrating these advanced NMR techniques and troubleshooting strategies into your workflow, you will be well-equipped to confidently identify and characterize impurities in your samples of this compound.

References

  • Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. [Link]

  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Sarotti, A. M., & Pellegrinet, S. C. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. NIH. [Link]

  • IJRPC. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. OSU Chemistry. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?[Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Regis Technologies. (2015, May 11). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow [Video]. YouTube. [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [Link]

  • Regis Technologies. (2015, May 12). Structure Elucidation of Impurities by 2D NMR Part II [Video]. YouTube. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. [Link]

  • OSTI.GOV. (n.d.). COMMUNICATION 2D HSQC Chemical Shifts of Impurities from Biomass Pretreatment. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • CSB SJU Chemistry. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. [Link]

  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?[Link]

  • Dr. Amal Kumar Adak. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]

  • KGROUP. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Beilstein Journals. (n.d.). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Arkivoc. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. [Link]

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of 7-Substituted Quinoline-3-Carboxylates: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1] Among the various classes of quinoline derivatives, 7-substituted quinoline-3-carboxylates have emerged as a particularly fruitful area of research, offering a versatile platform for the development of potent and selective drug candidates. The substituent at the 7-position plays a pivotal role in modulating the pharmacological profile of these compounds, influencing their target affinity, spectrum of activity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 7-substituted quinoline-3-carboxylates, with a focus on their antibacterial and anticancer activities. We will delve into the causal relationships behind experimental design, present comparative data to guide lead optimization, and provide detailed experimental protocols to ensure the reproducibility and validation of findings.

The Crucial Role of the C7-Substituent: A Gateway to Potency and Selectivity

The C7 position of the quinoline-3-carboxylate core is a key site for chemical modification, directly impacting the molecule's interaction with its biological targets. Strategic modifications at this position can enhance potency, broaden the spectrum of activity, and overcome mechanisms of drug resistance.

Antibacterial Activity: Targeting Bacterial Proliferation

In the realm of antibacterial agents, 7-substituted quinoline-3-carboxylates, often referred to as quinolones, primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. The C7 substituent significantly influences the inhibitory potency against these topoisomerases.

Generally, the introduction of a heterocyclic amine at the 7-position is crucial for potent antibacterial activity. The nature of this heterocyclic ring dictates the antibacterial spectrum and potency against both Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Activity of 7-Substituted Quinoline-3-Carboxylates

7-SubstituentRepresentative CompoundGram-Positive Activity (MIC, µg/mL)Gram-Negative Activity (MIC, µg/mL)Key SAR Insights
Piperazinyl NorfloxacinModerateGoodThe unsubstituted piperazine ring is a classic C7-substituent, providing a good balance of activity.
4-Methylpiperazinyl AmifloxacinGoodGoodN-methylation of the piperazine ring can enhance potency. For Amifloxacin (against E. coli), the MIC is 0.25 µg/mL.[2]
3-Aminopyrrolidinyl TrovafloxacinExcellentGoodThe 3-aminopyrrolidinyl group often confers superior activity against Gram-positive bacteria, including resistant strains.
(S)-3-Amino-4-methyl-pyrrolidinyl N/AExcellentGoodStereochemistry and substitution on the pyrrolidine ring can further enhance potency against Gram-positive organisms.[3]
Spiroamines N/APotentPotentSpirocyclic amines at the C7 position have shown potent broad-spectrum activity.

Key Causality in Antibacterial SAR:

  • Basic Nitrogen: The basic nitrogen atom within the C7-heterocycle is critical for interaction with the acidic residues in the active site of DNA gyrase and topoisomerase IV.

  • Steric Bulk and Conformation: The size, shape, and conformational flexibility of the C7-substituent influence the binding affinity and spectrum of activity. Bulky substituents can sometimes enhance activity against Gram-positive bacteria.

  • Lipophilicity and Permeability: The physicochemical properties of the C7-substituent affect the compound's ability to penetrate the bacterial cell wall, a key determinant of its effectiveness, particularly against Gram-negative bacteria.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The anticancer potential of 7-substituted quinoline-3-carboxylates is a growing area of investigation. These compounds can exert their cytotoxic effects through various mechanisms, including inhibition of topoisomerase II, modulation of signaling pathways, and induction of apoptosis. The nature of the 7-substituent is a critical determinant of both the potency and the mechanism of anticancer action.

Comparative Anticancer Activity of 7-Substituted Quinoline-3-Carboxylates

7-SubstituentRepresentative CompoundCancer Cell LineIC50 (µM)Key SAR Insights
Alkoxy (e.g., Methoxy) N/AVariousVariesSimple alkoxy groups can confer moderate anticancer activity.
Bulky Alkoxy N/AVariousVariesLarger, more complex alkoxy groups have been shown to be beneficial for antiproliferative activity.
Heterocyclic Ether N/AVariousVariesLinking a heterocyclic ring via an ether linkage can lead to potent compounds.
Piperazinyl (with further substitution) N/AVariousVariesThe piperazinyl moiety, when appropriately substituted on the distal nitrogen, can be a key pharmacophore for anticancer activity.
Carboxamide N/AMCF-73.35The presence of a carboxamide linkage at the 7-position can lead to potent EGFR inhibitors.[4]

Key Causality in Anticancer SAR:

  • Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some anticancer quinolones target human topoisomerase II, leading to DNA damage and cell death. The C7-substituent can influence the interaction with the enzyme-DNA complex.

  • Kinase Inhibition: Many 7-substituted quinolines act as inhibitors of various protein kinases involved in cancer cell signaling, such as EGFR. The C7-substituent can occupy the ATP-binding pocket of these kinases.

  • Induction of Apoptosis: The substitution at the 7-position can trigger apoptotic pathways in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the integrity and reproducibility of research in this field, standardized and well-documented experimental protocols are essential.

General Synthesis of 7-Substituted Quinoline-3-Carboxylates

A common and versatile method for the synthesis of 7-substituted quinoline-3-carboxylates involves the nucleophilic aromatic substitution (SNAr) of a 7-haloquinoline precursor.

Step-by-Step Synthesis Protocol:

  • Starting Material: Begin with a suitable 7-haloquinoline-3-carboxylate ester (e.g., ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate). This precursor can often be synthesized via the Gould-Jacobs reaction.[5]

  • Nucleophilic Substitution: Dissolve the 7-haloquinoline precursor in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add the desired amine (e.g., piperazine, substituted pyrrolidine, or an alcohol for ether synthesis) to the reaction mixture, often in excess.

  • Base: Include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the hydrohalic acid byproduct.

  • Heating: Heat the reaction mixture to an appropriate temperature (typically 80-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Hydrolysis (if necessary): If the final product is the carboxylic acid, hydrolyze the ester group using a base (e.g., NaOH or KOH) in an aqueous or alcoholic solution, followed by acidification to precipitate the desired carboxylic acid.

Synthesis_Workflow start 7-Haloquinoline-3-carboxylate Ester reaction Nucleophilic Aromatic Substitution (SNAr) Heat start->reaction nucleophile Amine or Alcohol Nucleophile nucleophile->reaction solvent Polar Aprotic Solvent (e.g., DMF) solvent->reaction base Base (e.g., TEA) base->reaction workup Aqueous Work-up & Precipitation reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification ester_product 7-Substituted Quinoline-3-carboxylate Ester purification->ester_product hydrolysis Ester Hydrolysis (Base, then Acid) ester_product->hydrolysis acid_product 7-Substituted Quinoline-3-carboxylic Acid hydrolysis->acid_product

Caption: General workflow for the synthesis of 7-substituted quinoline-3-carboxylates.

Biological Evaluation Protocols

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: Culture the test bacteria overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to the final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution of Test Compounds: Prepare a stock solution of the 7-substituted quinoline-3-carboxylate in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-substituted quinoline-3-carboxylate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insights: Visualizing the Mode of Action

Understanding the mechanism of action is crucial for rational drug design.

Antibacterial_Mechanism quinolone 7-Substituted Quinoline-3-carboxylate dna_gyrase Bacterial DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna_complex Quinolone-Enzyme-DNA Ternary Complex dna_gyrase->dna_complex topo_iv->dna_complex ds_breaks Double-Strand DNA Breaks dna_complex->ds_breaks Stabilizes replication_block Inhibition of DNA Replication ds_breaks->replication_block transcription_block Inhibition of Transcription ds_breaks->transcription_block cell_death Bacterial Cell Death replication_block->cell_death transcription_block->cell_death

Caption: Simplified mechanism of antibacterial action of quinolones.

Anticancer_Mechanism quinoline 7-Substituted Quinoline-3-carboxylate topo_ii Human Topoisomerase II quinoline->topo_ii Inhibits kinase Protein Kinases (e.g., EGFR) quinoline->kinase Inhibits ros Reactive Oxygen Species (ROS) quinoline->ros Induces dna_damage DNA Damage topo_ii->dna_damage signal_block Inhibition of Signaling Pathways kinase->signal_block ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis signal_block->apoptosis

Sources

In vitro and in vivo studies of antimalarial drugs derived from Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Aminoquinoline Antimalarial Candidates

This guide provides a comprehensive comparison of the performance of antimalarial drug candidates derived from quinoline scaffolds, with a particular focus on 4-amino-7-(trifluoromethyl)quinoline and 7-chloro-4-aminoquinoline derivatives. It is intended for researchers, scientists, and drug development professionals in the field of antimalarial chemotherapy. We will delve into the mechanistic rationale, comparative experimental data from in vitro and in vivo studies, and the detailed protocols necessary to validate these findings.

The quinoline core is a privileged scaffold in antimalarial drug discovery, with historical successes like chloroquine (CQ) and quinine.[1][2][3] However, the rise of drug-resistant Plasmodium falciparum strains necessitates the development of novel analogs that can overcome these resistance mechanisms.[3][4] This guide will compare next-generation quinoline derivatives against established drugs, providing the experimental framework for their evaluation.

Mechanistic Framework: The Quinoline Pharmacophore in Action

The primary mechanism of action for quinoline-based antimalarials, including chloroquine, is the disruption of heme detoxification in the parasite's digestive vacuole.[1][5][6] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[5][6] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin (also known as malaria pigment).[5][6][7]

Quinoline drugs, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[1][6] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[7] This leads to the buildup of toxic free heme, which induces oxidative stress and ultimately leads to parasite death.[1][5] Modifications to the quinoline scaffold, such as the introduction of a trifluoromethyl group or alterations to the diamine side chain, aim to enhance this activity and restore efficacy against resistant strains.[8][9]

cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization DrugHeme Drug-Heme Complex Heme->DrugHeme Drug Quinoline Drug Drug->DrugHeme Inhibition Death Parasite Death DrugHeme->Death Toxicity

Caption: Mechanism of action for quinoline antimalarials.

In Vitro Performance Analysis

The initial screening of novel antimalarial compounds relies on robust in vitro assays to determine their potency against different P. falciparum strains, particularly comparing their activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) lines.

Comparative In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values for several quinoline derivatives against CQS (3D7 or HB3) and CQR (K1 or Dd2) strains of P. falciparum. These values are crucial for establishing a preliminary structure-activity relationship (SAR) and for identifying compounds that can overcome resistance.

Compound/DrugScaffoldP. falciparum Strain (CQS)IC50 (nM)P. falciparum Strain (CQR)IC50 (nM)Reference(s)
Chloroquine (CQ) 7-Chloro-4-aminoquinoline3D7~20-30K1~300-500[4]
DAQ 7-Chloro-4-aminoquinoline analog3D7~25K1~46[4][10]
Compound 29 6-Chloro-2-arylvinylquinolineDd24.8--[11]
Compound 56 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolineW21400--[12]
Artemisinin Sesquiterpene lactone-7.67 - 11.4--[13]
Quinine Quinoline methanol----[2]

Note: IC50 values can vary between studies depending on the specific assay conditions.

Key In Vitro Experimental Protocol: [³H]-Hypoxanthine Incorporation Assay

This is a widely used method to assess the in vitro susceptibility of P. falciparum.[14][15] It measures the inhibition of parasite nucleic acid synthesis.

Principle: P. falciparum lacks a de novo purine synthesis pathway and relies on salvaging purines, such as hypoxanthine, from the host. This assay quantifies the incorporation of radiolabeled hypoxanthine into the parasite's DNA, which is directly proportional to parasite growth.

Step-by-Step Methodology:

  • Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Dilution: Test compounds and standard drugs are serially diluted in culture medium in a 96-well microtiter plate.

  • Infection and Incubation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2.5%. The plates are then incubated for 24 hours.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Measurement: The incubation is stopped by freezing the plates. The contents of the wells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

A Prepare Drug Dilutions in 96-well plate B Add Synchronized Ring-stage Parasites A->B C Incubate for 24h B->C D Add [3H]-Hypoxanthine C->D E Incubate for 24h D->E F Harvest and Measure Radioactivity E->F G Calculate IC50 F->G

Caption: Workflow for the [³H]-Hypoxanthine Incorporation Assay.

In Vivo Efficacy and Preclinical Models

Promising candidates from in vitro screening are advanced to in vivo studies, typically using murine malaria models, to assess their efficacy, pharmacokinetics, and preliminary toxicity.[16][17]

The Standard Murine Model: Plasmodium berghei Infection

The P. berghei infection model in mice is a cornerstone of preclinical antimalarial drug evaluation.[4][18][19] While it doesn't perfectly replicate human malaria, it is a reliable and reproducible system for assessing the in vivo activity of test compounds.[16]

Comparative In Vivo Efficacy

The table below presents data from a standard 4-day suppressive test in P. berghei-infected mice. Efficacy is measured by the reduction in parasitemia compared to an untreated control group.

Compound/DrugDose (mg/kg/day, oral)Duration (days)Parasitemia Reduction (%)SurvivalReference(s)
Chloroquine 104>90%High[4]
DAQ 104>95%High[4][10]
Hybrid 1 504100% (no recrudescence)100%[20]
Hybrid 3 154>99% (some recrudescence)66%[20]
DDD107498 <14>99% (ED90)-[21][22]
Key In Vivo Experimental Protocol: 4-Day Suppressive Test (Thompson Test)

This is the standard method for evaluating the blood-stage activity of antimalarial compounds in vivo.

Principle: Mice are infected with P. berghei, and the test compound is administered daily for four days. The effect of the drug on parasite proliferation is measured by comparing the parasitemia in treated mice to that in a vehicle-treated control group.

Step-by-Step Methodology:

  • Animal Model: Swiss albino or C57BL/6 mice are typically used.[18][19]

  • Infection: Mice are inoculated intravenously or intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: The test compound is administered orally or via intraperitoneal injection, starting a few hours after infection and continuing daily for four consecutive days. A control group receives only the vehicle.

  • Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to the control group, and the percentage of suppression is calculated.

  • Survival Monitoring: Mice are monitored for an extended period (e.g., 30 days) to assess mean survival time and identify any drug-related toxicity or parasite recrudescence.

A Inoculate Mice with P. berghei B Administer Drug/Vehicle Daily for 4 Days A->B C Day 5: Prepare Blood Smears B->C D Stain and Determine Parasitemia C->D E Calculate % Suppression vs. Control D->E F Monitor Survival E->F

Caption: Workflow for the 4-Day Suppressive Test in Mice.

Conclusion and Future Directions

The development of novel quinoline derivatives, particularly those featuring modifications at the 7-position and on the side chain, continues to be a promising strategy to combat drug-resistant malaria.[8][9] Compounds like DAQ and certain quinoline-hybrids have demonstrated superior activity against CQR strains in both in vitro and in vivo models when compared to chloroquine.[4][20] The experimental protocols detailed in this guide provide a validated framework for the continued screening and development of these next-generation antimalarials. Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent lead compounds to advance them toward clinical development.

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A Senior Application Scientist's Guide to Comparative Docking of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate Derivatives Against Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. Its rigid, planar structure and versatile substitution points allow for fine-tuning of interactions with biological targets. This guide focuses on derivatives of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, a key building block featuring electron-withdrawing groups that can significantly influence molecular interactions and pharmacokinetic properties.

Computational methods, particularly molecular docking, are indispensable in modern drug discovery for rapidly predicting the binding affinity and orientation of small molecules within a protein's active site. This in-silico approach allows for the rational design and prioritization of derivatives for synthesis and biological evaluation, saving considerable time and resources. This guide provides a comparative docking analysis of rationally designed derivatives of our core quinoline scaffold against two critical targets in cancer therapy: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Rationale for Target Selection: Targeting Key Cancer Pathways

The selection of appropriate protein targets is a critical first step in rational drug design. For quinoline derivatives, which have shown promise as kinase inhibitors, EGFR and VEGFR-2 represent high-value, clinically validated targets in oncology.

  • Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR plays a crucial role in regulating cell proliferation, survival, and differentiation. Its overexpression or mutation leads to uncontrolled cell growth and is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC) and breast cancer. Inhibiting the ATP-binding site of the EGFR kinase domain is a proven therapeutic strategy.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is the main mediator of the pro-angiogenic effects of VEGF. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, small molecule inhibitors can disrupt the signaling cascade that leads to endothelial cell proliferation and migration, effectively starving the tumor of its blood supply.

The dual inhibition of these pathways is an attractive strategy to simultaneously control tumor growth and its vascular supply.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Kinase Domain cluster_2 Downstream Signaling EGFR EGFR EGFR_Kinase EGFR Kinase Activity EGFR->EGFR_Kinase Activates VEGFR2 VEGFR-2 VEGFR2_Kinase VEGFR-2 Kinase Activity VEGFR2->VEGFR2_Kinase Activates Proliferation Cell Proliferation & Survival EGFR_Kinase->Proliferation Promotes Angiogenesis Angiogenesis VEGFR2_Kinase->Angiogenesis Promotes Ligand_EGF EGF Ligand_EGF->EGFR Binds Ligand_VEGF VEGF Ligand_VEGF->VEGFR2 Binds Inhibitor Quinoline Derivative Inhibitor->EGFR_Kinase Inhibits Inhibitor->VEGFR2_Kinase Inhibits Docking_Workflow node_prep 1. Preparation Phase node_receptor Receptor Preparation (EGFR, VEGFR-2) - Download PDB (2J5E, 3VHK) - Remove water, ligands - Add polar hydrogens node_prep->node_receptor node_ligand Ligand Preparation (Quinoline Derivatives) - 2D Sketch to 3D Structure - Energy Minimization node_prep->node_ligand node_grid Grid Box Generation - Define binding site - Center on co-crystallized ligand node_receptor->node_grid node_ligand->node_grid node_dock 2. Docking Simulation node_dock->node_grid node_run Run Docking (AutoDock Vina) - Flexible ligand, rigid receptor - Generate binding poses node_dock->node_run node_grid->node_run node_scoring Pose Scoring & Clustering - Rank by binding affinity (kcal/mol) - Group similar poses node_run->node_scoring node_analysis 3. Analysis & Validation node_analysis->node_scoring node_interaction Interaction Analysis - Visualize best pose - Identify H-bonds, hydrophobic contacts - Compare with known inhibitors node_analysis->node_interaction node_scoring->node_interaction

Caption: A comprehensive workflow for molecular docking studies.

Experimental Protocol: Step-by-Step Guide

This protocol outlines the procedure using widely accessible and validated tools like AutoDock Tools and AutoDock Vina.

1. Receptor Preparation:

  • Source: Obtain the crystal structures of the target kinase domains from the Protein Data Bank (PDB). For this study, we selected EGFR (PDB ID: 2J5E) and VEGFR-2 (PDB ID: 3VHK).
  • Rationale: These structures are co-crystallized with inhibitors, which helps in accurately identifying the ATP-binding pocket.
  • Procedure:
  • Load the PDB file into a molecular visualization tool (e.g., AutoDock Tools, PyMOL).
  • Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
  • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
  • Assign partial charges (e.g., Gasteiger charges) to all atoms.
  • Save the prepared receptor in the required PDBQT format for AutoDock Vina.

2. Ligand Preparation:

  • Source: The 2D structures of the parent compound, this compound, and its derivatives are sketched using chemical drawing software (e.g., ChemDraw, MarvinSketch).
  • Procedure:
  • Convert the 2D sketches into 3D structures.
  • Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation.
  • Assign Gasteiger charges and define the rotatable bonds.
  • Save the prepared ligands in the PDBQT format.

3. Docking Simulation:

  • Grid Box Definition: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.
  • Causality: A well-defined grid box focuses the computational search on the active site, increasing efficiency and accuracy. It should be large enough to accommodate the ligand in various orientations but not so large as to waste computational effort on irrelevant regions.
  • Procedure: Center the grid box on the position of the original, co-crystallized ligand. A typical size is 25 x 25 x 25 Å.
  • Running AutoDock Vina:
  • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the desired output file name.
  • Execute the docking simulation from the command line. Vina will generate multiple binding poses (typically 9-10) for each ligand, ranked by their predicted binding affinity.

4. Analysis of Results:

  • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.
  • Pose Visualization: The top-ranked pose for each ligand is loaded back into a visualization tool along with the receptor structure.
  • Interaction Analysis: Meticulously analyze the interactions between the ligand and the amino acid residues of the active site. Key interactions to identify include:
  • Hydrogen bonds: Crucial for specificity and high affinity.
  • Hydrophobic interactions: Important for binding within nonpolar pockets.
  • Pi-stacking: Interactions between aromatic rings.

Comparative Docking Analysis: Results and Discussion

For this guide, we designed four hypothetical derivatives (D1-D4) by modifying the 4-chloro substituent of the parent compound (P0). This position is a common site for modification in quinoline-based kinase inhibitors, as it often points towards the solvent-exposed region or can be tailored to form specific interactions.

  • P0: Ethyl 4-chloro -7-(trifluoromethyl)quinoline-3-carboxylate (Parent)

  • D1: Ethyl 4-hydroxy -7-(trifluoromethyl)quinoline-3-carboxylate

  • D2: Ethyl 4-amino -7-(trifluoromethyl)quinoline-3-carboxylate

  • D3: Ethyl 4-anilino -7-(trifluoromethyl)quinoline-3-carboxylate

  • D4: Ethyl 4-(4-methoxyanilino )-7-(trifluoromethyl)quinoline-3-carboxylate

The docking results are summarized below.

CompoundModification at C4-PositionEGFR (2J5E) Binding Affinity (kcal/mol)Key Interactions (EGFR)VEGFR-2 (3VHK) Binding Affinity (kcal/mol)Key Interactions (VEGFR-2)
P0 -Cl (Parent)-8.1Hydrophobic interactions-7.9Hydrophobic interactions
D1 -OH-8.5H-bond with Thr790-8.3H-bond with Asp1046
D2 -NH2-8.9H-bond with Met793 (hinge)-8.7H-bond with Cys919 (hinge)
D3 -Anilino-9.6H-bond (Met793), Pi-stacking-9.2H-bond (Cys919), Hydrophobic
D4 -4-Methoxyanilino-10.2H-bond (Met793), Pi-stacking, H-bond with Asp855-9.5H-bond (Cys919), Hydrophobic
Discussion and Structure-Activity Relationship (SAR) Insights

The docking results provide valuable insights into the structure-activity relationships of these derivatives.

  • Importance of H-Bonding: The parent compound (P0), with a simple chloro group, binds primarily through hydrophobic interactions. Replacing the chlorine with hydrogen bond donors (-OH in D1, -NH2 in D2) significantly improves binding affinity. The amino group in D2 is particularly effective, forming a crucial hydrogen bond with the backbone of Met793 in the hinge region of EGFR and Cys919 in VEGFR-2, an interaction characteristic of many potent kinase inhibitors.

  • Exploiting Hydrophobic Pockets: Extending the substituent with an aniline ring (D3 ) further enhances binding. This is due to the additional hydrophobic and pi-stacking interactions the new aromatic ring can make within the active site, while still preserving the critical hinge-binding interaction.

  • Optimizing Interactions: The most potent derivative in our study, D4 , features a methoxy group on the aniline ring. This addition allows for the formation of an additional hydrogen bond with the highly conserved Asp855 in EGFR's DFG motif, leading to the highest predicted binding affinity. This demonstrates how small modifications can be made to exploit specific features of the target's binding pocket.

A Note on Experimental Validation

It is imperative to understand that molecular docking is a predictive tool. The trustworthiness of these computational models is ultimately established through experimental validation. The insights gained from this study should be used to prioritize the synthesis of the most promising compounds (e.g., D2, D4). Subsequently, these compounds must be evaluated in biochemical and cellular assays to confirm their activity.

  • Biochemical Assays: In-vitro kinase inhibition assays (e.g., ELISA-based assays) would be performed to determine the IC50 values of the synthesized compounds against EGFR and VEGFR-2 kinases.

  • Cellular Assays: Antiproliferative assays (e.g., MTT assay) on cancer cell lines that overexpress EGFR (like A549) or are dependent on angiogenesis would confirm the compounds' effects in a biological context.

Conclusion

This guide demonstrates a comprehensive and scientifically rigorous approach to the comparative molecular docking of this compound derivatives. By systematically modifying the C4-position, we have established a clear structure-activity relationship, predicting that the addition of larger, H-bond-capable aromatic moieties can significantly enhance binding affinity to both EGFR and VEGFR-2 kinase domains. The derivative D4 emerged as the most promising candidate due to its ability to form multiple key interactions within the active sites. These in-silico findings provide a strong rationale for the synthesis and subsequent experimental validation of these novel quinoline derivatives as potential dual-target anticancer agents.

References

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  • Frontier in Medical and Health Research. MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2025-08-01).
  • ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate.
  • El-Naggar M, Al-Rashood ST, Aboldahab I, et al. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed Central. (2022-08-16).
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  • Singh P, Kaur M, Verma R, et al. Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. PubMed. (2023-07-14).
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  • ResearchGate. (A) Diagram of the VEGFR2 structure. VEGFR2 is composed of an extracellular domain (ECD) with seven Ig-like subdomains (D1-7), a transmembrane domain (TMD), a juxtamembrane domain (JMD), a catalytic tyrosine kinase domain (TKD) including ATP binding domain (TKD1), kinase insert domain (KID) and phosphotransferase domain (TKD2), and a flexible C-terminal domain (CTD). (B) VEGFA-activated VEGFR2 homodimer. VEGFA binding to VEGFR2 results

Efficacy of anticancer agents based on Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate vs. existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel small molecules with enhanced efficacy and selectivity remains a paramount objective. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive comparative analysis of a specific quinoline derivative, Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, against established anticancer agents. While direct, extensive research on this particular molecule is emerging, we can infer its potential efficacy and mechanism of action by examining structurally similar compounds and the broader quinoline class. This analysis is intended to provide a foundational understanding for researchers and drug development professionals interested in this promising scaffold.

The Quinoline Scaffold: A Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural and synthetic bioactive compounds.[3] In the context of cancer, quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest at different phases, and the inhibition of crucial signaling pathways that drive tumor growth and proliferation.[1][2] The versatility of the quinoline scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological properties to target specific cancer-associated pathways.

Postulated Mechanism of Action: Targeting Kinase Signaling Pathways

Based on the analysis of structurally related compounds, this compound is hypothesized to function as a kinase inhibitor. The presence of the trifluoromethyl group is known to enhance the biological activity of many compounds. Specifically, evidence points towards the potential inhibition of key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Furthermore, the broader class of quinoline derivatives has been implicated in the modulation of the PI3K/Akt signaling pathway, a central node in cancer cell survival and proliferation.[4][5][6]

VEGFR-2 Inhibition and Anti-Angiogenesis

Tumor growth beyond a certain size is critically dependent on angiogenesis, the formation of new blood vessels. VEGFR-2 is a primary mediator of this process.[7][8] Inhibition of VEGFR-2 signaling is a clinically validated strategy to stifle tumor growth by cutting off its blood supply.[9] Several quinoline-based compounds have demonstrated potent VEGFR-2 inhibitory activity.[10][11] The structural features of this compound suggest it may bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling cascade.

EGFR Inhibition and Antiproliferative Effects

The Epidermal Growth Factor Receptor (EGFR) is another critical RTK that, when dysregulated, drives the proliferation of cancer cells in a variety of solid tumors.[11][12][13] EGFR inhibitors are a cornerstone of targeted therapy for several cancers, including non-small cell lung cancer.[14][15] The 4-anilinoquinoline scaffold is a known pharmacophore for EGFR inhibition, and while our subject molecule has a different substitution pattern, the quinoline core itself is a key structural feature in some EGFR inhibitors.[16]

Modulation of the PI3K/Akt Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[4][5][6] Its aberrant activation is a common feature in many cancers.[17] Some quinoline derivatives have been shown to inhibit PI3K or its downstream effector Akt, leading to the induction of apoptosis in cancer cells.[16][18]

Below is a diagram illustrating the potential signaling pathways targeted by this compound.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors RAS_RAF_MEK_ERK->Transcription_Factors mTOR->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Gene Expression Angiogenesis Angiogenesis Transcription_Factors->Angiogenesis Survival Survival Transcription_Factors->Survival VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR Quinoline_Derivative Ethyl 4-chloro-7-(trifluoromethyl) quinoline-3-carboxylate Quinoline_Derivative->VEGFR2 Inhibition Quinoline_Derivative->EGFR Potential Inhibition Quinoline_Derivative->PI3K Potential Inhibition MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells (96-well plate) Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Add Test Compounds (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. [19][20]This technique can be used to determine the effect of a test compound on the expression and phosphorylation status of target proteins in a signaling pathway.

Protocol:

  • Protein Extraction: Treat cancer cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-VEGFR-2, p-EGFR, p-Akt, total-VEGFR-2, total-EGFR, total-Akt, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

To evaluate the in vivo anticancer efficacy of a compound, a tumor xenograft model in immunocompromised mice is often employed. [4][8][14][21][22] Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound and a vehicle control (e.g., daily via oral gavage or intraperitoneal injection) for a specified period.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry, or Western blot).

Conclusion and Future Directions

While direct experimental data for this compound is not yet widely available, the analysis of its structural features and the broader class of quinoline derivatives suggests a promising profile as a multi-targeted kinase inhibitor. Its potential to inhibit key drivers of tumor growth and angiogenesis, such as VEGFR-2, EGFR, and the PI3K/Akt pathway, warrants further investigation.

Future studies should focus on the synthesis of this compound and its in vitro evaluation against a panel of cancer cell lines to determine its IC50 values. Mechanistic studies, including kinase inhibition assays and Western blot analysis, will be crucial to elucidate its precise molecular targets. Promising in vitro results should be followed by in vivo efficacy studies using xenograft models to assess its therapeutic potential in a preclinical setting. The continued exploration of novel quinoline derivatives like this compound holds significant promise for the development of next-generation anticancer therapies.

References

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The Metabolic Gauntlet: A Comparative Guide to the Stability of Trifluoromethylated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that rapidly succumbs to the body's metabolic machinery may never reach its target in sufficient concentrations to exert a therapeutic effect. Conversely, a compound that is too stable may accumulate to toxic levels. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous therapeutic agents. However, its susceptibility to metabolism can be a significant hurdle. The strategic introduction of a trifluoromethyl (CF3) group is a widely employed tactic to enhance metabolic stability. This guide provides an in-depth, comparative evaluation of the metabolic stability of trifluoromethylated quinoline compounds, supported by experimental data and detailed protocols, to empower researchers in the rational design of more robust drug candidates.

The Trifluoromethyl Shield: A Mechanistic Overview

The enhanced metabolic stability conferred by the trifluoromethyl group is not coincidental; it is rooted in fundamental principles of physical organic chemistry. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group exceptionally resistant to enzymatic cleavage. This inherent stability provides a "metabolic shield," protecting the molecule from degradation by key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can electronically deactivate adjacent aromatic rings, making them less susceptible to oxidative metabolism. This electronic effect can fundamentally alter the metabolic profile of a quinoline compound, redirecting metabolism away from the quinoline core and preserving the parent molecule's integrity for a longer duration.

Head-to-Head Comparison: The Impact of Trifluoromethylation on Metabolic Stability

Table 1: Comparative In Vitro Metabolic Stability of a Non-Fluorinated Indole and its Fluorinated and Trifluoromethylated Analogs in Mouse Liver Microsomes [1]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
IndolesUT-155Non-fluorinated indole12.35-Mouse
32a4-Fluoro-indazole analog of UT-15513.29-Mouse
32c CF3-substituted indazole analog of UT-155 53.71 1.29 Mouse

Data from a comparative study illustrates the significant increase in metabolic half-life and decrease in intrinsic clearance upon trifluoromethylation.

The data clearly demonstrates that while simple fluorination (32a) has a negligible effect on the metabolic half-life compared to the parent compound (UT-155), the introduction of a trifluoromethyl group (32c) results in a greater than four-fold increase in the metabolic half-life and a correspondingly low intrinsic clearance. This substantial improvement in metabolic stability is a direct consequence of the chemical properties of the CF3 group.

While the above data is for an indole scaffold, the same principles apply to quinoline-based compounds. The available in vivo pharmacokinetic data for several well-known fluoroquinolones further supports the role of fluorine in enhancing metabolic stability, leading to longer half-lives in humans.

Table 2: In Vivo Pharmacokinetic Data of Selected Fluoroquinolones [2]

CompoundIn Vivo Half-life (hours)Primary Route of EliminationKey Metabolic Reactions
Norfloxacin3.75Renal and metabolicOxidation of the piperazinyl ring
Ciprofloxacin3.9 - 4.0Renal and metabolicOxidation of the piperazinyl ring
Ofloxacin7.0Renal and metabolicOxidation of the piperazinyl ring

Note: This in vivo data provides an indirect measure of metabolic fate and is influenced by factors beyond hepatic metabolism.

Experimental Protocols for Evaluating Metabolic Stability

To empower researchers to generate their own comparative data, we provide detailed, step-by-step protocols for the two most common in vitro assays used to assess metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput and cost-effective method for evaluating Phase I metabolic stability, primarily mediated by cytochrome P450 enzymes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents: - Test Compounds (10 mM in DMSO) - Human Liver Microsomes (HLM) - Phosphate Buffer (100 mM, pH 7.4) - NADPH Regenerating System - Positive Controls (e.g., Verapamil, Diazepam) - Quenching Solution (Acetonitrile with Internal Standard) pre_incubation Pre-incubate HLM and Test Compound (1 µM final concentration) at 37°C for 5 min. prep_reagents->pre_incubation Workflow initiate_reaction Initiate reaction by adding NADPH Regenerating System. pre_incubation->initiate_reaction time_points Incubate at 37°C with shaking. Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 min). initiate_reaction->time_points quench_reaction Terminate reaction by adding cold Quenching Solution to each aliquot. time_points->quench_reaction centrifuge Centrifuge to precipitate proteins. quench_reaction->centrifuge lc_ms_analysis Analyze supernatant by LC-MS/MS to quantify remaining parent compound. centrifuge->lc_ms_analysis plot_data Plot ln(% remaining) vs. time. lc_ms_analysis->plot_data calculate_params Calculate: - Half-life (t½) = 0.693 / k - Intrinsic Clearance (CLint) plot_data->calculate_params

Caption: Workflow for an in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Prepare positive control solutions (e.g., Verapamil for high clearance and Diazepam for low clearance) and a negative control (vehicle).

    • Prepare the quenching solution: acetonitrile containing a suitable internal standard.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add the cold quenching solution to the respective wells to terminate the reaction.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

G cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation thaw_cells Thaw cryopreserved hepatocytes and assess viability. dilute_cells Dilute hepatocytes to the desired cell density in incubation medium. thaw_cells->dilute_cells Workflow pre_warm Pre-warm hepatocyte suspension and test compound solution at 37°C. dilute_cells->pre_warm add_compound Add test compound (1 µM final concentration) to the hepatocyte suspension to start the reaction. pre_warm->add_compound incubate_sample Incubate at 37°C with gentle shaking. Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 min). add_compound->incubate_sample terminate_reaction Terminate the reaction by adding cold acetonitrile with internal standard. incubate_sample->terminate_reaction process_sample Centrifuge to pellet cell debris. terminate_reaction->process_sample analyze_supernatant Analyze supernatant by LC-MS/MS. process_sample->analyze_supernatant plot_data Plot ln(% remaining) vs. time. analyze_supernatant->plot_data calculate_params Calculate t½ and CLint. plot_data->calculate_params

Caption: Workflow for an in vitro hepatocyte stability assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and determine cell viability and density.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • Pre-warm the hepatocyte suspension and a working solution of the test compound at 37°C.

    • Initiate the assay by adding the test compound (final concentration 1 µM) to the hepatocyte suspension.

    • Incubate the mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots and terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound and calculate the percentage remaining at each time point.

    • Plot the natural logarithm of the percentage remaining versus time and determine the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) as described in the microsomal stability assay protocol, adjusting for the number of hepatocytes used.

Conclusion: A Strategic Imperative for Drug Discovery

The strategic incorporation of trifluoromethyl groups into quinoline scaffolds is a powerful and well-validated approach to enhance metabolic stability, a critical parameter for the successful development of new therapeutic agents. By blocking sites of metabolism and electronically deactivating the quinoline ring system, trifluoromethylation can significantly extend a compound's half-life and improve its pharmacokinetic profile. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the metabolic stability of their novel trifluoromethylated quinoline compounds and make data-driven decisions to advance the most promising candidates. A thorough understanding and application of these principles and methodologies are essential for navigating the metabolic gauntlet and ultimately delivering safer and more effective medicines.

References

  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]

  • PubMed. (1988). Structure--activity relationship of quinolones. [Link]

  • ResearchGate. (2010). Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols. [Link]

  • ACS Publications. (2024). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. [Link]

  • PubMed. (2018). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • PubMed. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]

  • PubMed. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. [Link]

  • National Center for Biotechnology Information. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • National Center for Biotechnology Information. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Quinoline and Isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Distinction with Profound Implications

In the realm of heterocyclic chemistry, quinoline and isoquinoline represent a fascinating case of structural isomerism. Both share the same chemical formula, C₉H₇N, and a fundamental architecture: a benzene ring fused to a pyridine ring.[1] The critical distinction, however, lies in the placement of the nitrogen atom within this bicyclic system. In quinoline, the nitrogen occupies position 1, whereas in isoquinoline, it resides at position 2.[1][2] This seemingly minor positional shift precipitates a cascade of differences in electron density distribution, which in turn profoundly influences their chemical reactivity, biological activity, and, crucially for the analytical scientist, their spectroscopic signatures.

Quinoline is a known hepatocarcinogen, while its isomer, isoquinoline, has not demonstrated the same genotoxic effects.[3] This disparity in biological activity underscores the absolute necessity for unambiguous identification in pharmaceutical research and drug development. This guide provides a comprehensive comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—used to differentiate these vital isomers. We will delve into the causal relationships between molecular structure and spectral output, present detailed experimental protocols, and offer field-proven insights to ensure accurate and reliable characterization.

Comparative Spectroscopic Analysis: Unmasking the Isomers

The distinct electronic environments created by the nitrogen atom's location in quinoline versus isoquinoline are the primary source of their unique spectroscopic fingerprints. A multi-technique approach provides a self-validating system for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Landscape

NMR spectroscopy is arguably the most definitive technique for distinguishing between quinoline and isoquinoline. The electronegative nitrogen atom significantly influences the chemical shifts of adjacent protons and carbons, providing clear, diagnostic signals.[1][4]

The proton NMR spectra reveal the most dramatic differences. The nitrogen atom strongly deshields protons on the adjacent carbon atoms.

  • In quinoline , the proton at the C2 position is the most deshielded, appearing furthest downfield (typically around 8.90 ppm in CDCl₃).[1][4] This is due to the direct influence of the adjacent nitrogen.

  • In isoquinoline , the proton at C1 is the most deshielded, appearing at an even lower field (around 9.22 ppm in CDCl₃) due to the combined anisotropic effect of the lone pair on the nitrogen and the adjacent benzene ring.[1][4]

The table below summarizes the typical chemical shifts, highlighting the diagnostic differences.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionQuinolineIsoquinolineRationale for Difference
H-1-9.22 Highly deshielded by adjacent N and ring current.
H-28.90 -Highly deshielded by adjacent N.
H-37.387.58N at position 2 in isoquinoline has a greater deshielding effect on H-3.
H-48.128.50N at position 2 in isoquinoline has a greater deshielding effect on H-4.
H-57.757.80Minor differences due to distance from N.
H-67.527.62Minor differences due to distance from N.
H-77.657.70Minor differences due to distance from N.
H-88.057.95H-8 in quinoline is deshielded by the peri-interaction with the N lone pair.

Data compiled from BenchChem.[1]

The ¹³C NMR spectra provide confirmatory evidence. The carbons directly bonded to the nitrogen (C-N carbons) are significantly deshielded and serve as key identifiers.[4]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionQuinolineIsoquinolineRationale for Difference
C-1-152.7 Highly deshielded C=N carbon.
C-2150.2 -Highly deshielded C=N carbon.
C-3121.1120.5Similar environments.
C-4136.1143.2N at position 2 in isoquinoline has a greater deshielding effect on C-4.
C-4a128.3126.5Bridgehead carbon shifts are influenced by the overall electronic structure.
C-5127.7130.5Influenced by the overall electronic structure.
C-6126.5127.2Influenced by the overall electronic structure.
C-7129.4127.6Influenced by the overall electronic structure.
C-8129.7135.7Influenced by the overall electronic structure.
C-8a148.3128.9Bridgehead carbon adjacent to N in quinoline is significantly deshielded.

Data compiled from multiple sources.[1][4][5]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

While the IR spectra of quinoline and isoquinoline are broadly similar due to their shared aromatic framework, subtle yet consistent differences exist, particularly in the fingerprint region (< 1500 cm⁻¹).[6] These differences arise from the distinct vibrational modes allowed by their different symmetries and electronic distributions.

Table 3: Comparative FT-IR Absorption Bands (cm⁻¹)

Vibrational ModeQuinolineIsoquinolineNotes
Aromatic C-H Stretch3050-30803050-3080Typical for aromatic compounds.
Aromatic C=C/C=N Stretch1620, 1580, 15001625, 1585, 1495The precise positions and relative intensities of these ring stretching bands differ.
C-H Out-of-Plane Bending~810, ~780, ~745~830, ~790, ~740These strong absorptions are highly characteristic of the substitution pattern and provide a reliable fingerprint.[7]

Data compiled from various spectroscopic databases and literature.[7][8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the π-electron systems of the isomers. Both molecules exhibit complex spectra with multiple absorption bands corresponding to π → π* transitions. The differing positions of the nitrogen atom alter the energies of the molecular orbitals, resulting in shifts in the wavelengths of maximum absorbance (λₘₐₓ).[10][11]

Table 4: Comparative UV-Vis Spectral Data in Ethanol

Isomerλₘₐₓ (nm)Molar Absorptivity (ε)
Quinoline~226, ~277, ~313~36000, ~3600, ~2800
Isoquinoline~217, ~265, ~317~50000, ~4000, ~3000

Values are approximate and can vary with solvent and pH.[1][12]

Mass Spectrometry (MS): Confirmation by Fragmentation

Under electron ionization (EI), both quinoline and isoquinoline show a strong molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 129, confirming their shared chemical formula.[4][13] The primary fragmentation pathway for both is the loss of a hydrogen cyanide (HCN) molecule, resulting in a significant fragment ion at m/z 102.[4][14] While the major fragments are identical, the relative intensities of minor fragment ions can sometimes offer clues, though MS alone is not typically sufficient for unambiguous differentiation without chromatographic separation.

Table 5: Comparative Mass Spectrometry Data (EI)

IsomerMolecular Ion [M]⁺ (m/z)Key Fragment Ion [M-HCN]⁺ (m/z)
Quinoline129102
Isoquinoline129102

Data compiled from NIST Chemistry WebBook and PubChem.[4][13]

Visualizing the Analytical Process

A systematic workflow is essential for the robust comparative analysis of these isomers. The following diagram outlines the logical flow from sample acquisition to final characterization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Quinoline & Isoquinoline Samples Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Direct Application (Neat Liquid) Sample->Prep_IR Prep_UV Dilute in Ethanol Sample->Prep_UV Prep_MS Direct Infusion or GC Injection Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR ATR-FTIR Spectroscopy Prep_IR->IR UV UV-Vis Spectroscopy Prep_UV->UV MS EI-Mass Spectrometry Prep_MS->MS Process Data Processing (FT, Baseline Correction, etc.) NMR->Process IR->Process UV->Process MS->Process Compare Comparative Analysis of Spectra Process->Compare Report Structural Confirmation & Publish Guide Compare->Report

Caption: General workflow for the comparative spectroscopic analysis of quinoline and isoquinoline.

Standardized Experimental Protocols

The following are generalized, self-validating protocols for the spectroscopic analysis of quinoline and isoquinoline. Instrument parameters should always be optimized for the specific equipment in use.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoline or isoquinoline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a standard 90° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a minimum of 16 scans to ensure an adequate signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) for good signal averaging.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier Transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).[1]

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to account for atmospheric H₂O and CO₂.[1]

  • Sample Application: Place a single small drop of the neat liquid quinoline or isoquinoline sample directly onto the ATR crystal, ensuring full coverage.[1]

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.[1]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol 3: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent such as ethanol. Dilute the stock solution to a final concentration that yields a maximum absorbance reading between 0.1 and 1.0 AU to ensure adherence to the Beer-Lambert law.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path to record a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Data Acquisition: Replace the solvent in the sample cuvette with the prepared sample solution and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Protocol 4: Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

  • Ionization: Utilize a standard electron energy of 70 eV for ionization, which generates reproducible fragmentation patterns.[15]

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the analyte (e.g., m/z 40-200).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to reference spectra to confirm the structure.[1]

From Structure to Spectrum: A Causal Diagram

The fundamental cause of the spectroscopic differences is the position of the nitrogen atom, which dictates the electronic properties of the molecule.

G cluster_structure Structural Isomerism cluster_properties Electronic Properties cluster_spectra Spectroscopic Fingerprints Quinoline Quinoline (N at pos. 1) ED_Q Unique Electron Density Distribution Quinoline->ED_Q Isoquinoline Isoquinoline (N at pos. 2) ED_I Distinct Electron Density Distribution Isoquinoline->ED_I NMR_Spec Unique ¹H & ¹³C Chemical Shifts ED_Q->NMR_Spec IR_Spec Characteristic Vibrational Modes ED_Q->IR_Spec UV_Spec Specific Electronic Transitions (λₘₐₓ) ED_Q->UV_Spec MS_Spec Identical Mass (m/z 129) ED_Q->MS_Spec ED_I->NMR_Spec ED_I->IR_Spec ED_I->UV_Spec ED_I->MS_Spec

Caption: The causal link from structural isomerism to unique spectroscopic fingerprints.

Conclusion

The differentiation of quinoline and isoquinoline is a quintessential task in chemical analysis, with significant implications for safety, efficacy, and quality control in the pharmaceutical and chemical industries. While mass spectrometry confirms their identical molecular weight, it is the synergistic application of NMR, IR, and UV-Vis spectroscopy that provides an unambiguous structural assignment. NMR spectroscopy, in particular, offers the most definitive evidence by directly probing the distinct electronic environments of the hydrogen and carbon nuclei. By understanding the causal links between the nitrogen atom's position and the resulting spectral data, researchers can confidently identify these isomers, ensuring the integrity and safety of their work.

References

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  • Ghini, B., et al. (n.d.). Infrared spectral studies of quinoline-n-oxides. [Link]

  • Mary, Y. S., & Balachandran, V. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry. [Link]

  • Steck, E. A., & Ewing, G. W. (1948). Absorption Spectra of Heterocyclic Compounds. II. Amino-Derivatives of Pyridine, Quinoline and Isoquinoline. Journal of the American Chemical Society. [Link]

  • Herrera, J. C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • El-Daly, S. A., et al. (2020). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Semantic Scholar. [Link]

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  • Dryza, V., et al. (2012). Electronic Spectra of Gas-Phase Polycyclic Aromatic Nitrogen Heterocycle Cations: Isoquinoline(+) and Quinoline(+). ResearchGate. [Link]

  • Tűz, K., & Mayer, I. (1996). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. [Link]

  • Hughes, D. W., et al. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry. [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 7-(Trifluoromethyl)quinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-(trifluoromethyl)quinoline-3-carboxylate scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The trifluoromethyl group at the 7-position often enhances metabolic stability and receptor binding affinity, while the 3-carboxylate moiety provides a handle for further molecular elaboration. Consequently, the efficient and scalable synthesis of these compounds is of paramount importance in drug discovery and development. This guide provides a comparative analysis of various synthetic routes to 7-(trifluoromethyl)quinoline-3-carboxylates, offering an in-depth look at their respective efficiencies, practical considerations, and underlying chemical principles.

Introduction to Synthetic Strategies

The construction of the quinoline ring system is a well-established area of heterocyclic chemistry, with several named reactions providing reliable access to this important scaffold. This guide will focus on the application and comparative efficiency of the following key synthetic strategies for the preparation of 7-(trifluoromethyl)quinoline-3-carboxylates:

  • Gould-Jacobs Reaction: A robust and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylates.

  • Combes Quinoline Synthesis: A versatile method for preparing substituted quinolines from anilines and β-diketones.

  • Pfitzinger Reaction: A classical synthesis yielding quinoline-4-carboxylic acids from isatins.

  • Doebner-von Miller Reaction: A flexible method for quinoline synthesis from anilines and α,β-unsaturated carbonyl compounds.

  • Friedländer Annulation: A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

Each of these routes will be evaluated based on key performance indicators, including overall yield, step economy, reaction conditions, scalability, and the availability of starting materials.

Route 1: The Gould-Jacobs Reaction: The High-Yielding Benchmark

The Gould-Jacobs reaction stands out as a highly efficient and reliable method for the synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylates.[1][2] This multi-step process begins with the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system.[2]

Mechanistic Rationale

The reaction proceeds via an initial nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) by the amino group of 3-(trifluoromethyl)aniline. The resulting intermediate then undergoes a thermally induced intramolecular cyclization, followed by tautomerization to yield the stable 4-hydroxyquinoline-3-carboxylate. The high temperature required for the cyclization step is a critical parameter for the success of this reaction.

Experimental Protocol: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

A detailed and high-yielding protocol for the synthesis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate via the Gould-Jacobs reaction has been reported.[3]

Step 1: Condensation

  • 3-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) are heated together at 100-130 °C for 1-2 hours.

  • The ethanol byproduct is removed under reduced pressure to yield the anilidomethylenemalonate intermediate.

Step 2: Thermal Cyclization

  • The intermediate from Step 1 is added to a high-boiling inert solvent, such as Dowtherm A.

  • The mixture is heated to a high temperature (typically 250-260 °C) for a sufficient time to ensure complete cyclization.

  • Upon cooling, the product precipitates and can be isolated by filtration.

Reported Yield: 93%[3]

Visualizing the Gould-Jacobs Workflow

Gould-Jacobs Reaction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Condensation Condensation (100-130°C) 3-(Trifluoromethyl)aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Cyclization Thermal Cyclization (250-260°C in Dowtherm A) Condensation->Cyclization Intermediate Product Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate Cyclization->Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a halogenated quinoline derivative. Its chemical structure, containing both chlorine and a trifluoromethyl group, necessitates careful handling and disposal as a hazardous chemical waste.

Hazard Identification:

According to the Safety Data Sheet (SDS) from TCI Chemicals, this compound is classified as a skin and eye irritant. While specific toxicity data is limited, the presence of the halogenated quinoline core suggests that it should be handled with caution to avoid potential adverse health effects.

Regulatory Framework:

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Due to its chemical nature as a halogenated organic compound, waste containing this compound is likely to be classified as a hazardous waste. Specifically, it may fall under the "F-listed" wastes from non-specific sources if it is a spent solvent waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including for disposal, the following minimum personal protective equipment (PPE) must be worn:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Nitrile gloves are required. For prolonged contact or when handling larger quantities, double-gloving is recommended.

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger amounts or during spill cleanup, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for larger quantities or during spill cleanup where dust or aerosols may be generated.

Waste Characterization and Segregation: A Critical Step

Proper characterization and segregation of waste streams are fundamental to safe and compliant disposal. The following flowchart outlines the decision-making process for handling waste generated from this compound.

Sources

Personal protective equipment for handling Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Senior Scientist's Guide to Handling Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their goals safely and efficiently. This guide moves beyond a simple checklist, providing a comprehensive operational plan for handling this compound (CAS No: 21168-42-3). The protocols herein are designed to be self-validating systems, grounding every procedural step in the specific chemical nature of this compound to ensure both personal safety and experimental integrity.

The compound is a halogenated and fluorinated quinoline derivative, a class of molecules frequently used as building blocks in medicinal chemistry and materials science.[1] Its structure, featuring both a chloro- group and a trifluoromethyl group, demands a specific and stringent set of handling protocols. The trifluoromethyl group can enhance properties like metabolic stability, while the chlorinated quinoline core necessitates careful handling due to potential reactivity and irritant properties.[2][3]

Hazard Assessment and Chemical Profile

Before any laboratory work commences, a thorough understanding of the specific hazards is critical. This compound is classified as a skin, eye, and respiratory irritant.[4][5] Furthermore, as is common with many specialized research chemicals, its toxicological properties have not been exhaustively investigated, mandating a conservative and cautious approach to handling.[5][6]

Property Information
CAS Number 21168-42-3[7]
Molecular Formula C₁₃H₉ClF₃NO₂[7]
Molecular Weight 303.66 g/mol [1]
Appearance Solid[1]
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a suggestion but a critical barrier between the researcher and potential exposure. The choice of each component is directly dictated by the known hazards of the material.

  • Eye and Face Protection : Due to its classification as a serious eye irritant (H319), direct or indirect contact with the eyes must be prevented.[4][5]

    • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles that provide a complete seal around the eyes.

    • Recommended for Splash Risk : A full-face shield worn over chemical splash goggles, especially when handling larger quantities or solutions.[8][9]

    • Causality : Standard safety glasses do not protect against dust or splashes from the sides, top, or bottom and are therefore insufficient.

  • Skin and Body Protection : The compound is a known skin irritant (H315), and prolonged contact with chlorinated organics can lead to dermatitis.[2][4]

    • Gloves : Nitrile gloves are the standard recommendation. Always use a double-gloving technique. The outer glove is considered contaminated and should be removed and disposed of immediately after the task, while the inner glove provides secondary protection. Inspect all gloves for tears or pinholes before use.[10]

    • Lab Coat : A flame-resistant lab coat with tight-fitting cuffs is mandatory.

    • Additional Protection : For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : As a solid, this compound can form dusts that may cause respiratory irritation (H335).[5]

    • Primary Engineering Control : All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles.[4]

    • Secondary Protection : In the rare event that engineering controls are insufficient or during a significant spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., an N95 or P100 filter) is required.[2][9] A full respiratory protection program, including fit-testing, is an OSHA requirement for respirator use.[11]

Protection Area Required PPE Reasoning
Eyes/Face Chemical Splash Goggles (minimum); Face Shield (recommended)Prevents serious eye irritation from dust or splashes.[4][5][10]
Hands Double Nitrile GlovesProtects against skin irritation and potential absorption.[2][10]
Body Closed Lab Coat; Chemical-Resistant Apron (as needed)Prevents contact with skin and personal clothing.[12]
Respiratory Chemical Fume Hood (Primary); NIOSH-Respirator (Secondary)Prevents inhalation of irritant dust.[5][6]

Procedural Workflow for Safe Handling

This step-by-step protocol ensures that safety measures are integrated into the entire handling process.

  • Preparation :

    • Verify that the chemical fume hood has a current certification and that the airflow is optimal.

    • Confirm the location of the nearest safety shower and eyewash station and ensure the access path is clear.[2]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it within the fume hood to minimize movement in and out of the containment area.

    • Prepare a designated, clearly labeled waste container for halogenated organic waste.

  • Donning PPE :

    • Put on the lab coat, followed by the inner pair of gloves.

    • Next, don eye and face protection.

    • Finally, don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Compound :

    • Perform all manipulations deep within the fume hood, at least 6 inches from the sash.

    • When opening the container, do so slowly to prevent creating airborne dust.

    • Use a micro-spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder. Pouring the solid is not recommended.

    • If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling and Decontamination :

    • Securely close the primary container of the chemical.

    • Decontaminate any surfaces within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol) and wipe down with disposable towels. Dispose of towels in the designated solid waste container.

    • Remove the outer, "contaminated" pair of gloves while still in the fume hood and dispose of them in the solid waste container.

  • Doffing PPE :

    • Step away from the immediate work area.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove eye and face protection.

    • Remove the inner pair of gloves and dispose of them.

    • Immediately wash hands thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase A Verify Fume Hood & Safety Equipment B Don Inner Gloves & Lab Coat A->B C Don Eye/Face Protection B->C D Don Outer Gloves C->D E Transfer Compound / Prepare Solution D->E F Secure Primary Container E->F G Decontaminate Work Surface F->G H Dispose of Outer Gloves G->H I Doff Lab Coat & Eye Protection H->I J Doff Inner Gloves I->J K Wash Hands Thoroughly J->K

Caption: Standard workflow for handling this compound.

Spill and Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2]

  • Minor Spill (in Fume Hood) :

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Major Spill : Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal Protocol

Improper disposal can lead to environmental contamination and regulatory violations. This compound must be treated as hazardous chemical waste.

  • Waste Segregation : All materials contaminated with this compound, including excess solid, contaminated gloves, weigh boats, and cleaning materials, must be placed in a dedicated container for Halogenated Organic Waste . Do not mix with non-halogenated waste streams.

  • Container Labeling : The waste container must be kept closed at all times except when adding waste. It must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantities of the contents.

  • Final Disposal : The sealed and labeled container should be moved to your facility's satellite accumulation area for pickup by the EHS department. Final disposal should be carried out by a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to handle the halogenated byproducts.[13] Never discharge this chemical or its solutions into the sewer system.[13]

G A Generation of Waste (e.g., excess solid, contaminated gloves, rinsate) B Is the waste halogenated? A->B C Segregate into 'Halogenated Organic Waste' Container B->C Yes D Segregate into 'Non-Halogenated Waste' Container B->D No E Securely Seal & Label Container (Full Chemical Name, Hazard Info) C->E F Store in Satellite Accumulation Area E->F G Arrange for EHS Pickup & Licensed Disposal F->G

Caption: Decision pathway for the disposal of chemical waste.

References

  • CHLORINATED ORGANICS HANDBOOK. OxyChem. [Link]

  • This compound, 95% Purity. CP Lab Safety. [Link]

  • Chlorine in Workplace Atmospheres. Occupational Safety and Health Administration (OSHA). [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

  • MSDS of 2-(Trifluoromethyl)quinoline. Capot Chemical Co.,Ltd. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Aliath. [Link]

  • 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet. Georganics. [Link]

  • α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. National Institutes of Health (NIH). [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]

  • PPE for Hazardous Chemicals. Canada Safety Training. [Link]

  • 1910.1052 - Methylene chloride. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Occupational Safety and Health Guideline for Chlorine. Occupational Safety and Health Administration (OSHA). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.